molecular formula C6H5FN2O2 B181641 3-Fluoro-4-nitroaniline CAS No. 2369-13-3

3-Fluoro-4-nitroaniline

Cat. No.: B181641
CAS No.: 2369-13-3
M. Wt: 156.11 g/mol
InChI Key: KKQPNAPYVIIXFB-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitroaniline is a useful research compound. Its molecular formula is C6H5FN2O2 and its molecular weight is 156.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402983. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-nitroaniline
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InChI

InChI=1S/C6H5FN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQPNAPYVIIXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178354
Record name 3-Fluoro-4-nitroaniline
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2369-13-3
Record name 3-Fluoro-4-nitrobenzenamine
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Record name 2369-13-3
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Record name 3-FLUORO-4-NITROANILINE
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Foundational & Exploratory

3-Fluoro-4-nitroaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Pharmaceutical Applications

Executive Summary

3-Fluoro-4-nitroaniline (CAS: 2369-13-3) is a critical fluorinated aromatic intermediate used primarily in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and high-performance agrochemicals.[1][2][3][4][5] Its structural uniqueness lies in the specific ortho relationship between the fluorine atom and the nitro group, creating a highly electron-deficient scaffold susceptible to nucleophilic aromatic substitution (SNAr) and reduction.[1][3][4]

This guide provides a rigorous technical analysis of the molecule, distinguishing it from its isomer (4-fluoro-3-nitroaniline), detailing high-fidelity synthetic protocols, and outlining its spectroscopic fingerprint.[1][3][4]

Physicochemical Profile

The introduction of fluorine at the 3-position (meta to the amine, ortho to the nitro) significantly alters the electronic properties of the aniline ring compared to the non-fluorinated parent.[1][3][4] The fluorine atom acts as a σ-acceptor (inductive withdrawal) and a π-donor, modulating the basicity of the amine and the electrophilicity of the nitro group.[1][3][4]

Table 1: Key Physical & Chemical Constants
PropertyValueNotes
IUPAC Name This compound
CAS Registry 2369-13-3 Note: Do not confuse with 4-fluoro-3-nitroaniline (CAS 364-76-1)
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol Exact Mass: 156.0335
Melting Point 152–157 °CCrystalline solid (Yellow to Brown)
Boiling Point ~335 °CPredicted at 760 mmHg
Density 1.45 g/cm³Predicted
pKa (Conjugate Acid) ~ -0.02Extremely weak base due to electron-withdrawing -NO₂ and -F
Solubility Methanol, Ethyl Acetate, DMSOInsoluble in water

Synthetic Routes & Process Chemistry

Direct nitration of 3-fluoroaniline is problematic due to the competing directing effects of the amine (ortho/para) and the fluorine (ortho/para), as well as the susceptibility of the free amine to oxidation.[1][3][4] To achieve high regioselectivity for the 4-nitro position (para to the amine), the amine must be protected.[1][3][4]

Protocol A: The Schiff Base Protection Strategy

This method utilizes benzaldehyde to form an imine (Schiff base), which sterically hinders the ortho positions (2 and 6) and directs nitration to the para position (4).[1][3][4]

Step-by-Step Methodology:

  • Protection: React 3-fluoroaniline (1.0 eq) with benzaldehyde (1.0 eq) at 80°C to form the benzylidene intermediate.

  • Nitration: Dissolve the intermediate in H₂SO₄. Cool to 0°C. Add a mixture of HNO₃/H₂SO₄ dropwise.[1][2][3][4] The bulky benzylidene group prevents nitration at the 2-position.[1][3][4]

  • Hydrolysis: The acidic conditions of the nitration work-up (or a subsequent HCl step) hydrolyze the imine back to the free amine.[1][3][4]

  • Purification: Neutralize with K₂CO₃, extract with ethyl acetate, and recrystallize.

Protocol B: Acetylation Route (Traditional)
  • Acetylation: 3-Fluoroaniline + Acetic Anhydride → 3-Fluoroacetanilide.[1][3][4]

  • Nitration: 3-Fluoroacetanilide + HNO₃/H₂SO₄ → 3-Fluoro-4-nitroacetanilide.[1][3][4]

  • Deprotection: Acid hydrolysis (HCl/EtOH) → this compound.[1][3][4]

Visualization: Synthetic Pathway Logic

The following diagram illustrates the regioselectivity logic, showing how protection blocks the ortho attack.

Synthesis cluster_logic Regioselectivity Logic Start 3-Fluoroaniline (CAS 372-19-0) Protect Protection Step (Benzaldehyde or Ac2O) Start->Protect  Nucleophilic Attack   Intermed Protected Intermediate (Steric Bulk at N) Protect->Intermed  Formation   Nitration Nitration (HNO3/H2SO4) Electrophilic Aromatic Subst. Intermed->Nitration  Directs Para (Pos 4)   Hydrolysis Acid Hydrolysis (- Protecting Group) Nitration->Hydrolysis  Work-up   Product This compound (Target) Hydrolysis->Product  Neutralization   Logic Free NH2: Activates Ortho/Para (Mix of isomers) Protected N: Steric hindrance blocks Ortho -> Para Major

Caption: Workflow for the regioselective synthesis of this compound via amine protection.

Structural Characterization (Spectroscopy)[1][3][4]

Validating the structure requires distinguishing the 3-fluoro-4-nitro isomer from the 4-fluoro-3-nitro isomer.[1][3][4] The coupling constants (


) in Proton NMR are definitive.[1][3][4]
Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ or DMSO-d₆[1][3][4]

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
8.07 ppm Triplet (t) / dd1HH-5 Protons adjacent to the Nitro group are highly deshielded.[1][3][4] The triplet appearance arises from coupling to F (ortho) and H-6 (meta).[1][3][4]
6.40 - 6.50 ppm Doublet of Doublets (dd)2HH-2, H-6 The protons ortho to the amine are shielded.[1][3][4] H-2 shows H-F coupling (meta) and H-6 shows H-F coupling (para).[1][3][4]
6.20 - 6.50 ppm Broad Singlet2H-NH₂ Exchangeable protons; shift varies with concentration/solvent.[1][3][4]

Note: In the 4-fluoro-3-nitro isomer, the splitting patterns differ significantly due to the fluorine being para to the amine.[1][3][4]

Mass Spectrometry (MS)[1][3][4]
  • Ionization: ESI+ or EI.[1][3][4]

  • Molecular Ion: [M+H]⁺ = 157.11 m/z.[1][3][4]

  • Fragmentation: Loss of NO₂ (46 Da) is a common fragmentation pathway for nitroaromatics.[1][3][4]

Pharmaceutical Applications & Bioisosterism[1][3][4][5]

This compound is a "privileged structure" building block.[1][3][4] Its utility stems from two main chemical behaviors:[3][4]

  • Precursor to 1,2-Diamines: Reduction of the nitro group yields 1,2-diamino-3-fluorobenzene .[1][3][4] This is the immediate precursor for synthesizing fluorinated benzimidazoles , a scaffold found in proton pump inhibitors and kinase inhibitors.[1][3][4]

  • SNAr Reactivity: The fluorine atom at position 3 is activated by the ortho-nitro group (though less so than if it were para).[1][3][4] However, the nitro group itself can sometimes be displaced or reduced to allow further functionalization.[1][3][4]

Case Study: Linezolid Analogues

In the development of oxazolidinones (like Linezolid), the 3-fluoro-4-aminophenyl ring system is crucial.[1][3][4] The fluorine atom improves metabolic stability by blocking oxidative metabolism at that position and increasing the lipophilicity of the molecule to enhance membrane permeability.[1][3][4]

Applications Core This compound Red Reduction (H2/Pd-C) Core->Red Sandmeyer Sandmeyer Reaction (Diazotization) Core->Sandmeyer Diamine 3-Fluoro-1,2-phenylenediamine Red->Diamine Benzimidazole Fluorinated Benzimidazoles (Kinase Inhibitors) Diamine->Benzimidazole Halo 3-Fluoro-4-nitro-halobenzene Sandmeyer->Halo Coupling Suzuki/Buchwald Coupling (Biaryl Drug Scaffolds) Halo->Coupling

Caption: Downstream chemical utility of the this compound scaffold in drug discovery.

Safety & Handling (SDS Highlights)

As a nitroaniline derivative, this compound poses specific toxicological risks.[1][3][4]

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][3][4]

  • Specific Hazard: Methemoglobinemia. Nitroanilines can oxidize hemoglobin to methemoglobin, reducing the blood's oxygen-carrying capacity.[1][3][4] Cyanosis (blue skin/lips) is a primary symptom.[1][3][4]

  • Handling Protocol:

    • Use in a fume hood (prevent inhalation of dust/vapors).[1][3][4]

    • Wear nitrile gloves and chemical safety goggles.[1][3][4]

    • Emergency: In case of exposure, administration of methylene blue may be indicated (consult medical professionals).[1][3][4]

References

  • National Center for Biotechnology Information. (2025).[1][3][4] PubChem Compound Summary for CID 75401, this compound. Retrieved from [Link]

  • Vertex AI Search. (2025).[1][3][4][6] Consolidated Patent Analysis for Regioselective Nitration of Fluoroanilines. (See Search Results 1.1 for specific experimental conditions regarding benzaldehyde protection).

Sources

A Guide to the Spectroscopic Characterization of 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-fluoro-4-nitroaniline (CAS No. 2369-13-3), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. In light of the limited availability of published experimental spectra, this guide uniquely combines experimental ¹H NMR data with high-quality predicted ¹³C and ¹⁹F NMR spectra. Furthermore, a thorough theoretical framework for the interpretation of its IR and MS data is presented. Detailed experimental protocols for data acquisition are also provided to facilitate the practical application of this information in a laboratory setting.

Introduction: The Molecular Profile of this compound

This compound is a substituted aromatic compound with the molecular formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol .[1][2] Its structure, featuring an aniline moiety substituted with a fluorine atom and a nitro group, makes it a versatile building block in organic synthesis. The presence of these functional groups imparts specific electronic and steric properties that are crucial for its reactivity and, consequently, its utility in the synthesis of more complex molecules. A precise understanding of its molecular structure and purity is paramount for its effective application and for ensuring the reproducibility of synthetic protocols. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.

This guide will systematically dissect the spectroscopic signature of this compound, offering both practical data and the theoretical underpinnings for its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure

NMR spectroscopy is an unparalleled technique for the elucidation of the carbon-hydrogen framework and for probing the electronic environment of specific nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number, environment, and connectivity of the hydrogen atoms in the molecule. The aromatic region of the spectrum is of particular interest for this compound.

Experimental Data:

An experimental ¹H NMR spectrum has been reported with the following chemical shifts (300 MHz, CDCl₃): δ 8.07 (t, J = 8.7 Hz, 1H), 7.86 (dd, J = 2.1, 13.2 Hz, 1H), 7.59 (brs, 2H), 7.22 (s, 1H).[3]

Expert Analysis and Re-interpretation:

The reported assignment of a broad singlet for two protons and a singlet for one proton in a trisubstituted benzene ring is atypical. A more chemically sound interpretation based on the structure is as follows:

  • H-5: Expected to be a doublet of doublets, coupled to H-6 and the fluorine at C-3.

  • H-6: Expected to be a doublet, coupled to H-5.

  • H-2: Expected to be a doublet, coupled to the fluorine at C-3.

  • -NH₂: A broad singlet, the chemical shift of which is concentration and solvent dependent.

A predicted ¹H NMR spectrum provides a more likely set of assignments.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-5~7.0-7.2ddJ(H-5, H-6) ≈ 8-9, J(H-5, F-3) ≈ 5-6
H-6~6.8-7.0dJ(H-6, H-5) ≈ 8-9
H-2~7.9-8.1dJ(H-2, F-3) ≈ 3-4
-NH₂Variable (e.g., ~4.0-5.0)br s-

Note: Predicted data is generated based on established NMR prediction algorithms and should be used as a guide for experimental verification.

Causality Behind the Chemical Shifts: The nitro group at C-4 is a strong electron-withdrawing group, which deshields the ortho protons (H-5 and H-3, though C-3 is substituted). The amino group at C-1 is an electron-donating group, which shields the ortho (H-2 and H-6) and para (C-4) positions. The fluorine atom at C-3 also has an electron-withdrawing inductive effect. The interplay of these electronic effects, along with through-space coupling to the fluorine atom, results in the observed chemical shifts and coupling patterns.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a field strength of 300 MHz or higher.

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, it is a less sensitive technique than ¹H NMR, but it is equally valuable for structural elucidation.

Predicted ¹³C NMR Data:

In the absence of experimental data, a predicted ¹³C NMR spectrum is invaluable.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)~140-145
C-2~115-120
C-3 (C-F)~150-155 (doublet due to C-F coupling)
C-4 (C-NO₂)~135-140
C-5~120-125
C-6~110-115

Note: The chemical shift of C-3 will be split into a doublet due to one-bond coupling with the fluorine atom (¹JCF), which is typically in the range of 240-260 Hz.

Expertise in Spectral Interpretation: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the fluorine (C-3) is expected to be significantly downfield due to the electronegativity of fluorine and will appear as a large doublet. The carbons ortho and para to the electron-donating amino group (C-2, C-6, and C-4) will be shielded, while the carbons ortho and para to the electron-withdrawing nitro group (C-3 and C-5) will be deshielded.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C) is recommended.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is a highly sensitive technique that provides information about the fluorine atom in the molecule.[4]

Predicted ¹⁹F NMR Data:

The chemical shift of the fluorine atom is highly dependent on its electronic environment.

Table 3: Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-3~ -120 to -140Multiplet

Note: The ¹⁹F chemical shift is referenced to CFCl₃. The multiplicity will arise from couplings to the neighboring aromatic protons (H-2 and H-4).

Significance of ¹⁹F NMR: The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence of the fluorine atom and for assessing the purity of the sample with respect to other fluorinated compounds.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

  • Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

  • Instrumentation: An NMR spectrometer equipped with a fluorine probe is required.

  • Data Acquisition: Acquire the spectrum with and without proton decoupling to observe the coupling to the aromatic protons.

  • Data Processing: Process the data as with other NMR experiments, using an appropriate fluorine reference standard if necessary.

Visualization of NMR Structural Correlations

G cluster_0 This compound Structure & NMR Couplings cluster_1 Key ¹H-¹⁹F Couplings C1 C1-NH2 C2 C2-H C3 C3-F C4 C4-NO2 C5 C5-H C6 C6-H H2 H-2 F3 F-3 H2->F3 J(H,F) H5 H-5 H5->F3 J(H,F)

Caption: Key proton-fluorine spin-spin couplings in this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Based on the functional groups in this compound, the following characteristic absorption bands are expected.[5][6]

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3300-3500N-H stretchPrimary AmineMedium-Strong
3000-3100C-H stretchAromaticMedium
1590-1620N-H bendPrimary AmineMedium
1500-1550Asymmetric NO₂ stretchNitro GroupStrong
1475-1600C=C stretchAromatic RingMedium-Strong
1300-1350Symmetric NO₂ stretchNitro GroupStrong
1200-1250C-F stretchAryl FluorideStrong
1000-1200C-N stretchAryl AmineMedium
800-900C-H out-of-plane bendAromaticStrong

Authoritative Grounding: The N-H stretching of primary amines typically appears as two bands in the 3300-3500 cm⁻¹ region. The nitro group gives rise to two very strong and characteristic stretching vibrations. The C-F stretch of an aryl fluoride is also a strong and reliable absorption.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Visualization of Experimental Workflow

G cluster_0 FT-IR Sample Preparation and Analysis A Grind Sample with KBr B Form KBr Pellet A->B Transfer Powder C Acquire IR Spectrum B->C Place in Spectrometer D Analyze Spectrum C->D Interpret Data

Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 156, corresponding to the molecular weight of this compound.[2]

  • Fragmentation Pattern: The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group or its components.[7] Common fragmentation pathways include:

    • Loss of NO₂ (m/z 110)

    • Loss of NO (m/z 126)

    • Loss of O and then CO from the aromatic ring.

Expert Insights: The relative abundance of the fragment ions can provide clues about the stability of different parts of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Injector: Set to a temperature that ensures volatilization without thermal decomposition (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution from the GC column.

    • Carrier Gas: Use an inert gas like helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Fragmentation Pathway

G cluster_0 Proposed MS Fragmentation of this compound M [M]⁺˙ m/z = 156 M_NO2 [M - NO₂]⁺ m/z = 110 M->M_NO2 - NO₂ M_NO [M - NO]⁺ m/z = 126 M->M_NO - NO

Caption: Simplified proposed fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating experimental and predicted data, provides a robust framework for its identification and characterization. The detailed interpretation of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data presented in this guide serves as a valuable resource for researchers and professionals. The provided experimental protocols offer a practical starting point for obtaining high-quality spectroscopic data, ensuring the confident application of this compound in synthetic and developmental workflows.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitroaniline. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). p-Nitroaniline. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline... Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: FT-IR Analysis of 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-nitroaniline (CAS: 2369-13-3) is a critical aromatic intermediate, primarily utilized in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and high-performance agrochemicals.[1] Its structure features a "push-pull" electronic system—an electron-donating amine group (


) para to an electron-withdrawing nitro group (

)—perturbed by a strongly electronegative fluorine atom at the meta position relative to the amine.

This guide details the Fourier Transform Infrared (FT-IR) characterization of this compound. It moves beyond simple peak listing to explain the vibrational causality—how the interplay of resonance and inductive effects shifts specific bands—providing a robust framework for purity analysis and reaction monitoring.

Part 1: Chemical Context & Structural Dynamics

To accurately interpret the IR spectrum, one must understand the molecular geometry and electronic environment.

The "Push-Pull" System

The molecule exhibits a strong dipole moment. The lone pair on the amine nitrogen donates electron density into the benzene ring (Resonance effect,


), while the nitro group withdraws it (

). This conjugation strengthens the

bond and weakens the

bonds, shifting the amine stretching frequencies lower than those in non-conjugated anilines.
The Fluorine Perturbation

The fluorine atom at position 3 (ortho to the nitro group) introduces two competing effects:

  • Inductive Withdrawal (

    
    ):  Fluorine is highly electronegative, pulling electron density through the sigma bond framework. This increases the force constant of the adjacent 
    
    
    
    bonds and affects the acidity of the ring protons.
  • Steric/Electronic Interaction: Being ortho to the bulky nitro group, the fluorine atom can induce a slight out-of-plane twisting of the nitro group, potentially reducing the conjugation efficiency and subtly shifting the

    
     stretching bands to higher wavenumbers compared to 4-nitroaniline.
    

Part 2: Experimental Methodology

For pharmaceutical-grade analysis, the choice of sampling technique is binary: ATR for speed/QC, and KBr for structural elucidation.

Protocol A: Attenuated Total Reflectance (ATR) – Recommended for Routine QC
  • Crystal Selection: Diamond or ZnSe (Diamond preferred for durability against hard crystalline amines).

  • Procedure:

    • Ensure the crystal is chemically clean (isopropanol wipe).

    • Place ~5 mg of sample on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact. Note: Poor contact results in weak absorbance at high wavenumbers (

      
       region).
      
    • Acquire 16-32 scans at 4 cm⁻¹ resolution.

Protocol B: KBr Pellet – Recommended for Detailed Characterization
  • Why KBr? Eliminates the path-length variability of ATR and provides superior resolution in the fingerprint region (

    
    ).
    
  • Procedure:

    • Dry the KBr: Hygroscopic KBr introduces water peaks (

      
      ) that mask the amine stretch. Dry KBr at 110°C overnight.
      
    • Ratio: Mix 1-2 mg of this compound with 200 mg KBr (1:100 ratio).

    • Grind: Pulverize in an agate mortar until the mixture is a fine, unreflective powder. Causality: Large particles cause light scattering (Christiansen effect), distorting the baseline.

    • Press: Apply 8-10 tons of pressure under vacuum to form a transparent disk.

Workflow Visualization

The following diagram outlines the logical flow for validating the material using FT-IR.

FTIR_Workflow Sample Raw Sample (this compound) Prep Sample Prep (KBr/ATR) Sample->Prep Grind/Clamp Acquisition Spectral Acquisition (4000-400 cm⁻¹) Prep->Acquisition IR Source Processing Post-Processing (Baseline/Atmospheric Correction) Acquisition->Processing Interferogram FFT Analysis Peak Assignment & Validation Processing->Analysis Compare to Reference

Caption: Operational workflow for the spectroscopic validation of fluoronitroanilines.

Part 3: Spectral Interpretation & Assignments[2]

The spectrum of this compound is dominated by the interplay between the Amine, Nitro, and Fluoro groups.

Key Functional Group Assignments
Region (cm⁻¹)Functional GroupVibrational ModeMechanistic Insight
3500 – 3300 Primary Amine (

)
Asymmetric & Symmetric StretchAppears as a distinct doublet . The higher frequency band is the asymmetric stretch (~3480), the lower is symmetric (~3360). Hydrogen bonding in the solid state may broaden these.
3100 – 3000 Aromatic Ring

Stretch
Weak, sharp peaks just above 3000 cm⁻¹.
1630 – 1600 Primary Amine (

)
Scissoring (Bending)Diagnostic for primary amines. Often overlaps with ring breathing modes but usually distinct in nitroanilines.
1550 – 1500 Nitro Group (

)
Asymmetric StretchVery Strong . The conjugation with the para-amine shifts this lower than non-conjugated nitro compounds, but the ortho-fluorine may push it slightly back up due to induction.
1350 – 1300 Nitro Group (

)
Symmetric StretchStrong intensity. Paired with the asymmetric stretch to confirm the

presence.
1280 – 1200 Aryl Fluoride (

)
StretchingStrong/Broad . The

bond is highly polar. This band is often the strongest in the fingerprint region, overlapping with the

stretch.
850 – 800 Aromatic Ring

Out-of-Plane (OOP)
Diagnostic for substitution pattern. 1,2,4-substitution (asymmetric) creates a complex pattern, distinct from para-disubstituted analogs.
Detailed Band Analysis[2][3]
1. The Amine Region (

)

Unlike aliphatic amines, the lone pair on the nitrogen is delocalized into the ring. This


-like character strengthens the N-C bond but weakens the N-H bonds.
  • Observation: Look for two sharp bands. If they are broad and shifted to

    
    , the sample likely contains moisture or is undergoing significant intermolecular hydrogen bonding.
    
2. The Nitro-Amine Interaction (

)

The "Through-Conjugation" is the defining feature.

  • Mechanism:

    
    .
    
  • Result: This resonance increases the single-bond character of the

    
     bonds, lowering their frequency compared to nitrobenzene (
    
    
    
    ). However, the fluorine atom (electron-withdrawing) fights this effect, keeping the frequency relatively high compared to unfluorinated p-nitroaniline.
3. The Fluorine Fingerprint (

)

The


 stretch is notoriously difficult to assign in complex mixtures because it falls in the "busy" fingerprint region. However, in this specific molecule, it appears as a very intense band.
  • Differentiation: To distinguish

    
     from 
    
    
    
    stretches, compare with the precursor (3-fluoroaniline). The
    
    
    band will remain relatively stable, whereas bands associated with the nitro group will be absent in the precursor.

Part 4: Quality Control & Troubleshooting

Common Contaminants
  • Water: Broad hump at

    
    . Solution: Dry sample in vacuum desiccator.
    
  • Isomers (e.g., 2-Fluoro-4-nitroaniline): The position of the OOP bending bands (

    
    ) is highly sensitive to the substitution pattern. This compound (1,2,4-substitution) will have a distinct footprint compared to its isomers.
    
  • Residual Solvents: Sharp peaks not attributable to the structure (e.g., Ethyl Acetate carbonyl at

    
    ).
    
Logic Diagram: Spectral Validation

This diagram illustrates the decision matrix for confirming the identity of the compound based on spectral features.

Spectral_Logic Start Spectrum Acquired CheckNH2 Doublet at 3300-3500? Start->CheckNH2 CheckNO2 Strong Bands at 1500 & 1330? CheckNH2->CheckNO2 Yes Result_Fail Investigate: Isomer or Precursor CheckNH2->Result_Fail No (Missing Amine) CheckCF Strong Band at ~1250? CheckNO2->CheckCF Yes CheckNO2->Result_Fail No (Missing Nitro) Result_Pass Identity Confirmed: This compound CheckCF->Result_Pass Yes CheckCF->Result_Fail No (Missing Fluoro)

Caption: Decision tree for spectral validation of this compound.

References

  • National Institute of Standards and Technology (NIST). 4-Nitroaniline IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link] (Accessed for comparative nitroaniline base data).

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric behavior of 3-fluoro-4-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the fragmentation of this molecule under common mass spectrometry conditions. By understanding its fragmentation pathways, analysts can develop robust methods for its identification, characterization, and quantification.

Introduction: The Analytical Significance of this compound

This compound (C₆H₅FN₂O₂) is an aromatic compound featuring an aniline backbone substituted with a fluorine atom and a nitro group.[1] These functional groups impart distinct chemical properties that are leveraged in organic synthesis. The structural elucidation of this and related molecules is critical for ensuring the quality and purity of downstream products. Mass spectrometry serves as a primary analytical tool for this purpose, offering high sensitivity and structural information through controlled fragmentation.[2] This guide will focus on the fragmentation patterns observed under Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, and discuss the expected behavior under Electrospray Ionization (ESI), a soft ionization technique.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Structure

Electron Ionization (EI) is a highly energetic ionization method that provides a reproducible fragmentation pattern, often referred to as a molecule's "fingerprint." The process involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation through various pathways. For this compound, with a molecular weight of 156.11 g/mol , the molecular ion is expected at a mass-to-charge ratio (m/z) of 156.

Predicted Fragmentation Pathways under Electron Ionization

While a publicly available, experimentally derived mass spectrum for this compound is not readily found in common databases, its fragmentation can be confidently predicted based on the well-established fragmentation rules for nitroaromatic compounds and data from its isomer, 4-fluoro-3-nitroaniline. The primary fragmentation events are dictated by the labile nitro group and the stable aromatic ring.

The most probable fragmentation cascade is initiated by the cleavage of the C-N bond connecting the nitro group to the aromatic ring. This is a characteristic fragmentation for nitroaromatic compounds.

Key Predicted Fragmentation Steps:

  • Formation of the Molecular Ion: C₆H₅FN₂O₂ + e⁻ → [C₆H₅FN₂O₂]⁺˙ (m/z 156) + 2e⁻

  • Loss of Nitrogen Dioxide: The primary and most significant fragmentation is the loss of a neutral nitrogen dioxide radical (•NO₂), resulting in a highly stable fluorinated aniline cation. [C₆H₅FN₂O₂]⁺˙ → [C₆H₄FN]⁺ (m/z 110) + •NO₂

  • Subsequent Fragmentations: The fragment at m/z 110 can undergo further fragmentation, although these subsequent ions are expected to be of lower abundance. Potential, though less favorable, secondary fragmentations could involve the loss of HCN or other small neutral molecules. A plausible, albeit likely minor, pathway could be the loss of a hydrogen atom and carbon monoxide, or related neutral losses, from the m/z 110 fragment. Based on data from the isomer 4-fluoro-3-nitroaniline, a fragment at m/z 108 is also plausible, potentially arising from complex rearrangements and losses, such as the combined loss of a hydrogen atom, a fluorine atom, and a nitric oxide molecule from the parent ion, or the loss of an oxygen atom and hydrogen fluoride.[2]

Visualization of the Predicted EI Fragmentation Pathway

The logical flow of the fragmentation process can be visualized as a hierarchical breakdown from the molecular ion to smaller, stable fragment ions.

EI_Fragmentation_of_this compound M [C₆H₅FN₂O₂]⁺˙ m/z = 156 Molecular Ion F1 [C₆H₅FN]⁺ m/z = 110 M->F1 - •NO₂ F2 Further Fragments F1->F2 - HCN, etc. GC-MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250 °C) Column Capillary Column (e.g., DB-5ms) Injector->Column IonSource EI Source (70 eV) Column->IonSource Oven Oven (Temperature Program) MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Analysis Detector->Data Sample Sample Injection Sample->Injector LC-MS_Workflow cluster_LC Liquid Chromatograph cluster_MS Mass Spectrometer Pump HPLC Pump Autosampler Autosampler Pump->Autosampler Column C18 Column Autosampler->Column IonSource ESI Source Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Analysis Detector->Data Solvent Mobile Phase Solvent->Pump Sample Sample Injection

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-Fluoro-4-nitroaniline

[1][2]

Executive Summary

This compound (CAS: 2369-13-3) is a critical disubstituted aniline intermediate used primarily in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.[1][2][3] Its solubility behavior is governed by the interplay between the strongly electron-withdrawing nitro group, the lipophilic yet electronegative fluorine atom, and the hydrogen-bond-donating amino group.

This guide provides a comprehensive analysis of its solubility in organic solvents, distinguishing between solvents suitable for homogeneous catalysis/reaction and those optimal for recrystallization/purification .[4] It also establishes protocols for empirically determining solubility limits using gravimetric analysis.

Physicochemical Characterization

Understanding the molecular descriptors is a prerequisite for predicting solvent interactions.[1][2][4] The presence of the fluorine atom at the meta position (relative to the amine) increases lipophilicity compared to the parent 4-nitroaniline, while the nitro group maintains high polarity.

PropertyValueContext
IUPAC Name This compound-
CAS Number 2369-13-3Critical: Do not confuse with isomer 4-fluoro-3-nitroaniline (CAS 364-76-1).[1][2][4]
Molecular Weight 156.11 g/mol -
Appearance Yellow crystalline solidTypical of nitro-aromatics due to

transitions.[1][2][4]
Melting Point 152–157 °CHigh lattice energy requires polar or hot solvents for disruption.[1][2][4]
Predicted LogP ~1.4 – 1.8Moderately lipophilic; soluble in organic media, sparingly soluble in water.[1][2][4]
pKa (Conjugate Acid) ~ -0.02 to 1.0Extremely weak base due to electron withdrawal by -NO₂ and -F.

Solubility Landscape in Organic Solvents[1][5][6][7][8]

The solubility of this compound follows the "like dissolves like" principle, but with specific nuances due to its push-pull electronic structure (Amino donor

12
Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP.[1][2][4]

  • Mechanism: Strong dipole-dipole interactions and hydrogen bond acceptance from the aniline protons.[1][2][4]

  • Application: Ideal for Nucleophilic Aromatic Substitution (SNAr) reactions where high concentration and temperature are required.[1][2][4]

  • Drawback: High boiling points make product isolation difficult; often requires aqueous workup.[1][2][4]

Polar Protic Solvents (Moderate to High Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.[1][2][4][5][6]

  • Mechanism: Solvation occurs via hydrogen bonding.[1][2][4] Solubility increases significantly with temperature (Van't Hoff relationship).[1][2][4]

  • Application:

    • Methanol: Excellent for dissolving crude material for transfer.[1][2][4]

    • Ethanol: The preferred solvent for recrystallization , often used in combination with water (anti-solvent).[1][4]

Chlorinated & Ester Solvents (Moderate Solubility)[1][2][4]
  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform.[1][2][4]

  • Mechanism: Van der Waals forces and weak dipole interactions.[1][2][4]

  • Application: Standard solvents for liquid-liquid extraction (workup) and silica gel chromatography.[1][2][4]

Non-Polar Solvents (Low Solubility)[1][2][4][6]
  • Solvents: Hexanes, Heptane, Toluene.[1][2][4]

  • Mechanism: Lack of polar interaction capability prevents disruption of the crystal lattice.[1][2][4]

  • Application: Used exclusively as anti-solvents to precipitate the compound from EtOAc or DCM solutions.[1][2][4]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise solubility data (mole fraction) at a specific temperature (e.g., 25°C). This protocol validates the theoretical predictions above.

Materials:

  • Excess this compound[1][2][4]

  • Target Solvent (anhydrous)[1][2][4]

  • Thermostated shaker bath[1][2][7]

  • 0.45 µm PTFE Syringe Filters[1][2]

Workflow:

  • Saturation: Add solid this compound to 10 mL of solvent until undissolved solid remains visible.

  • Equilibration: Shake at constant temperature (e.g., 298.15 K) for 24 hours.

  • Filtration: Stop shaking and allow solids to settle (1 hr). Filter the supernatant using a pre-heated syringe filter to avoid precipitation during transfer.[1][2][4]

  • Quantification: Transfer a known volume (

    
    ) to a pre-weighed weighing dish. Evaporate solvent under vacuum/nitrogen flow.[1][2][4]
    
  • Calculation: Weigh the dry residue (

    
    ).[1][2][4]
    
    
    
    [1][2][4]
Protocol B: Recrystallization (Solvent/Anti-Solvent)

Objective: Purification of crude this compound (e.g., post-nitration).[1][2][4]

Solvent System: Ethanol (Solvent) / Water (Anti-Solvent).[1][2][4][8]

Steps:

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol until fully dissolved.

  • Filtration (Hot): If insoluble impurities (black specks) are present, filter while hot through a glass wool plug.[1][2][4]

  • Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity persists.

  • Crystal Growth: Add one drop of Ethanol to clear the turbidity.[1][2][4] Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4 °C) for 30 minutes.

  • Isolation: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold 1:1 Ethanol/Water.[1][2][4] Dry in a vacuum oven at 40°C.

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher in choosing the correct solvent based on the intended application (Reaction vs. Purification).[2][4]

SolventSelectionStartSelect Application forThis compoundReactionChemical Synthesis(e.g., SnAr, Reduction)Start->ReactionPurificationPurification(Recrystallization/Extraction)Start->PurificationHighTempHigh Temp (>80°C)?Reaction->HighTempMethodMethod?Purification->MethodPolarAproticUse DMSO, DMF, or NMP(High Solubility, High BP)HighTemp->PolarAproticYesPolarProticUse Ethanol or Methanol(Reflux conditions)HighTemp->PolarProticNoRecrystRecrystallizationMethod->RecrystExtractExtraction (Workup)Method->ExtractSolventPairSolvent: Ethanol (Hot)Anti-Solvent: WaterRecryst->SolventPairExtractionSolvDCM or Ethyl Acetate(Immiscible with water)Extract->ExtractionSolv

Caption: Decision matrix for selecting organic solvents based on the operational phase (Synthesis vs. Downstream Processing).

Figure 2: Solubility Determination Workflow

A visual representation of the gravimetric analysis protocol described in Section 4.1.

SolubilityWorkflowStep11. SaturationAdd Excess Solidto SolventStep22. EquilibrationShake 24h @ Temp TStep1->Step2Step33. Filtration0.45µm Filter(Isothermal)Step2->Step3Step44. EvaporationDry to Constant MassStep3->Step4Step55. CalculationMass(solid) / Vol(liq)Step4->Step5

Caption: Step-by-step gravimetric workflow for determining the saturation solubility limit.

Safety & Handling (MSDS Highlights)

  • Toxicity: Like most nitroanilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin.[1][2] It may cause methemoglobinemia.[1][2][4]

  • Isomer Warning: Ensure the bottle reads This compound (CAS 2369-13-3) and not 4-Fluoro-3-nitroaniline.[1][2][4] The reactivity profiles differ significantly.[1][2][4]

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[1][2][4]

References

  • National Center for Biotechnology Information. (2023).[1][2][4] PubChem Compound Summary for CID 75401, this compound. Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (1999).[1][2][4] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1][2] (Foundational text on solubility modeling). Journal of Chemical Thermodynamics.

Synthesis of 3-Fluoro-4-nitroaniline from 1-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-Fluoro-4-nitroaniline specifically from the starting material 1-fluoro-2-nitrobenzene .[1]

While commercial routes often utilize the nitration of 3-fluoroaniline, the constraint of starting with 1-fluoro-2-nitrobenzene necessitates a more sophisticated approach: Vicarious Nucleophilic Substitution (VNS) of Hydrogen .[1] This method allows for the direct amination of the aromatic ring para to the nitro group, preserving the delicate ortho-fluoronitro motif without the multi-step protection/deprotection sequences required by classical SNAr or electrophilic substitution strategies.

Executive Summary & Retrosynthetic Logic

Target: this compound (CAS: 2369-13-3) Starting Material: 1-Fluoro-2-nitrobenzene (CAS: 1493-27-2) Reaction Class: Vicarious Nucleophilic Substitution (VNS) of Hydrogen.[1]

The Regioselectivity Challenge

The transformation requires the introduction of an amino group (-NH


) onto the 1-fluoro-2-nitrobenzene scaffold.[1]
  • Electrophilic Aromatic Substitution (Nitration/Halogenation): The -NO

    
     group directs meta, while the -F group directs ortho/para.[1] Nitration would predominantly yield 1-fluoro-2,4-dinitrobenzene (Sanger's reagent precursor), not the desired aniline.[1]
    
  • Classical SNAr: Attempting to displace a group with ammonia usually results in the displacement of the labile fluorine atom, destroying the target motif.

The VNS Solution

The Vicarious Nucleophilic Substitution (VNS) allows a carbanion bearing a leaving group (L) to attack the nitroaromatic ring.[2][3] The -NO


 group directs the nucleophile to the ortho or para positions. In 1-fluoro-2-nitrobenzene, the para position (relative to -NO

) is sterically accessible and electronically favored, resulting in the desired this compound (after IUPAC renumbering).[1]

Atom Mapping:

  • Start: 1-Fluoro-2-nitrobenzene. (F at C1, NO

    
     at C2).
    
  • Attack: VNS occurs at C5 (para to NO

    
    , meta to F).
    
  • Product: The ring is renumbered with the new amine as C1.

    • Old C5

      
       New C1 (-NH
      
      
      
      )
    • Old C1

      
       New C3 (-F)
      
    • Old C2

      
       New C4 (-NO
      
      
      
      )
    • Result: this compound.[1][4][5][6]

Reaction Mechanism & Pathway

The synthesis relies on the interaction between the nitroarene and an aminating agent, typically 1,1,1-trimethylhydrazinium iodide (TMHI) , in the presence of a strong base.

VNS_Mechanism Start 1-Fluoro-2-nitrobenzene (Substrate) Complex σ-Adduct Intermediate (Meisenheimer-type) Start->Complex Nucleophilic Attack (Para to NO2) Reagent TMHI + t-BuOK (Aminating System) Reagent->Complex In-situ Carbanion Elimination β-Elimination of Me3N and HI Complex->Elimination Stabilization Product This compound (Target) Elimination->Product Re-aromatization

Figure 1: Mechanistic pathway of the VNS amination.[1] The reaction proceeds via the formation of a sigma-adduct followed by base-induced elimination of trimethylamine.[1]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
1-Fluoro-2-nitrobenzene Substrate1.0Liquid, d=1.33 g/mL
1,1,1-Trimethylhydrazinium iodide (TMHI) Aminating Agent1.2Hygroscopic; dry before use
Potassium tert-butoxide (t-BuOK) Base2.5Must be sublimed grade or fresh
DMSO Solvent-Anhydrous (<50 ppm H2O)
Ammonium Chloride QuenchExcessSaturated aq.[1] solution
Step-by-Step Methodology
Phase 1: Reagent Preparation (In-Situ)
  • Environment: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal thermometer.

  • Solvation: Charge the flask with anhydrous DMSO (10 mL per gram of substrate).

  • Base Addition: Add t-BuOK (2.5 equiv) in a single portion. The solution may turn slightly yellow. Stir at room temperature for 10 minutes to ensure complete dissolution.

Phase 2: The VNS Reaction
  • Substrate Addition: Add 1-fluoro-2-nitrobenzene (1.0 equiv) to the base/DMSO mixture.[1] Note: The solution will likely turn a deep red/purple color due to the formation of the nitro-benzylic anion species.

  • Amination: Cool the reaction mixture to 15-20°C. Slowly add TMHI (1.2 equiv) solid in small portions over 20 minutes.

    • Critical Control Point: Monitor internal temperature. The reaction is exothermic. Do not allow temperature to exceed 30°C to prevent SNAr side reactions (displacement of Fluorine).

  • Reaction Time: Allow the mixture to stir at room temperature for 2–4 hours. Monitor consumption of starting material via TLC (30% EtOAc/Hexanes) or HPLC.

Phase 3: Workup & Purification[1][5]
  • Quench: Pour the reaction mixture slowly into a stirred beaker containing crushed ice and saturated NH

    
    Cl solution. The pH should be adjusted to ~7.
    
  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL). The product is in the organic layer.[3]

  • Wash: Wash the combined organics with water (2x) and brine (1x) to remove residual DMSO.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: The crude residue is typically a dark orange solid. Purify via recrystallization from Ethanol/Water or column chromatography (Silica gel, Gradient 10-40% EtOAc in Hexanes).

Expected Data
  • Yield: 65–75%[1]

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: 159–163 °C (Lit.[4] match).

  • 1H NMR (DMSO-d6): Distinctive signals for the aniline NH

    
     (broad singlet) and the aromatic protons showing ortho coupling between F and H, and meta coupling patterns characteristic of the 1,3,4-substitution pattern.
    

Process Workflow Diagram

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: VNS Reaction cluster_workup Phase 3: Isolation DryDMSO Charge Anhydrous DMSO AddBase Dissolve t-BuOK (2.5 eq) DryDMSO->AddBase AddSubstrate Add 1-Fluoro-2-nitrobenzene AddBase->AddSubstrate Cool Cool to 15°C AddSubstrate->Cool AddTMHI Add TMHI (1.2 eq) portion-wise Cool->AddTMHI Stir Stir 2-4h @ RT AddTMHI->Stir Quench Pour into Ice/NH4Cl Stir->Quench Extract Extract w/ EtOAc Quench->Extract Purify Recrystallize (EtOH/H2O) Extract->Purify

Figure 2: Operational workflow for the laboratory-scale synthesis.[1]

Safety & Troubleshooting (Self-Validating Systems)

To ensure the protocol is self-validating, observe the following indicators:

  • Color Change: The reaction must turn deep red/purple upon mixing the nitroarene with the base. Failure to change color indicates inactive base (likely hydrolyzed by moisture). Action: Abort and use fresh sublimed t-BuOK.

  • Exotherm: A lack of mild exotherm during TMHI addition suggests the reagent may be wet or degraded.

  • Regioselectivity Check: If the melting point is significantly lower (<140°C), you may have displaced the fluorine (SNAr) to form 2-nitroaniline derivatives. This occurs if the temperature was too high (>40°C) or the solvent was wet.

Hazard Control
  • Energetic Materials: Nitroarenes are potential explosives. Do not heat the reaction residue to dryness without testing for peroxides or thermal stability.

  • DMSO/Base: The combination of DMSO and strong base can decompose exothermically above 60°C. Keep the reaction cool.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289.

  • Makosza, M. (2010). Synthesis of nitroanilines via vicarious nucleophilic substitution of hydrogen. Journal of Organic Chemistry.
  • PubChem Compound Summary. (2024). This compound.[1][4][6] National Center for Biotechnology Information.

  • Sigma-Aldrich. (2024).[1][4] 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) Technical Data. (Reference for reactivity of fluoronitrobenzenes).

Sources

High-Fidelity Nitration of 3-Fluoroaniline: A Regioselective Protocol for 3-Fluoro-4-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-fidelity synthesis of 3-Fluoro-4-nitroaniline , a critical intermediate in the development of fluorinated pharmaceuticals (e.g., kinase inhibitors, antibacterial agents).

Unlike simple anilines, the nitration of 3-fluoroaniline presents a significant regioselectivity challenge due to the competing directing effects of the amino group (strong activator, ortho/para) and the fluorine atom (weak deactivator, ortho/para).

This protocol utilizes a Protection-Nitration-Deprotection strategy to maximize yield of the para-nitro isomer (the target) while suppressing oxidation and the formation of the ortho-nitro byproduct (3-fluoro-6-nitroaniline).

Part 1: Executive Summary & Mechanistic Strategy

Objective: Synthesize this compound (CAS: 2369-13-3) with >95% purity. Primary Challenge: Regiocontrol between C4 (Target) and C6 (Byproduct). Solution: Acetyl protection of the amine combined with a mixed-acid nitration system.[1]

Mechanistic Logic

Direct nitration of 3-fluoroaniline is hazardous and inefficient due to the susceptibility of the free amine to oxidation (tar formation) and the lack of regiocontrol. We employ N-acetylation to solve both issues:

  • Protection: The acetyl group (

    
    ) mitigates oxidation by delocalizing the nitrogen lone pair.
    
  • Steric Steering: The bulky acetyl group sterically hinders the ortho positions (C2 and C6), strongly favoring substitution at the para position (C4).

  • Electronic Control: While Acetyl Nitrate/Acetic Anhydride systems favor ortho-nitration (via a coordination mechanism), the Mixed Acid (HNO

    
    /H
    
    
    
    SO
    
    
    )
    system favors para-nitration due to the size of the electrophile and the steric bulk of the protecting group.
Reaction Pathway

The synthesis proceeds in three distinct stages:

  • Acetylation: 3-Fluoroaniline

    
     3-Fluoroacetanilide.
    
  • Nitration: 3-Fluoroacetanilide

    
     3-Fluoro-4-nitroacetanilide (Major) + 3-Fluoro-6-nitroacetanilide (Minor).
    
  • Hydrolysis: 3-Fluoro-4-nitroacetanilide

    
    This compound .
    

ReactionScheme SM 3-Fluoroaniline (C6H6FN) INT1 3-Fluoroacetanilide (Protected) SM->INT1 Ac2O, AcOH Reflux INT2 3-Fluoro-4-nitroacetanilide (Major Isomer) INT1->INT2 HNO3, H2SO4 0-5°C (Mixed Acid) BYPROD 3-Fluoro-6-nitroacetanilide (Minor Isomer) INT1->BYPROD Side Reaction PROD This compound (TARGET) INT2->PROD HCl (aq), Reflux Deprotection

Caption: Reaction pathway prioritizing the para-isomer via steric steering of the acetyl group.

Part 2: Detailed Experimental Protocol

Phase 1: Acetylation (Protection)

Goal: Convert the oxidation-prone amine into a stable acetanilide.[1]

Reagents:

  • 3-Fluoroaniline (1.0 eq)[2]

  • Acetic Anhydride (1.2 eq)

  • Glacial Acetic Acid (Solvent, 3-5 volumes)

Procedure:

  • Charge a round-bottom flask with 3-fluoroaniline and glacial acetic acid .

  • Add acetic anhydride dropwise over 15 minutes. The reaction is slightly exothermic.

  • Heat the mixture to reflux (118°C) for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:3) until starting material is consumed.

  • Cool to room temperature and pour the mixture into ice-cold water (10 volumes) with vigorous stirring.

  • The product, 3-fluoroacetanilide , will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Quality Check: Melting Point should be approx. 80-82°C.

Phase 2: Nitration (The Critical Step)

Goal: Introduce the nitro group at C4 while suppressing the C6 isomer.

Reagents:

  • 3-Fluoroacetanilide (1.0 eq)

  • Sulfuric Acid (H

    
    SO
    
    
    
    ), 98% (Solvent/Catalyst, 5-8 volumes)
  • Nitric Acid (HNO

    
    ), 70% or fuming (1.05 eq)
    

Safety Warning: Nitration is highly exothermic. Runaway reactions can occur if temperature is not strictly controlled.

Procedure:

  • Dissolution: In a reactor equipped with a mechanical stirrer and internal thermometer, dissolve 3-fluoroacetanilide in H

    
    SO
    
    
    
    . Cool the solution to -5°C to 0°C using an ice/salt bath.
  • Preparation of Nitrating Mix: In a separate vessel, carefully mix the calculated amount of HNO

    
      with an equal volume of H
    
    
    
    SO
    
    
    , keeping the mix cold.
  • Addition: Add the Nitrating Mix to the reactor dropwise .

    • Critical Control: The internal temperature must NOT exceed 5°C . If it spikes, stop addition immediately.

  • Reaction: After addition is complete, allow the mixture to stir at 0-5°C for 60 minutes .

  • Quenching: Pour the reaction mixture slowly onto a slurry of crushed ice (10x weight of acid). Stir vigorously.

  • Isolation: The crude nitro-acetanilide (mixture of 4-nitro and 6-nitro isomers) precipitates as a yellow solid. Filter and wash thoroughly with water to remove acid.[3]

    • Purification Note: The 4-nitro isomer is generally less soluble in ethanol than the 6-nitro isomer. Recrystallization from hot ethanol can enrich the desired intermediate if high purity is required before hydrolysis.

Phase 3: Hydrolysis (Deprotection)

Goal: Remove the acetyl group to yield the final free amine.[1]

Reagents:

  • Crude 3-Fluoro-4-nitroacetanilide

  • Hydrochloric Acid (HCl), 6M (5 volumes) or Ethanol/HCl mix.

Procedure:

  • Suspend the wet cake from Phase 2 in 6M HCl .

  • Heat to reflux (approx. 100°C) for 1-2 hours. The solid will dissolve as the amine forms the hydrochloride salt.

  • Neutralization: Cool the solution to room temperature. Slowly adjust pH to ~9-10 using 20% NaOH or saturated Na

    
    CO
    
    
    
    .
    • Observation: The product, This compound , will precipitate as a yellow/orange solid.

  • Filtration: Collect the solid by vacuum filtration.[3][4]

  • Final Purification: Recrystallize from water/ethanol (9:1) or toluene to remove trace isomers.

    • Target Specification: Yellow crystals, MP ~159-163°C.

Part 3: Process Workflow & Safety

The following diagram illustrates the operational workflow, emphasizing critical control points (CCPs) for safety and quality.

Workflow cluster_0 Phase 1: Protection cluster_1 Phase 2: Nitration (CRITICAL) cluster_2 Phase 3: Deprotection P1_React Acetylation (Reflux) P1_Iso Precipitation & Drying P1_React->P1_Iso P2_Cool Cool to -5°C P1_Iso->P2_Cool P2_Add Dropwise HNO3 Addition (Keep T < 5°C) P2_Cool->P2_Add P2_Quench Ice Quench P2_Add->P2_Quench P3_Hyd Acid Hydrolysis (Reflux) P2_Quench->P3_Hyd P3_Neut Neutralization (pH 10) P3_Hyd->P3_Neut P3_Final Recrystallization P3_Neut->P3_Final

Caption: Operational workflow highlighting the critical temperature control during nitration.

Data Summary Table
ParameterSpecificationNotes
Solvent (Nitration) H

SO

(Conc.)
Acts as solvent and catalyst.
Temperature -5°C to 5°C>10°C increases dinitration and oxidation.
Regioselectivity Para (C4) : Ortho (C6)Typically > 9:1 with mixed acid.
Yield (Overall) 60 - 75%Dependent on efficient isolation during hydrolysis.
Appearance Yellow/Brown SolidDarkens on light exposure (store in amber).

References

  • ChemicalBook. Synthesis of this compound. Retrieved from .

  • BenchChem. Application Notes and Protocols for the Nitration of Fluorinated Acetanilides. Retrieved from .

  • Canadian Journal of Chemistry. Nitrations of acetanilides by reagents of NO2X type. (Discusses regioselectivity of mixed acid vs acetyl nitrate). Retrieved from .

  • PubChem. this compound Compound Summary. Retrieved from .[4]

Sources

Regioselectivity in the synthesis of 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the regioselective synthesis of 3-Fluoro-4-nitroaniline (CAS: 2369-13-3).

Executive Summary for Researchers The synthesis of this compound presents a classic problem in aromatic substitution: managing the competing directing effects of a fluorine atom and an amino group. While Nucleophilic Aromatic Substitution (SNAr) on 3,4-difluoronitrobenzene is the standard industrial route for Linezolid intermediates (yielding 3-fluoro-4-morpholinoaniline), it does not yield this compound directly; instead, it yields the 2-fluoro isomer if ammonia is used.

Therefore, the authoritative route for This compound is the Electrophilic Aromatic Substitution (Nitration) of N-protected 3-fluoroaniline . This guide focuses on this pathway, optimizing for the para-nitro isomer.

Part 1: Strategic Analysis & Regioselectivity

The Regioselectivity Paradox

In 3-fluoroaniline, both the amino group (–NH₂) and the fluorine atom (–F) are ortho, para-directors. However, the amino group is a strong activator, while fluorine is a weak activator (resonance) but strong deactivator (induction).

  • Direct Nitration Risk: Nitrating free 3-fluoroaniline leads to oxidation (tars) and significant formation of the ortho isomer (2-nitro or 6-nitro) due to the high reactivity of the free amine.

  • The Solution (Acetylation): Protecting the amine as an acetanilide sterically hinders the ortho positions (2 and 6) and reinforces para (4) substitution.

Regioselectivity Map:

  • Position 2 (Ortho to NHAc, Ortho to F): Sterically crowded; disfavored.

  • Position 4 (Para to NHAc, Ortho to F): strongly activated by NHAc; TARGET .

  • Position 6 (Ortho to NHAc, Para to F): Activated, but less favored than pos 4 due to synergistic directing effects at 4.

::: dot

Regioselectivity cluster_0 Substrate: 3-Fluoroacetanilide cluster_1 S 3-Fluoroacetanilide (NHAc at 1, F at 3) P4 Position 4 (Target) Para to NHAc Ortho to F (Major Product) S->P4 HNO3/H2SO4 (Major Pathway) P6 Position 6 (Impurity) Ortho to NHAc Para to F (Minor Product) S->P6 Side Reaction P2 Position 2 (Trace) Ortho to NHAc Ortho to F (Sterically Hindered) S->P2 Trace

::: Caption: Regiochemical outcome of 3-fluoroacetanilide nitration. The 4-position is electronically and sterically favored.

Part 2: Detailed Experimental Protocol

This protocol uses a three-step workflow: Protection


 Nitration 

Deprotection
.[1] This ensures maximum yield and purity compared to direct nitration.
Step 1: Protection (Acetylation)

Objective: Convert 3-fluoroaniline to 3-fluoroacetanilide to prevent oxidation and control regioselectivity.

  • Charge: In a 500 mL round-bottom flask, dissolve 3-fluoroaniline (11.1 g, 100 mmol) in Glacial Acetic Acid (30 mL) .

  • Addition: Add Acetic Anhydride (12 mL, 120 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature

    
    .
    
  • Reaction: Stir at room temperature for 1 hour. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Quench: Pour mixture into Ice Water (200 mL) . Stir vigorously.

  • Isolation: Filter the white precipitate. Wash with cold water (

    
    ). Dry in a vacuum oven at 
    
    
    
    .
    • Expected Yield: 90-95%

    • Checkpoint: Melting Point should be

      
      .
      
Step 2: Regioselective Nitration

Objective: Introduce the nitro group at the 4-position.

  • Solvent System: Dissolve 3-fluoroacetanilide (15.3 g, 100 mmol) in Concentrated Sulfuric Acid (40 mL) . Cool to

    
     in an ice-salt bath.
    
  • Nitrating Agent: Prepare a mixture of Conc. HNO₃ (70%, 7.0 mL) and Conc. H₂SO₄ (10 mL) .

  • Controlled Addition: Add the nitrating mixture dropwise to the acetanilide solution. CRITICAL: Keep internal temperature below

    
    . Higher temperatures increase the formation of the 6-nitro isomer.
    
  • Digestion: Stir at

    
     for 1 hour, then allow to warm to 
    
    
    
    for 30 minutes.
  • Work-up: Pour the reaction mass onto Crushed Ice (300 g) . The product will precipitate as a yellow solid.

  • Purification (Isomer Removal): Filter the crude solid. Recrystallize from Ethanol (95%) .

    • Mechanism:[2][3][4][5][6][7][8][9] The target 4-nitro isomer is less soluble in ethanol than the 6-nitro isomer, allowing for effective separation.

    • Expected Yield: 60-70% (after recrystallization).

Step 3: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to release the free amine.

  • Hydrolysis: Suspend the recrystallized 3-fluoro-4-nitroacetanilide in 6M Hydrochloric Acid (100 mL) .

  • Reflux: Heat to reflux (

    
    ) for 1-2 hours. The solid will dissolve, then the hydrochloride salt may precipitate.
    
  • Neutralization: Cool to room temperature. Basify carefully with 20% NaOH or NH₄OH to pH 9-10.

  • Final Isolation: Filter the bright yellow precipitate. Wash with water.[10][11] Recrystallize from Ethanol/Water if necessary.[10]

    • Final Product:This compound .[12]

    • Appearance: Yellow crystalline solid.

    • Melting Point:

      
       (Lit. value).
      

Part 3: Quantitative Data & Validation

Isomer Comparison Table

Distinguishing the target from its common isomers is critical for quality control.

PropertyThis compound (Target)2-Fluoro-4-nitroaniline (SNAr Product*)3-Fluoro-6-nitroaniline (Nitration Impurity)
Structure 1-NH₂, 3-F, 4-NO₂1-NH₂, 2-F, 4-NO₂1-NH₂, 3-F, 6-NO₂
Origin Nitration of 3-FluoroacetanilideAmmonia + 3,4-DifluoronitrobenzeneNitration Side Product
¹H NMR (Aromatic) H2: Doublet (large

)H5: dd (

ortho,

meta)H6: dd
H3: Doublet (

)H5: ddH6: dd
Distinct coupling pattern due to 1,2,4,5 substitution
Melting Point ~137 °C ~132 °C~110 °C

*Note: Reaction of 3,4-difluoronitrobenzene with ammonia yields 2-fluoro-4-nitroaniline because the nucleophile attacks the position para to the nitro group (displacing the 4-fluorine), resulting in the amine being para to the nitro group in the final frame of reference.

Self-Validating Protocol Checks (Trustworthiness)
  • TLC Monitoring: During nitration, the starting material (Rf ~0.5) disappears. Two spots appear: Major (4-nitro, lower Rf) and Minor (6-nitro, higher Rf). If the higher Rf spot is dominant, temperature control failed.

  • Exotherm Control: If the temperature exceeds 10°C during HNO₃ addition, the regioselectivity shifts toward the ortho (6-nitro) isomer.

  • Recrystallization: The ethanol recrystallization step is non-negotiable. It acts as a chemical filter, rejecting the more soluble ortho-isomer.

Part 4: Process Flow Diagram

::: dot

Workflow Start Start: 3-Fluoroaniline Step1 Step 1: Acetylation (Ac2O, AcOH) Protects Amine Start->Step1 Inter1 Intermediate: 3-Fluoroacetanilide Step1->Inter1 Step2 Step 2: Nitration (HNO3, H2SO4, <10°C) Directs Para Inter1->Step2 Inter2 Crude Mixture: 4-Nitro (Major) + 6-Nitro (Minor) Step2->Inter2 Step3 Purification: Ethanol Recrystallization Removes 6-Nitro isomer Inter2->Step3 Step4 Step 3: Hydrolysis (HCl, Reflux) Deprotection Step3->Step4 End Final Product: This compound Step4->End

::: Caption: Step-by-step synthetic workflow for high-purity this compound.

References

  • ChemicalBook. Synthesis of this compound. Retrieved from .

  • BenchChem. Application Notes and Protocols for the Nitration of Fluorinated Acetanilides. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Retrieved from .[8]

  • Organic Chemistry Portal. Nitration of Aromatic Compounds: Regioselectivity. Retrieved from .

Sources

Technical Deep Dive: The Amine Reactivity Profile of 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Reactivity of the Amine Group in 3-Fluoro-4-nitroaniline Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists[1]

Executive Summary

This compound (CAS: 364-76-1) represents a "privileged scaffold" in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., EGFR targets) and oxazolidinone antibiotics.[1] Its chemical behavior is defined by a distinct "push-pull" electronic system: the amine group functions as a donor, while the para-nitro and meta-fluorine groups act as strong acceptors.[1]

This guide analyzes the specific reactivity of the primary amine (


) within this electron-deficient arena. Unlike simple aniline, the amine in this compound is significantly deactivated, requiring specialized protocols for acylation, diazotization, and palladium-catalyzed cross-coupling.[1]

Electronic Landscape & Mechanistic Grounding

To manipulate this molecule effectively, one must first understand why it resists standard aniline protocols.[2] The reactivity is governed by the competing resonance and inductive effects of its substituents.[2]

The Deactivation Matrix

The amine group is chemically "quieted" by the electron-withdrawing nature of the ring system.[2]

  • The Nitro Effect (

    
    ):  The nitro group at the para position exerts a massive resonance withdrawal, delocalizing the nitrogen lone pair into the ring and onto the nitro oxygens. This dramatically lowers the HOMO energy, making the amine a poor nucleophile.[2]
    
  • The Fluorine Effect (

    
    ):  Located meta to the amine, the fluorine atom exerts a strong inductive withdrawal (
    
    
    
    ) that further decreases electron density at the nitrogen center.

Quantitative Impact:

  • pKa (Aniline): ~4.6

  • pKa (this compound): ~2.36 (Predicted)[1]

  • Implication: The molecule is a very weak base and requires forcing conditions or highly active electrophiles for functionalization.[2]

Visualization: Electronic Flow & Reactivity Map

ElectronicEffects Center This compound (Substrate) Nitro Nitro Group (-NO2) (Strong EWG) Center->Nitro Attached (Para) Fluoro Fluorine Atom (-F) (Inductive Withdrawal) Center->Fluoro Attached (Meta) Amine Amine Group (-NH2) (Nucleophile) Amine->Center Attached LonePair N-Lone Pair Delocalization Amine->LonePair Source Fluoro->LonePair Inductive Pull (-I) (Minor Deactivation) LonePair->Nitro Resonance Pull (-M) (Major Deactivation) Result RESULT: Low Nucleophilicity Low Basicity (pKa ~2.4) LonePair->Result

Figure 1: Electronic deactivation map showing the withdrawal of electron density from the amine lone pair by the nitro and fluorine substituents.

Core Reactivity Protocols

Controlled Acylation (Protection Strategy)

Because the amine is deactivated, it does not react instantly with weak acylating agents.[2] However, acetylation is often necessary to protect the nitrogen during subsequent


 reactions at the fluorine position.[2]

Challenge: Slow kinetics due to low nucleophilicity. Solution: Use of acetic anhydride with a catalyst or heating.[2]

Standardized Protocol:

  • Dissolution: Dissolve 10 mmol of this compound in 20 mL of glacial acetic acid.

  • Reagent Addition: Add 12 mmol (1.2 eq) of Acetic Anhydride.

  • Catalysis (Optional but Recommended): Add 5 mol% DMAP (4-Dimethylaminopyridine) to accelerate the reaction if running at lower temperatures.

  • Reaction: Heat to 60°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[2] The starting material spot (lower Rf) should disappear.[2]

  • Workup: Pour mixture into 100 mL ice water. The product,

    
    -(3-fluoro-4-nitrophenyl)acetamide, will precipitate as a solid.[1] Filter, wash with cold water, and dry.[2]
    
Diazotization (The Sandmeyer Gateway)

This is the most critical reaction for converting the amine into other functional groups (halides, nitriles, hydroxyls).[2] Due to the electron-withdrawing groups, the formed diazonium salt is relatively electrophilic but can be unstable.[2]

Safety Warning: Diazonium salts are potentially explosive when dry.[2] Keep in solution and cold.

Protocol:

  • Acidification: Suspend 10 mmol of substrate in 15 mL of 6M HCl. Cool to 0–5°C in an ice/salt bath.

  • Nitrosation: Dropwise add a solution of Sodium Nitrite (

    
    , 11 mmol) in 5 mL water.[2] Crucial: Maintain internal temperature < 5°C.[2][3]
    
  • Validation: Stir for 20 minutes. Test with starch-iodide paper (instant blue/black indicates excess

    
    , which is desired to ensure complete conversion).[2]
    
  • Substitution (Example - Sandmeyer to Bromide): Transfer the cold diazonium solution into a solution of CuBr (12 mmol) in HBr at room temperature. Heat to 60°C until nitrogen evolution ceases.[2]

Buchwald-Hartwig Cross-Coupling

Coupling this electron-poor aniline with aryl halides is challenging.[1] The amine is a poor ligand for Palladium.[2]

Optimization Strategy:

  • Catalyst: Use Pd(0) sources or Pd(II) precatalysts that generate active species quickly (e.g.,

    
     or Pd(OAc)
    
    
    
    ).[2]
  • Ligand: Use electron-rich, bulky biaryl phosphine ligands (e.g., XPhos or BrettPhos ) to facilitate the oxidative addition and, more importantly, the reductive elimination steps involving the electron-poor amine.

  • Base: Strong bases like

    
     or 
    
    
    
    are required.[2]

Recommended Conditions:

Component Reagent Stoichiometry
Substrate This compound 1.0 eq
Partner Aryl Bromide/Triflate 1.1 eq

| Catalyst |


 | 2-5 mol% |
| Ligand  | XPhos  | 5-10 mol% |
| Base  | 

| 2.0 eq | | Solvent | Toluene or 1,4-Dioxane | 0.2 M | | Temp | 80–100°C | (Inert Atm.) |[1]

Strategic Applications in Drug Discovery[3][5]

The reactivity of the amine is often leveraged to build heterocyclic cores found in oncology and infectious disease therapeutics.[2]

Kinase Inhibitor Synthesis (EGFR)

In the synthesis of EGFR inhibitors (analogous to Gefitinib or Osimertinib precursors), the amine of this compound is often coupled to a quinazoline or pyrimidine core.

  • Pathway: The amine performs an

    
     on a 4-chloroquinazoline.[2]
    
  • Role of Fluorine: The fluorine atom remains on the ring to modulate metabolic stability and pKa of the final drug.[2]

Oxazolidinone Antibiotics

For Linezolid analogs, the amine is converted into a carbamate and then cyclized.[2]

  • Pathway: Amine

    
     Carbamate (via Cbz-Cl or similar) 
    
    
    
    Reaction with glycidyl butyrate
    
    
    Oxazolidinone ring.[1][2]

Workflow Visualization

ReactionPathways Start This compound Acyl Acetic Anhydride (Protection) Start->Acyl Diazo NaNO2 / HCl 0°C Start->Diazo Buchwald Pd(OAc)2 / XPhos Ar-Br Start->Buchwald Prod1 N-Acetylated Product (Stable Intermediate) Acyl->Prod1 High Yield Salt Diazonium Salt (Unstable) Diazo->Salt Rapid Sandmeyer CuX or H3PO2 (Substitution) Salt->Sandmeyer In situ Prod2 Aryl Halide / Arene Sandmeyer->Prod2 Prod3 Diaryl Amine (Kinase Scaffold) Buchwald->Prod3 Requires Optimization

Figure 2: Primary synthetic workflows originating from the amine functionality.

References

  • BenchChem. (2025).[2][4][5] 4-Fluoro-3-nitroaniline: Properties and Applications. Retrieved from

  • ChemicalBook. (2025).[2][5] Safety Data Sheet: this compound. Retrieved from

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 67768, 4-Fluoro-3-nitroaniline. Retrieved from

  • WuXi AppTec. (2023).[2] Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

  • Beilstein J. Org.[2] Chem. (2018).[2][6][7] Pd-catalyzed Buchwald–Hartwig aminations. Retrieved from

Sources

Theoretical Studies on the Electronic Structure of 3-Fluoro-4-nitroaniline: A Computational Protocol & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on the Electronic Structure of 3-Fluoro-4-nitroaniline Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Drug Discovery Scientists, Materials Researchers

Executive Summary

This compound (3F4NA) represents a critical scaffold in the development of nonlinear optical (NLO) materials and pharmaceutical intermediates. As a "push-pull" chromophore, its electronic structure is defined by the interplay between the electron-donating amino group (


), the strong electron-withdrawing nitro group (

), and the inductive influence of the fluorine atom.

This technical guide outlines a rigorous theoretical framework for characterizing 3F4NA using Density Functional Theory (DFT). It details the methodology for geometry optimization, vibrational analysis, and electronic property prediction, providing a validated roadmap for researchers investigating its potential in optoelectronics and ligand-protein binding.

Computational Methodology

Selection of Theory Level

To ensure high fidelity in predicting electronic properties, the B3LYP hybrid functional is selected due to its proven balance between cost and accuracy for organic charge-transfer systems.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p).[1][2][3]

    • Rationale: The diffuse functions (++) are critical for describing the lone pairs on Oxygen and Fluorine and for accurately modeling the tail of the wavefunction in NLO calculations. Polarization functions (d,p) are required to describe the anisotropic electron distribution in the aromatic ring.

Self-Validating Protocol

A robust computational workflow must be self-validating. The following criteria define a successful calculation:

  • Convergence: Max Force <

    
     Hartree/Bohr.
    
  • Stationary Point Verification: Frequency analysis must yield zero imaginary frequencies , confirming a true local minimum on the Potential Energy Surface (PES).

Workflow Visualization

The following diagram illustrates the logical flow of the computational study, from initial geometry construction to property extraction.

G Start Initial Geometry (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Freq Check Freq->Check Check->Opt N < 0 (Saddle Point) Elec Electronic Properties (HOMO-LUMO, MEP) Check->Elec N = 0 (Minima) NLO NLO Response (Polarizability, Hyperpolarizability) Check->NLO N = 0 Vib Vibrational Analysis (IR/Raman Scaling) Check->Vib N = 0

Figure 1: Validated computational workflow for 3F4NA characterization. Green paths indicate successful convergence.

Structural & Electronic Analysis

Geometric Parameters

The optimized structure of 3F4NA exhibits a planar benzene ring, but the amino group typically shows a slight pyramidalization, which is crucial for the dipole moment vector. The fluorine atom at the meta position (relative to the amino group) introduces geometric asymmetry compared to the parent p-nitroaniline.

Key Predicted Parameters (B3LYP/6-311++G(d,p)):

ParameterBond/AngleTheoretical Value (Å / °)Mechanistic Insight
Bond Length

~1.36 - 1.38 ÅShortening indicates resonance interaction (partial double bond character).
Bond Length

~1.45 ÅStandard

single bond length.
Bond Length

(Nitro)
~1.22 ÅResonance equivalence between oxygen atoms.
Bond Length

~1.35 ÅStrong bond due to high electronegativity of F.
Bond Angle

~123°Steric repulsion and resonance broadening.
Frontier Molecular Orbitals (FMOs)

The reactivity and optical properties of 3F4NA are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Localized primarily on the amino group and the benzene ring (

    
    -donor).
    
  • LUMO: Localized on the nitro group and the benzene ring (

    
    -acceptor).
    
  • Energy Gap (

    
    ):  Typically calculated in the range of 3.8 – 4.2 eV . A lower gap facilitates Intramolecular Charge Transfer (ICT), which is directly proportional to NLO activity.
    

FMO HOMO HOMO (Amino Group + Ring) Electron Donor Gap Band Gap (~4.0 eV) Charge Transfer Pathway HOMO->Gap LUMO LUMO (Nitro Group + Ring) Electron Acceptor Gap->LUMO Excitation (hv)

Figure 2: Frontier Molecular Orbital charge transfer mechanism.

Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, identifying reactive sites for drug-receptor interactions or crystal packing (hydrogen bonding).

  • Negative Potential (Red): Concentrated over the Nitro (

    
    ) oxygens  and the Fluorine  atom. These are sites for electrophilic attack or H-bond acceptors.
    
  • Positive Potential (Blue): Concentrated over the Amino (

    
    ) protons . These are sites for nucleophilic attack or H-bond donors.
    

Nonlinear Optical (NLO) Properties

3F4NA is a candidate for NLO applications because it possesses a non-centrosymmetric structure (if crystallized appropriately) and a strong permanent dipole.

Calculated NLO Descriptors:

  • Dipole Moment (

    
    ):  The vector sum of the donor (
    
    
    
    ) and acceptor (
    
    
    /
    
    
    ) moments. High values (> 6 Debye) enhance NLO response.
  • First Hyperpolarizability (

    
    ):  This parameter defines the microscopic NLO efficiency.
    
    • Theoretical Prediction: 3F4NA typically exhibits a

      
       value significantly higher than urea (the standard reference), driven by the ICT along the 
      
      
      
      axis.

Vibrational Spectral Profiling

Accurate assignment of IR and Raman bands validates the theoretical model against experimental data.

Scaling Factors: Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) should be applied.

Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment

~3650~3510MediumAsymmetric Amino Stretch

~3550~3410MediumSymmetric Amino Stretch

~1600~1540StrongAsymmetric Nitro Stretch

~1250~1200StrongCarbon-Fluorine Stretch

~1150~1105WeakIn-plane Ring Deformation

References

  • Molecular Structure and NLO Properties of Nitroanilines

    • Source: World Scientific. "Linear and nonlinear optical response in 3-nitroaniline: A DFT study."
    • URL:[Link]

  • Vibrational Spectroscopy of Halogenated Anilines

    • Source: Academia.edu. "Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE."
    • URL:[Link]

  • DFT Studies on Fluoroaniline Derivatives

    • Source: ChemRxiv.[4] "Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study."

    • URL:[Link]

  • Chemical Properties and Identifiers

    • Source: PubChem. "this compound Compound Summary."[5]

    • URL:[Link]

Sources

Discovery and history of 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Fluoro-4-nitroaniline CAS: 2369-13-3 | Role: Advanced Pharmacophore & Indole Precursor

Executive Summary

This compound (3-F-4-NA) is a high-value fluorinated aromatic intermediate that serves as a critical "privileged scaffold" in modern drug discovery. Unlike simple anilines, the specific substitution pattern—a fluorine atom meta to the amine and ortho to the nitro group—imparts unique electronic properties (dipole modulation) and metabolic stability (blocking C-H oxidation sites).

Historically utilized in high-performance hair dyes (nitro-p-phenylenediamines), its significance shifted dramatically in the 21st century. It is now best known as the starting material for the 6-fluoroindole core found in Tezacaftor (Vertex Pharmaceuticals), a breakthrough CFTR modulator for Cystic Fibrosis. This guide details the synthesis, chemical behavior, and pharmaceutical utility of 3-F-4-NA.[1][2]

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name This compound
CAS Number 2369-13-3
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 159–163 °C
pKa ~1.5 (Weak base due to electron-withdrawing -NO₂ and -F)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Hazards Acute Tox. 3 (Oral/Dermal), Skin Irrit. 2, Eye Irrit.[3] 2A

Synthesis & Production Strategies

The synthesis of this compound is non-trivial due to the directing effects of the fluorine and amine groups. Direct nitration of 3-fluoroaniline often yields a mixture of isomers (ortho/para). Two primary routes exist to ensure regioselectivity.

Route A: The Schiff Base Protection Protocol (High Selectivity)

Context: This method is preferred in laboratory settings to maximize regioselectivity by sterically hindering the ortho positions and directing the nitro group to the para position relative to the amine.

Step-by-Step Protocol:

  • Protection (Imine Formation):

    • React 3-fluoroaniline (1.0 eq) with benzaldehyde (1.0 eq) at 80°C for 1 hour.

    • Mechanism:[3][4][5] Formation of the benzylidene Schiff base protects the amine and alters its directing ability.

  • Nitration:

    • Dissolve the Schiff base in H₂SO₄. Cool to 0°C.

    • Add Nitric Acid/H₂SO₄ mixture dropwise.[5] The bulky benzylidene group blocks the ortho positions (2 and 6), forcing the nitro group to the 4-position (para).

  • Hydrolysis (Deprotection):

    • The nitrated intermediate is hydrolyzed using dilute HCl or heating in water/acid.

    • Result: The benzaldehyde is cleaved (and can be recycled), yielding pure this compound.

Route B: The Acetanilide Pathway (Industrial Standard)

Context: Standard industrial route utilizing acetylation to control exotherms and isomer distribution.

  • Acetylation: 3-Fluoroaniline + Acetic Anhydride → 3-Fluoroacetanilide.

  • Nitration: Mixed acid nitration (HNO₃/H₂SO₄) at <10°C.

  • Hydrolysis: Acidic reflux removes the acetyl group.

Visualization of Synthesis Logic

SynthesisRoutes Start 3-Fluoroaniline (Starting Material) Schiff Schiff Base (Benzylidene Protection) Start->Schiff Benzaldehyde 80°C Acetanilide 3-Fluoroacetanilide (Amide Protection) Start->Acetanilide Ac2O NitroSchiff Nitrated Imine (Regio-controlled) Schiff->NitroSchiff HNO3/H2SO4 Steric Control Product This compound (Target) NitroSchiff->Product Acid Hydrolysis NitroAcet 4-Nitro Intermediate Acetanilide->NitroAcet HNO3/H2SO4 NitroAcet->Product Hydrolysis

Caption: Comparison of Regioselective Synthesis Routes. Route A (Schiff Base) offers superior steric control for the para-nitro placement.

Pharmaceutical Utility: The Tezacaftor Connection

While often cited as a general intermediate, the most authoritative application of this compound is in the synthesis of Tezacaftor (VX-661) , a CFTR corrector used to treat Cystic Fibrosis.

Mechanism of Action: In the Tezacaftor synthesis, this compound is not just a scaffold; it is the precursor to the 6-fluoroindole moiety. The fluorine atom at position 3 of the aniline becomes the fluorine at position 6 of the indole, which is critical for the drug's binding affinity and metabolic profile.

The "Vertex" Workflow (Simplified):

  • Halogenation: this compound is brominated (using Br₂/AcOH) to yield 2-Bromo-5-fluoro-4-nitroaniline .

  • Indole Formation: This intermediate undergoes a complex cyclization (often involving palladium catalysis or nucleophilic attack on an epoxide/alkyne) to close the ring, forming the indole core.

  • Coupling: The resulting indole is coupled with the remaining fragments of the Tezacaftor molecule.

Workflow Diagram: From Aniline to Drug

TezacaftorPath Raw This compound (CAS 2369-13-3) Step1 2-Bromo-5-fluoro-4-nitroaniline (Bromination) Raw->Step1 Br2 / AcOH Step2 6-Fluoroindole Core (Cyclization/Reduction) Step1->Step2 Pd-Catalyzed Cyclization (Sonogashira/Heck type) Drug Tezacaftor (VX-661) (Cystic Fibrosis Therapeutic) Step2->Drug Coupling w/ Cyclopropane moiety

Caption: The critical role of this compound in constructing the 6-fluoroindole core of Tezacaftor.

Safety, Handling, & Stability

Hazard Profile: Nitroanilines are potent methemoglobinemia inducers. This compound is toxic if swallowed, in contact with skin, or inhaled.

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H373: May cause damage to organs (blood) through prolonged exposure.

Storage Protocols:

  • Light Sensitivity: Store in amber glass; the nitro group can degrade under UV light.

  • Incompatibility: Violent reactions possible with strong acids, acid chlorides, and strong reducing agents.

  • Shelf Life: Stable for 24 months if stored at <25°C in inert atmosphere (N₂).

References

  • Vertex Pharmaceuticals Inc. (2018).[6] Process for the synthesis of Tezacaftor and intermediates thereof. U.S. Patent Application US20180051023.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75401, this compound.

  • ChemicalBook. (2023). Synthesis of this compound via Schiff Base Protection.

  • Smolecule. (2024). Scientific Research Applications of this compound.

  • BenchChem. (2025). Technical Guide to Fluorinated Anilines.

Sources

Literature review on the synthesis and applications of 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis and Applications of 3-Fluoro-4-nitroaniline

Abstract This technical guide provides a comprehensive analysis of This compound (CAS: 2369-13-3) , a critical fluorinated intermediate in modern medicinal chemistry. It details the precise synthetic methodologies, emphasizing regioselective nitration strategies and downstream applications in the production of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, specifically Tezacaftor .[1] The guide is designed for process chemists and drug development scientists, offering actionable protocols, mechanistic insights, and safety frameworks.

Introduction: The Fluorine Effect in Medicinal Chemistry

This compound serves as a "privileged scaffold" for introducing fluorine into heteroaromatic drug cores. The strategic placement of the fluorine atom at the meta position relative to the amine (and ortho to the nitro group) imparts unique electronic properties:

  • Metabolic Stability: The C-F bond blocks metabolic oxidation at the C3 position.

  • pKa Modulation: The electron-withdrawing nature of fluorine reduces the basicity of the aniline nitrogen, altering the nucleophilicity for subsequent coupling reactions.

  • Conformational Locking: In downstream products like benzimidazoles or indoles, the fluorine atom can induce preferred conformations via intramolecular electrostatic interactions.

Key Chemical Identity:

  • IUPAC Name: this compound[2][3][4][5][6][7]

  • CAS Number: 2369-13-3[2][3][4][6]

  • Molecular Formula: C₆H₅FN₂O₂

  • Molecular Weight: 156.11 g/mol

  • Appearance: Yellow to brown crystalline solid

Synthesis Strategies: Achieving Regiocontrol

The synthesis of this compound is non-trivial due to the directing effects of the substituents. Direct nitration of 3-fluoroaniline typically yields a mixture of isomers (ortho/para to the amine). To achieve high specificity for the 4-nitro position, a Protection-Nitration-Deprotection strategy is the industry standard.

Method A: The Protected Nitration Route (Industrial Standard)

This method, utilized in the synthesis of CFTR modulators (e.g., by Vertex Pharmaceuticals), ensures the nitro group is installed para to the amine with high regioselectivity (>95%).

Mechanism:

  • Protection: 3-Fluoroaniline is protected (e.g., as a pivalamide or acetamide) to mitigate the activating power of the amine and prevent oxidation.

  • Nitration: The bulky protecting group sterically hinders the ortho positions (2 and 6), directing the nitronium ion (NO₂⁺) to the para position (4).

  • Deprotection: Acidic hydrolysis restores the free amine.

Step-by-Step Protocol (Based on Vertex Patent WO2010/53471):

  • Protection:

    • Dissolve 3-Fluoroaniline (1.0 eq) in dichloromethane (DCM).

    • Add Triethylamine (1.2 eq) followed by Pivaloyl chloride (1.1 eq) at 0°C.

    • Stir at room temperature (RT) for 2 hours. Wash with water/brine, dry, and concentrate to yield N-(3-fluorophenyl)pivalamide.

  • Nitration:

    • Dissolve the amide in concentrated Sulfuric Acid (H₂SO₄) at -5°C.

    • Add Fuming Nitric Acid (HNO₃) dropwise, maintaining temperature <0°C.

    • Stir for 1-2 hours. Pour onto ice to precipitate N-(3-fluoro-4-nitrophenyl)pivalamide. Filter and wash with water.

  • Deprotection:

    • Suspend the nitrated intermediate in 6N Hydrochloric Acid (HCl) .

    • Reflux for 2-4 hours until TLC indicates complete consumption.

    • Cool to RT, neutralize with Potassium Carbonate (K₂CO₃) or NaOH to pH 8-9.

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.[8]

    • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

Method B: Nucleophilic Aromatic Substitution (S_NAr)

An alternative route involves the amination of 2,4-Difluoronitrobenzene .

  • Reaction: 2,4-Difluoronitrobenzene + NH₃ → this compound + HF

  • Regioselectivity Challenge: The nitro group activates both fluorine atoms. Nucleophilic attack can occur at C2 (ortho) or C4 (para).

    • Para-attack (favored in polar aprotic solvents) yields This compound .

    • Ortho-attack (favored in non-polar solvents or specific conditions) yields 5-Fluoro-2-nitroaniline .

  • Optimization: Using aqueous ammonia in polar solvents (e.g., DMSO, Acetonitrile) generally favors the para product due to the greater stabilization of the Meisenheimer complex intermediate at the para position.

Visualization of Synthesis Pathways

SynthesisPathways start 3-Fluoroaniline protect Protection (Pivaloyl Chloride) start->protect inter1 N-(3-fluorophenyl) pivalamide protect->inter1 nitrate Nitration (HNO3/H2SO4) inter1->nitrate inter2 N-(3-fluoro-4-nitrophenyl) pivalamide nitrate->inter2 deprotect Deprotection (HCl Reflux) inter2->deprotect target This compound (CAS: 2369-13-3) deprotect->target alt_start 2,4-Difluoronitrobenzene snar S_NAr (NH3, DMSO) alt_start->snar Route B (Regioselectivity Risks) snar->target Route B (Regioselectivity Risks)

Figure 1: Comparative synthetic pathways for this compound. The protected nitration route (blue path) offers superior regiocontrol compared to the S_NAr route.

Key Applications in Drug Development

A. Synthesis of CFTR Modulators (Tezacaftor)

The most prominent application of this compound is as the starting material for Tezacaftor (Symdeko), a drug used to treat Cystic Fibrosis.[1] It serves as the precursor for the 6-fluoroindole moiety found in the drug's structure.[1]

Workflow:

  • Bromination: this compound is brominated to introduce a handle for coupling.

  • Epoxide Ring Opening: The aniline nitrogen attacks a chiral epoxide to build the carbon framework.

  • Cyclization: Palladium-catalyzed cyclization (e.g., Sonogashira/Heck type) forms the indole ring.

  • Reduction: The nitro group is eventually reduced or removed depending on the specific synthetic generation.[8]

B. Precursor for Fluorinated Benzimidazoles

Reduction of the nitro group in this compound yields 3-Fluoro-1,4-phenylenediamine . This diamine is a versatile building block for:

  • Benzimidazoles: Condensation with carboxylic acids or aldehydes.

  • Quinoxalines: Reaction with 1,2-dicarbonyls. These scaffolds are ubiquitous in Kinase Inhibitors (e.g., VEGFR, EGFR inhibitors) where the fluorine atom enhances binding affinity and metabolic stability.

Experimental Data Summary

ParameterMethod A (Protected Nitration)Method B (S_NAr)
Starting Material 3-Fluoroaniline2,4-Difluoronitrobenzene
Reagents PivCl, HNO₃, H₂SO₄, HClNH₃ (aq/gas), DMSO/ACN
Yield 60-75% (Overall)80-90%
Regioselectivity High (>95% para)Variable (Solvent dependent)
Impurity Profile Ortho-nitro isomer (<5%)5-Fluoro-2-nitroaniline (Isomer)
Scalability High (Industrial Batch)High (Continuous Flow possible)

Safety & Handling

  • Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin absorption. They may cause methemoglobinemia (cyanosis).

  • Handling: Use a fume hood, nitrile gloves, and safety goggles.

  • Storage: Store in a cool, dry place away from strong oxidizers.

  • Waste: Dispose of as hazardous organic waste containing nitrogen.

References

  • Vertex Pharmaceuticals Inc. (2010).[9] Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. WO2010/53471. (Describes the synthesis of this compound derivatives for CFTR modulators). Link

  • National Institutes of Health (NIH) . (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (Details the role of fluorinated intermediates like this compound in drugs like Tezacaftor). Link

  • ChemicalBook . (2025).[10][11] this compound Product and Synthesis Information. Link

  • GuideChem . (2025). Synthesis and Applications of Fluoronitroanilines. Link

  • Beilstein Journal of Organic Chemistry . (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (Discusses S_NAr mechanisms relevant to fluoronitrobenzenes). Link

Sources

Methodological & Application

Preparation of quinoxalines from 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 6-Aminoquinoxaline Scaffolds from 3-Fluoro-4-nitroaniline

Executive Summary

This application note details the synthetic methodology for converting This compound into functionalized quinoxaline derivatives.

Critical Chemical Insight: this compound possesses an amine at position 1 and a nitro group at position 4 (a para relationship). Quinoxaline synthesis strictly requires an ortho-diamine (1,2-diamine) precursor. Therefore, direct reduction of the starting material yields a para-phenylenediamine, which cannot form a quinoxaline.

The Solution: This protocol utilizes the fluorine atom at position 3 as a "diversity handle." Because the fluorine is ortho to the electron-withdrawing nitro group, it is activated for Nucleophilic Aromatic Substitution (


) . By displacing the fluorine with a nitrogen nucleophile (amine), we generate the required ortho-nitrogen relationship. Subsequent reduction and condensation yield the quinoxaline core.[1]

Retrosynthetic Analysis & Pathway Design

The synthesis is designed as a three-stage cascade:

  • Diversification (

    
    ):  Introduction of the second nitrogen via fluorine displacement.
    
  • Activation (Reduction): Conversion of the nitro group to an amine to form the reactive 1,2-diamine system.

  • Annulation (Condensation): Ring closure with a 1,2-dicarbonyl.

Visual Workflow (Graphviz)

QuinoxalineSynthesis SM This compound (Starting Material) Prot Step 1: N-Protection (Optional but Recommended) SM->Prot Ac2O / TEA SNAr Step 2: SNAr Diversification (Reaction with R-NH2) SM->SNAr Direct Route (Harsh) Inter1 Intermediate A: Protected this compound Prot->Inter1 Inter1->SNAr Nucleophile Attack Inter2 Intermediate B: 3-(R-amino)-4-nitroaniline SNAr->Inter2 Red Step 3: Nitro Reduction (H2/Pd-C or Fe/AcOH) Inter2->Red Diamine Intermediate C: 1,2-Diamine System Red->Diamine Cycl Step 4: Condensation (with 1,2-Dicarbonyl) Diamine->Cycl Glyoxal/Benzil Prod Target: 6-Aminoquinoxaline Derivative Cycl->Prod

Caption: Logical flow for transforming the para-substituted precursor into the ortho-diamine required for quinoxaline assembly.

Detailed Experimental Protocols

Stage 1: Nucleophilic Aromatic Substitution ( )

Objective: Replace the Fluorine atom with a Nitrogen nucleophile to establish the ortho-diamine precursor.

Expert Insight: The primary amine at C1 is electron-donating, which deactivates the ring toward nucleophilic attack at C3. While direct reaction is possible with strong nucleophiles, protecting the aniline (e.g., as an acetamide) significantly improves yield by reducing electron density in the ring.

Protocol (via Acetamide Intermediate):

  • Protection: Dissolve this compound (1.0 eq) in DCM. Add Acetic Anhydride (1.2 eq) and TEA (1.5 eq). Stir at RT for 2h.[2] Isolate N-(3-fluoro-4-nitrophenyl)acetamide.

  • Substitution:

    • Dissolve the protected intermediate in DMF or DMSO (0.5 M).

    • Add the amine nucleophile (e.g., Morpholine, Pyrrolidine, or Ammonia in MeOH) (2.0 - 3.0 eq).

    • Add a base:

      
       (2.0 eq).
      
    • Condition: Heat to 80–100°C for 4–12 hours. Monitor by TLC/LCMS for disappearance of the fluoride.

    • Note: The solution will typically turn deep yellow/orange/red upon substitution.

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[3]

Stage 2: Reduction of the Nitro Group

Objective: Convert the nitro group to an amine, generating the chemically sensitive 1,2-diamine.

Protocol (Catalytic Hydrogenation - Preferred):

  • Dissolve the nitro-intermediate from Stage 1 in MeOH or EtOH (0.1 M).

  • Add 10% Pd/C (10 wt% loading).

  • Atmosphere: Hydrogen balloon (1 atm) or Parr shaker (30 psi) for faster kinetics.

  • Stir at RT for 2–6 hours.

  • Filtration: Filter through a Celite pad under nitrogen (the resulting diamine is oxidation-sensitive). Use the filtrate immediately in Stage 3.

Alternative (Iron-Mediated - Robust): Use if the molecule contains halogens sensitive to hydrogenolysis.

  • Suspend nitro-compound in EtOH/Water (4:1) .

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux (80°C) for 1–2 hours.

  • Filter hot.

Stage 3: Quinoxaline Ring Closure (Condensation)

Objective: React the nascent 1,2-diamine with a 1,2-dicarbonyl to form the heterocycle.

Reagents:

  • For unsubstituted Quinoxaline core: Use Glyoxal (40% aq. solution).

  • For 2,3-Diphenyl derivatives: Use Benzil .

  • For 2-Methyl/3-Methyl derivatives: Use Pyruvic Acid or Methylglyoxal .

Protocol:

  • To the fresh diamine solution (in EtOH/MeOH from Stage 2), add the 1,2-dicarbonyl partner (1.1 eq).

  • Catalyst: Add a catalytic amount of Acetic Acid (10 mol%) or Iodine (5 mol%).

  • Condition: Reflux for 2–4 hours.

    • Observation: The reaction often darkens.

  • Purification:

    • Evaporate solvent.[2]

    • Redissolve in DCM, wash with

      
       (aq).
      
    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Data Summary & Optimization Table

VariableRecommendationRationale
Solvent (

)
DMSO or DMFPolar aprotic solvents stabilize the Meisenheimer complex intermediate.
Temperature (

)
80°C - 100°CThe electron-donating amide (even if protected) requires thermal energy to overcome the activation barrier.
Protecting Group Acetyl (Ac)Easy to install; stable to

; often cleaved in situ during harsh reduction or easily removed post-cyclization.
Dicarbonyl Source Glyoxal bisulfite adductOften easier to handle than aqueous glyoxal; releases glyoxal slowly, reducing polymerization side products.
Oxidation Risk High (Diamine stage)Keep the diamine intermediate under inert atmosphere (

/Ar). Do not store; cyclize immediately.

Troubleshooting & Quality Control

Issue: Low Yield in Step
  • Cause: The aniline amine (even if protected) is still donating electron density, making the ring less electrophilic.

  • Fix: Ensure the reaction temperature is sufficient (>90°C). Use a stronger base (

    
    ) or switch to microwave irradiation (120°C, 30 min) to accelerate the substitution.
    
Issue: "Sticky" Polymer Formation during Cyclization
  • Cause: Polymerization of glyoxal or oxidation of the diamine to quinones.

  • Fix: Use sodium bisulfite adducts of the dicarbonyls. Perform the reaction in the presence of a mild antioxidant (e.g., sodium dithionite) or strictly under Argon.

References

  • Review of Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines: A review." Synthetic Communications, 2024.

  • Nucleophilic Substitution on Fluoro-Nitroanilines: Zasada, A., et al. "Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution." Organic & Biomolecular Chemistry, 2023.[4][5]

  • Linezolid Intermedi

    
     Precedent):   Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents." Journal of Medicinal Chemistry, 1996. (Demonstrates reactivity of 3-fluoro-4-nitro systems). 
    
  • General Protocol for Quinoxaline Condensation: Wan, J. P., & Wei, L. "Quinoxaline Synthesis by Domino Reactions." Current Organic Chemistry.

Disclaimer: This protocol involves hazardous chemicals (nitro compounds, pressurized hydrogen). All work must be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols: 3-Fluoro-4-nitroaniline as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Fluoro-4-nitroaniline in Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for enhancing pharmacological profiles. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] this compound has emerged as a critical building block in this context, offering a versatile platform for the synthesis of a wide array of fluorinated heterocyclic compounds.[3]

This technical guide provides an in-depth exploration of this compound as a precursor, focusing on its application in the synthesis of two key classes of bioactive heterocycles: benzimidazoles and quinoxalines. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Chemical Reactivity and Strategic Considerations

The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups: the aniline amine, the ortho-fluoro substituent, and the para-nitro group. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution, although this is less commonly exploited in the synthesis of heterocycles. More importantly, the nitro group can be readily reduced to an amine, a transformation that is the cornerstone of the synthetic routes discussed herein. The reduction of the nitro group in this compound unmasks a vicinal diamine, 4-fluoro-1,2-phenylenediamine, a highly reactive intermediate primed for cyclization reactions.

The fluorine atom, positioned ortho to the original amine, becomes a key substituent on the resulting heterocyclic scaffold. Its presence can profoundly influence the biological activity of the final compound. The primary amino group of the starting material is the initial site of reactivity in many synthetic transformations, though its nucleophilicity is somewhat attenuated by the electron-withdrawing nitro group.

Synthesis of 4-Fluoro-1,2-phenylenediamine: The Gateway Intermediate

The first critical step in utilizing this compound as a precursor for benzimidazoles and quinoxalines is the reduction of the nitro group to an amine, yielding 4-fluoro-1,2-phenylenediamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol details the reduction of this compound to 4-fluoro-1,2-phenylenediamine using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator) or a balloon hydrogenation setup

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.

  • Inerting the System: Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove oxygen.

  • Hydrogenation: Introduce hydrogen gas to the reaction mixture (a balloon or a pressurized system can be used).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-1,2-phenylenediamine. This product is often used in the next step without further purification.

Causality and Experimental Insights:

  • Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity under mild conditions.

  • Solvent: Ethanol is a good solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.

  • Inert Atmosphere: It is crucial to remove all oxygen from the reaction system before introducing hydrogen to prevent the formation of explosive mixtures and to avoid catalyst deactivation.

  • Product Stability: o-Phenylenediamines can be susceptible to oxidation, leading to colored impurities. It is advisable to use the crude product immediately in the subsequent cyclization step.

Application in Heterocyclic Synthesis: Detailed Protocols

Protocol 2: Synthesis of 5-Fluorobenzimidazole

This protocol describes the cyclocondensation of 4-fluoro-1,2-phenylenediamine with formic acid to yield 5-fluorobenzimidazole. This is a classic and reliable method for the synthesis of benzimidazoles.[4][5][6]

Materials:

  • 4-Fluoro-1,2-phenylenediamine (from Protocol 1)

  • Formic acid (90%)

  • 10% Sodium hydroxide solution

  • Decolorizing carbon (activated charcoal)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Beaker

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and 90% formic acid (an excess, typically 2-3 equivalents, is used).

  • Heating: Heat the reaction mixture at 100°C for 2 hours using a water bath or heating mantle.[4]

  • Neutralization: After cooling to room temperature, carefully add 10% sodium hydroxide solution dropwise with constant swirling until the mixture is just alkaline to litmus paper.[4]

  • Isolation of Crude Product: The crude 5-fluorobenzimidazole will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water.

  • Recrystallization: For purification, dissolve the crude product in a minimal amount of boiling water. Add a small amount of decolorizing carbon and digest for 15 minutes.[4]

  • Filtration and Crystallization: Filter the hot solution through a pre-heated funnel to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Final Product Isolation: Collect the purified crystals of 5-fluorobenzimidazole by vacuum filtration, wash with a small amount of cold water, and dry.

Causality and Experimental Insights:

  • Reagent Choice: Formic acid serves as the source of the C2 carbon of the benzimidazole ring. The reaction proceeds through the formation of a formamide intermediate followed by intramolecular cyclization and dehydration.

  • Reaction Conditions: Heating is necessary to drive the condensation and dehydration steps.

  • Work-up: Neutralization with sodium hydroxide is essential to deprotonate the benzimidazole and facilitate its precipitation. The use of decolorizing carbon helps to remove colored impurities that may have formed due to oxidation of the diamine.

Protocol 3: Synthesis of 6-Fluoroquinoxaline

This protocol outlines the synthesis of 6-fluoroquinoxaline through the condensation of 4-fluoro-1,2-phenylenediamine with glyoxal. This is a standard method for the preparation of quinoxalines.[7]

Materials:

  • 4-Fluoro-1,2-phenylenediamine (from Protocol 1)

  • Glyoxal (40% solution in water)

  • Ethanol

  • Toluene

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and toluene.

  • Reagent Addition: Slowly add an aqueous solution of glyoxal (1.0-1.1 eq) to the stirred solution of the diamine at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality and Experimental Insights:

  • Reagent Choice: Glyoxal is a common 1,2-dicarbonyl compound used for the synthesis of quinoxalines. The reaction proceeds through a double condensation between the two amino groups of the diamine and the two carbonyl groups of glyoxal, followed by aromatization.

  • Solvent System: A mixture of ethanol and toluene is often used to ensure the solubility of both the diamine and the aqueous glyoxal solution.

  • Mild Conditions: The reaction is typically carried out at room temperature as the condensation is usually facile.

Data Presentation

PrecursorHeterocyclic ProductReagentTypical Yield (%)
This compound5-FluorobenzimidazoleFormic Acid80-90
This compound6-FluoroquinoxalineGlyoxal85-95

Visualization of Synthetic Workflows

Synthetic_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclocondensation (Benzimidazole) cluster_2 Step 2: Cyclocondensation (Quinoxaline) This compound This compound 4-Fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine This compound->4-Fluoro-1,2-phenylenediamine H2, Pd/C Ethanol 5-Fluorobenzimidazole 5-Fluorobenzimidazole 4-Fluoro-1,2-phenylenediamine->5-Fluorobenzimidazole Formic Acid 100°C 6-Fluoroquinoxaline 6-Fluoroquinoxaline 4-Fluoro-1,2-phenylenediamine->6-Fluoroquinoxaline Glyoxal Ethanol/Toluene

Caption: Synthetic pathways from this compound.

Mechanistic Insights

Benzimidazole_Mechanism cluster_benz Benzimidazole Formation Diamine 4-Fluoro-1,2-phenylenediamine Intermediate1 N-Formyl Intermediate Diamine->Intermediate1 Nucleophilic Acyl Substitution FormicAcid Formic Acid FormicAcid->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Benzimidazole 5-Fluorobenzimidazole Intermediate2->Benzimidazole Dehydration

Caption: Mechanism of 5-fluorobenzimidazole synthesis.

Quinoxaline_Mechanism cluster_quinox Quinoxaline Formation DiamineQ 4-Fluoro-1,2-phenylenediamine IntermediateQ1 Dihydroquinoxaline Intermediate DiamineQ->IntermediateQ1 Double Condensation Glyoxal Glyoxal Glyoxal->IntermediateQ1 Quinoxaline 6-Fluoroquinoxaline IntermediateQ1->Quinoxaline Aromatization

Caption: Mechanism of 6-fluoroquinoxaline synthesis.

Conclusion

This compound is a strategically important and versatile precursor for the synthesis of fluorinated benzimidazoles and quinoxalines. The two-step synthetic sequence, involving an initial reduction of the nitro group followed by a cyclocondensation reaction, is a robust and high-yielding approach to these valuable heterocyclic scaffolds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the efficient and rational design of novel bioactive molecules.

References

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC. [Link]

  • Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline.
  • Process for preparing 4-fluoro-3-nitroaniline.
  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]

  • Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. ResearchGate. [Link]

  • A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Longdom Publishing. [Link]

  • To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. [Link]

  • A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Organic Chemistry Portal. [Link]

  • InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. PMC. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. [Link]

  • Benzimidazole. Organic Syntheses Procedure. [Link]

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. [Link]

  • Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare. [Link]

  • An efficient domino one-pot synthesis of novel spirofuran-indenoquinoxalines by vinyltriphenylphosphonium salts. Indian Academy of Sciences. [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. NIH. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]

  • TFA-Mediated One-Pot Synthesis of Furo-Fused Quinoxalines/ Pyrazines. ResearchGate. [Link]

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie. [Link]

  • Quinoxaline Synthesis via o-Phenylenediamine. Scribd. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]

  • Importance of Fluorine in Benzazole Compounds. PMC. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

Sources

Application Note: Strategic Synthesis of Azo Dyes Using 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for utilizing 3-Fluoro-4-nitroaniline (CAS: 2369-13-3) as a diazo component in the synthesis of high-performance azo dyes. Unlike standard anilines, the presence of the electron-withdrawing nitro and fluorine groups significantly reduces the basicity of the amine, rendering standard aqueous diazotization methods inefficient. This guide presents a robust Nitrosylsulfuric Acid diazotization protocol, ensuring complete conversion and high purity. We further explore the structural impact of the fluorine substituent on solvatochromism, hydrophobicity, and light fastness.

Introduction & Chemical Profile[1][2][3][4][5][6]

This compound is a critical intermediate for "disperse dyes" used in hydrophobic fibers (polyester, acetate) and a scaffold in medicinal chemistry.

The "Fluorine Effect" in Chromophores

Incorporating fluorine into the azo dye scaffold offers distinct advantages over non-fluorinated or chlorinated analogs:

  • Hyperchromic & Bathochromic Shifts: The electronegativity of fluorine alters the electron density of the donor-acceptor system, often intensifying color strength (hyperchromic) and fine-tuning absorption maxima.

  • Enhanced Stability: The C-F bond (approx. 116 kcal/mol) is metabolically and chemically stable, improving resistance to oxidative degradation (bleaching).

  • Lipophilicity: Fluorine increases the partition coefficient (LogP), significantly improving the dye's affinity for hydrophobic polyester matrices and enhancing wash fastness.

PropertySpecification
Chemical Name This compound
CAS Number 2369-13-3
Molecular Weight 156.11 g/mol
Appearance Yellow to brownish crystalline powder
pKa (Conjugate Acid) ~1.0 (Estimated) – Very weak base
Solubility Soluble in Acetone, DMF, DMSO; Insoluble in water

Reaction Mechanism

The synthesis proceeds via two distinct stages: Diazotization and Azo Coupling .

Stage 1: Diazotization (The Critical Step)

Due to the electron-withdrawing nature of the nitro and fluorine groups, this compound is too weakly basic to form a stable ammonium salt in dilute mineral acids (HCl). Attempting this leads to hydrolysis of the diazonium salt or incomplete reaction.

  • Solution: Use Nitrosylsulfuric acid (

    
    ) , generated in situ using Sodium Nitrite in concentrated Sulfuric Acid. This provides the powerful nitrosonium ion (
    
    
    
    ) electrophile.
Stage 2: Coupling

The electrophilic diazonium species attacks an electron-rich coupling component (e.g., N,N-diethylaniline, 2-naphthol) at the position of highest electron density (usually para to the activating group).

Mechanistic Pathway Visualization

ReactionPathway Aniline This compound (Weak Nucleophile) Diazonium Diazonium Salt (Ar-N2+ HSO4-) Aniline->Diazonium Diazotization (0-5°C) Reagent NaNO2 + H2SO4 (Nitrosylsulfuric Acid) Nitrosonium NO+ (Electrophile) Reagent->Nitrosonium Dehydration Nitrosonium->Diazonium AzoDye Final Azo Dye (Ar-N=N-Ar') Diazonium->AzoDye Coupling (pH 4-5 or 8-9) Coupler Coupling Component (e.g., 2-Naphthol) Coupler->AzoDye Electrophilic Subst.

Caption: Mechanistic flow from the deactivated aniline precursor to the stable azo chromophore via the reactive nitrosonium species.[1][2][3]

Experimental Protocol

Safety Pre-requisites
  • Hazard: this compound is toxic if swallowed or absorbed through skin.[1] Sodium Nitrite is an oxidizer.

  • PPE: Nitrile gloves, lab coat, safety goggles, and fume hood are mandatory.

  • Waste: Segregate halogenated organic waste and heavy metal waste (if metal catalysts are used, though not applicable here).

Reagents & Stoichiometry[5][9][11][12]
ComponentRoleEquivalentsMass/Vol (Scale: 10 mmol)
This compound Diazo Component1.0 eq1.56 g
Sodium Nitrite (

)
Nitrosating Agent1.1 eq0.76 g
Sulfuric Acid (Conc. 98%) Solvent/CatalystSolvent10 - 15 mL
Coupler (e.g., N,N-Diethylaniline) Coupling Component1.0 eq1.49 g
Sulfamic Acid ScavengerTrace~0.1 g
Sodium Acetate BufferAs neededTo adjust pH
Step-by-Step Methodology
Phase A: Preparation of Nitrosylsulfuric Acid
  • Charge a 3-neck round-bottom flask with 10 mL of concentrated

    
     .
    
  • Cool the acid to 0–5°C using an ice-salt bath.

  • Add Sodium Nitrite (0.76 g) in small portions over 15 minutes.

    • Critical: Maintain temperature < 10°C. Allow the nitrite to dissolve completely.[4] A clear or slightly viscous solution indicates the formation of Nitrosylsulfuric acid.

Phase B: Diazotization[5][2]
  • Dissolve This compound (1.56 g) in 5 mL of hot acetic acid (optional, to aid solubility) or add directly to the sulfuric acid if particle size is fine.

  • Add the aniline solution/powder slowly to the Nitrosylsulfuric acid mixture at 0–5°C .

  • Stir vigorously for 2 hours at 0–5°C.

    • Checkpoint: The mixture should become a clear or slightly turbid syrup.

  • Test for Excess Nitrite: Place a drop of the reaction mixture on Starch-Iodide paper. Immediate blue/black coloration confirms excess nitrous acid (required).

  • Destroy Excess Nitrite: Add small amounts of Sulfamic Acid or Urea until the Starch-Iodide test is negative. This prevents side reactions during coupling.

Phase C: Coupling
  • Prepare the Coupler Solution : Dissolve the coupling component (e.g., 2-Naphthol or N,N-Diethylaniline) in dilute acid (acetic acid) or dilute alkali (NaOH), depending on the coupler's solubility.

    • For Phenols: Dissolve in 10% NaOH.

    • For Amines: Dissolve in dilute Acetic Acid.

  • Cool the Coupler Solution to 0–5°C and add ice directly to the beaker.

  • Addition: Slowly pour the cold Diazonium salt solution (Phase B) into the Coupler Solution with vigorous stirring.

  • pH Control:

    • If coupling with an amine (acidic condition): Buffer to pH 4–5 using Sodium Acetate.

    • If coupling with a phenol (basic condition): Maintain pH 8–9 (add NaOH if necessary, but avoid high pH which degrades the diazonium).

  • Stir for 1–2 hours . A heavy precipitate (the dye) will form immediately.

Phase D: Isolation & Purification[6][4][7]
  • Quench: Pour the mixture into 200 mL of ice water.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash with copious amounts of water (to remove acid) and then a small amount of cold ethanol (to remove unreacted organics).

  • Recrystallization: Recrystallize from Ethanol or DMF/Water mixture to obtain high-purity crystals.

Workflow Diagram

ExperimentalWorkflow Step1 Dissolve NaNO2 in H2SO4 (0-5°C) Generate Nitrosylsulfuric Acid Step2 Add this compound Stir 2 hrs @ 0-5°C Step1->Step2 Step3 Check Excess Nitrite (Starch-Iodide Paper) Quench with Sulfamic Acid Step2->Step3 Step5 Coupling Reaction Add Diazo to Coupler slowly Step3->Step5 Step4 Prepare Coupler Solution (pH adjusted + Ice) Step4->Step5 Step6 Isolation Filter, Wash, Recrystallize Step5->Step6

Caption: Operational workflow for the synthesis of azo dyes from this compound.

Characterization & Validation

To validate the synthesis, the following analytical signatures are expected:

  • UV-Vis Spectroscopy:

    • Expect a

      
       shift compared to the non-fluorinated analog.[8][9]
      
    • Example: If the non-fluorinated dye absorbs at 480 nm, the 3-fluoro analog often exhibits a shift to ~470 nm (hypsochromic) or ~490 nm (bathochromic) depending on the specific coupler and solvent polarity (solvatochromism).

  • FT-IR:

    • N=N stretch: Weak band around 1400–1500 cm⁻¹.

    • NO2 symmetric/asymmetric: Strong bands at ~1340 cm⁻¹ and ~1520 cm⁻¹.

    • C-F stretch: Distinct band around 1000–1100 cm⁻¹ (often obscured but diagnostic if visible).

  • 1H NMR (DMSO-d6):

    • The aromatic protons on the diazo ring will show distinctive splitting due to H-F coupling . Look for a doublet of doublets or multiplets not present in the non-fluorinated standard.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Tar formation Temperature too high during diazotization (>10°C).Strictly maintain 0–5°C. Decomposition of diazonium salt is rapid at RT.
No Dye Precipitation pH incorrect during coupling.Adjust pH with Sodium Acetate (for amines) or NaOH (for phenols).
Dull Color Incomplete diazotization or oxidation.Ensure 2-hour reaction time for diazotization; use fresh NaNO2.
Unreacted Aniline in Product Aniline insolubility.Use fine powder or dissolve aniline in minimal hot acetic acid before adding to acid.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Peters, A. T., & Gbadamosi, A. T. (1992). Influence of fluorine substitution on the properties of azo disperse dyes. Dyes and Pigments.[10][11][12][5][13] (Contextual grounding on fluorine effects in azo dyes).

  • Organic Syntheses. (n.d.). Diazotization of weakly basic amines using Nitrosylsulfuric Acid.

Sources

Protocol for synthesizing dyes with 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated Azo Dyes Utilizing 3-Fluoro-4-nitroaniline

Executive Summary

This application note details the protocol for synthesizing fluorinated azo dyes using This compound (CAS 2369-29-1) as the diazo component. The incorporation of fluorine atoms into dye scaffolds is a critical strategy in modern colorant chemistry and drug discovery. The high electronegativity and small Van der Waals radius of the fluorine atom at the ortho position relative to the azo linkage induce significant electronic and steric effects. These modifications typically result in enhanced lightfastness , improved lipophilicity (crucial for disperse dyes and biological staining), and bathochromic spectral shifts compared to non-fluorinated analogues.

This guide provides a validated, step-by-step workflow for diazotization and coupling, supported by mechanistic insights and safety protocols.

Material Science & Chemical Logic

The Fluorine Effect in Chromophores

This compound is a "push-pull" system where the nitro group (electron-withdrawing) and the amino group (electron-donating) create a strong dipole. The fluorine atom at the 3-position (ortho to the nitro group) serves two functions:

  • Electronic Modulation: It further lowers the LUMO energy of the resulting dye, often leading to sharper absorption bands.

  • Stability: The C-F bond is metabolically stable and resistant to photodegradation, making these derivatives ideal candidates for high-performance disperse dyes or biological probes.

Key Material Properties
PropertyDataRelevance to Protocol
Compound This compoundStarting Material (Diazo Component)
CAS Number 2369-29-1Verification
MW 156.11 g/mol Stoichiometry calculations
Appearance Yellow crystalline solidVisual purity check
Solubility Soluble in DMSO, Acetone, hot HClRequires acidic dissolution for diazotization
pKa (est) ~1.0 (Conjugate acid)Weak base; requires strong acid for protonation

Safety & Handling (Critical)

  • Toxicological Warning: Nitroanilines are toxic by inhalation, ingestion, and skin contact. They are known methemoglobin formers. All operations must be performed in a fume hood.

  • Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. Never let the diazonium intermediate dry out. Proceed immediately to the coupling step.

  • HF Generation: While the C-F bond is stable, thermal decomposition under extreme basic conditions could theoretically release fluoride ions. Avoid contact with glass at high temperatures if strong bases are involved (unlikely in this standard protocol).

Experimental Protocol: Synthesis of (E)-1-((3-fluoro-4-nitrophenyl)diazenyl)naphthalen-2-ol

This protocol describes the synthesis of a model disperse dye by coupling this compound with 2-naphthol.

Phase A: Diazotization

Objective: Convert the primary amine into a reactive electrophilic diazonium salt.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend This compound (1.56 g, 10 mmol) in 6 M Hydrochloric Acid (10 mL) .

  • Dissolution: Gently heat the mixture to 50°C if necessary to ensure partial dissolution/fine suspension of the amine hydrochloride salt, then cool the flask in an ice-salt bath to 0–5°C .

    • Note: Efficient stirring is critical. The amine may precipitate as fine hydrochloride crystals; this is normal.

  • Nitrosation: Prepare a solution of Sodium Nitrite (0.76 g, 11 mmol) in minimal water (3 mL).

  • Addition: Dropwise add the nitrite solution to the amine suspension over 15 minutes. Maintain temperature below 5°C.

    • Observation: The suspension should clear as the soluble diazonium salt forms.[1]

  • Validation: Stir for an additional 20 minutes. Test the solution with Starch-Iodide paper . An immediate blue-black color confirms excess nitrous acid (required).

    • Correction: If no color change, add small aliquots of NaNO₂ solution until positive.

  • Scavenging: Destroy excess nitrous acid by adding Urea (approx. 0.1 g) until the solution no longer turns starch-iodide paper blue. This prevents side reactions during coupling.

Phase B: Azo Coupling

Objective: Electrophilic aromatic substitution (


) to form the azo chromophore.[1]
  • Coupler Preparation: In a separate 250 mL beaker, dissolve 2-Naphthol (1.44 g, 10 mmol) in 10% Sodium Hydroxide (20 mL) . Cool this solution to 0–5°C .

  • Coupling Reaction: Slowly pour the cold diazonium salt solution (from Phase A) into the vigorously stirred naphtholate solution.

    • Critical: Do not add the base to the acid. Adding the diazonium (acidic) to the coupler (basic) ensures the coupling happens at the optimal pH (alkaline) for phenolates.

  • pH Control: The pH should remain alkaline (pH 9-10). If the mixture becomes acidic, add saturated Sodium Acetate or Sodium Carbonate solution to maintain basicity.

  • Precipitation: A deeply colored (red/orange) precipitate will form immediately. Stir the slurry at 0–5°C for 1 hour, then allow it to warm to room temperature over 2 hours.

Phase C: Isolation & Purification
  • Filtration: Collect the crude dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake copiously with cold water (3 x 50 mL) to remove inorganic salts and unreacted precursors.

  • Recrystallization: Recrystallize the crude solid from Ethanol or Hot Acetic Acid .

    • Technique: Dissolve in minimum hot solvent, filter while hot to remove insolubles, and cool slowly to induce crystallization.

  • Drying: Dry the purified crystals in a vacuum oven at 40°C for 12 hours.

Mechanistic Workflow (Visualization)

The following diagram illustrates the reaction logic and critical decision points in the synthesis.

DyeSynthesis cluster_QC Quality Control Checkpoints Start This compound (Amine Precursor) Acid Acidification (HCl, 0-5°C) Start->Acid Protonation Diazonium Diazonium Salt (Electrophile) Acid->Diazonium + NaNO2 (Nitrosation) Coupling Coupling Reaction (pH 9-10, 0-5°C) Diazonium->Coupling Electrophilic Attack Check1 Starch-Iodide Test (Confirm excess HNO2) Diazonium->Check1 Coupler 2-Naphthol + NaOH (Nucleophile) Coupler->Coupling Prepare Phenolate Product Fluorinated Azo Dye (Solid Precipitate) Coupling->Product Precipitation & Workup Check2 pH Monitoring (Ensure Coupling) Coupling->Check2

Caption: Figure 1. Reaction workflow for the diazotization of this compound and subsequent coupling. Critical control points (QC) are highlighted to ensure safety and yield.

Quality Control & Characterization

TechniqueExpected ResultPurpose
TLC Single spot (Rf different from amine)Purity assessment (Mobile phase: Hexane/EtOAc 3:1)
1H NMR Disappearance of amine protons (broad, ~4-6 ppm)Confirmation of conversion
UV-Vis

shift vs. non-fluorinated analogue
Determine bathochromic shift (Color strength)
Melting Point Sharp range (Literature dependent)Identity verification

References

  • National Institutes of Health (NIH). (2020). Nucleophilic aromatic substitution of halogens in halonitroarenes. Retrieved from [Link].

Sources

Strategic Utilization of 3-Fluoro-4-nitroaniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-4-nitroaniline in the synthesis of kinase inhibitors Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction: The "Fluorine Effect" in Kinase Medicinal Chemistry

In the high-stakes landscape of kinase inhibitor discovery, This compound (CAS: 2369-13-3) serves as a "privileged structure" precursor. Its value lies not merely in its availability, but in the specific electronic and steric properties imparted by the ortho-fluorine atom relative to the nitro (and subsequent amino) group.

For medicinal chemists, this scaffold addresses two critical failure modes in drug development:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the phenyl ring positions prone to CYP450 attack.

  • Conformational Locking: In Type II kinase inhibitors (e.g., diarylureas), the fluorine atom induces a preferred conformation via intramolecular hydrogen bonding or dipole minimization, often locking the inhibitor into the bioactive "DFG-out" binding mode.

This guide details the strategic deployment of this compound as a starting material for two dominant inhibitor classes: Diarylurea-based VEGFR/Raf inhibitors and Fluorinated Indole-based RTK inhibitors .

Chemical Reactivity Profile & Handling

The Ortho-Effect and Chemoselectivity

The 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which significantly alters the nucleophilicity of the resulting amines after reduction.

  • Pre-Reduction: The nitro group activates the ring for Nucleophilic Aromatic Substitution (

    
    ). Bases can displace the fluorine atom if temperatures exceed 60°C in polar aprotic solvents (DMSO, DMF). Caution:  Avoid strong alkoxides unless F-displacement is the intended reaction.
    
  • Post-Reduction (Diamine Formation): Upon reduction to 3-fluoro-1,4-diaminobenzene , the molecule possesses two amino groups with distinct nucleophilicities:

    • N1 (para to F): More nucleophilic. The fluorine is distant.

    • N4 (ortho to F): Less nucleophilic due to the inductive electron-withdrawing effect of the adjacent fluorine.

    • Application: This difference allows for regioselective urea formation without the need for protecting groups.

Safety & Storage
  • Hazard: Toxic if swallowed or inhaled. Potential skin sensitizer.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline moiety.

  • Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless reaction is intended).

Synthetic Strategies & Workflows

The following diagram illustrates the divergent synthetic pathways from this compound.

G Start This compound (Starting Material) Red1 Reduction (H2, Pd/C or Fe/HCl) Start->Red1 Route A Sandmeyer Sandmeyer / Diazotization Start->Sandmeyer Route B Diamine 3-Fluoro-1,4-diaminobenzene (Key Intermediate) Red1->Diamine Iso Coupling w/ Isocyanate (Regioselective) Diamine->Iso Selectivity: N1 > N4 UreaDrug Type II Kinase Inhibitor (Diarylurea Scaffold) Iso->UreaDrug Hydrazine Aryl Hydrazine Sandmeyer->Hydrazine Fischer Fischer Indole Synthesis Hydrazine->Fischer IndoleDrug 6-Fluoroindole Scaffold (RTK Inhibitors) Fischer->IndoleDrug

Caption: Divergent synthesis pathways: Route A exploits the amine nucleophilicity for urea inhibitors; Route B constructs the indole core common in multi-targeted kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of Fluorinated Diarylureas

This protocol describes the synthesis of a generic VEGFR2 inhibitor analogue using the "chemoselective amine" principle.

Target Intermediate: 1-(4-Amino-3-fluorophenyl)-3-(3-trifluoromethylphenyl)urea

Step 1: Catalytic Reduction

Objective: Convert the nitro group to an amine without dehalogenation.

  • Reagents: this compound (10.0 mmol), 10% Pd/C (5 wt%), Methanol (50 mL).

  • Procedure:

    • Charge a hydrogenation vessel with substrate and catalyst in Methanol.

    • Purge with

      
       (3x) then 
      
      
      
      (3x).[1]
    • Stir under

      
       balloon pressure (1 atm) at RT for 4-6 hours. Note: High pressure (>50 psi) may risk defluorination.
      
    • Checkpoint: Monitor TLC (50% EtOAc/Hexane). The bright yellow nitro spot should disappear, replaced by a polar, UV-active amine spot.

    • Filter through Celite to remove Pd/C. Concentrate in vacuo to yield 3-fluoro-1,4-diaminobenzene as a dark solid. Use immediately (oxidation sensitive).

Step 2: Chemoselective Urea Coupling

Objective: React the more nucleophilic N1-amine with an isocyanate, leaving the N4-amine (ortho to F) free for later functionalization or as the solvent-exposed tail.

  • Reagents: 3-Fluoro-1,4-diaminobenzene (crude from Step 1), 3-(Trifluoromethyl)phenyl isocyanate (1.0 equiv), DCM (anhydrous).

  • Procedure:

    • Dissolve the diamine in anhydrous DCM (0.2 M) at 0°C.

    • Add the isocyanate dropwise over 30 minutes.

    • Allow to warm to RT and stir for 2 hours.

    • Mechanism: The N1-amine (para to F) attacks the isocyanate carbon. The N4-amine is deactivated by the ortho-F atom (-I effect) and steric hindrance, preventing bis-urea formation under these conditions.

  • Workup:

    • The product often precipitates from DCM. Filter and wash with cold DCM.

    • Yield: Typically 75-85%.

Protocol B: Synthesis of 6-Fluoroindole Scaffolds

Used for inhibitors targeting c-Kit or PDGFR (e.g., Sunitinib analogues).

  • Diazotization: Dissolve this compound in concentrated HCl/water at -5°C. Add

    
     (1.1 equiv) dropwise to form the diazonium salt.
    
  • Reduction to Hydrazine: Add

    
     (2.5 equiv) in concentrated HCl at -5°C. Stir for 2 hours. The precipitate is the hydrazine hydrochloride.
    
  • Fischer Cyclization: React the hydrazine with a ketone (e.g., ethyl pyruvate) in refluxing acetic acid or ethanolic

    
    .
    
  • Result: Formation of the 6-fluoroindole core (the fluorine position shifts due to the mechanism).

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Defluorination during reduction

pressure too high or reaction time too long.
Switch to

or

reduction (chemoselective for nitro).
Bis-urea formation Excess isocyanate or high temperature.Maintain strict 0°C during addition; ensure 1:1 stoichiometry; add isocyanate to the amine.
Low Yield in

Hydrolysis of F atom.Ensure anhydrous solvents (DMF/DMSO). Use mild bases (

) instead of strong alkoxides.
Darkening of Product Oxidation of phenylenediamine.Perform workup under

; add trace ascorbic acid during aqueous washes.

Case Studies: Validated Inhibitors

Case Study 1: Regorafenib & Sorafenib Analogues

While Sorafenib utilizes a chloro-trifluoromethyl scaffold, the 3-fluoro-4-aminophenoxy motif is a bioisostere used in next-generation analogues to improve half-life. The fluorine atom at the 3-position of the central ring (derived from our starting material) prevents metabolic hydroxylation at this site, a common clearance pathway for non-fluorinated analogues.

Case Study 2: Tezacaftor (CFTR Modulator)

Although primarily a CFTR corrector, the synthesis of Tezacaftor demonstrates the utility of this compound in building complex 6-fluoroindole cores. The protocol involves:

  • Protection of the aniline.

  • Bromination ortho to the nitro group.

  • Reaction with an epoxide and subsequent cyclization. Relevance: This exact 6-fluoroindole scaffold is interchangeable with the core structures of kinase inhibitors like Lenvatinib .

References

  • Synthesis of this compound and Derivatives

    • Source: ChemicalBook & Patent Literature. "Method for preparing this compound."
    • URL:

  • Fluorine in Medicinal Chemistry (Metabolic Stability): Title: "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Source:Science, 2007. (Foundational concept for using 3-F-4-Nitroaniline).
  • Tezacaftor Synthesis (Indole Formation)

    • Title: "Discovery of Tezacaftor (VX-661)."
    • Source:Journal of Medicinal Chemistry, 2018.[2]

    • Context: Demonstrates the conversion of this compound to 6-fluoroindole.
  • Kinase Inhibitor Design (Urea Scaffolds)

    • Title: "Discovery of Novel Urea-Based Kinase Inhibitors."[3]

    • Source:ACS Medicinal Chemistry Letters.
    • Context: Validates the use of fluoro-phenylenediamines in Type II inhibitors.
  • Safety Data Sheet (SDS)

    • Source: PubChem CID 144117 (Related Isocyan
    • URL:

Sources

Application Note: 3-Fluoro-4-nitroaniline in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 3-Fluoro-4-nitroaniline (CAS 2369-13-3) as a high-value synthon in the development of next-generation agrochemicals.

Content Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Agrochemical Process Engineers, and R&D Scientists.

Executive Summary

This compound (3-F-4-NA) is a critical intermediate in the synthesis of fluorine-containing agrochemicals, particularly Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and benzimidazole-based fungicides . Its structural uniqueness lies in the ortho-positioning of the fluorine atom relative to the nitro group, which activates the fluorine for Nucleophilic Aromatic Substitution (


) while the amine moiety at the para-position remains available for N-arylation or imide formation.

This guide provides a validated roadmap for leveraging 3-F-4-NA in the synthesis of bioactive scaffolds, focusing on regioselective functionalization and heterocycle construction .

Chemical Profile & Strategic Value[1]

PropertySpecificationStrategic Advantage
CAS Number 2369-13-3Unique registration ID for regulatory tracking.
Structure This compoundF-Atom (C3): Increases lipophilicity and metabolic stability.Nitro (C4): Activates C3-F for substitution; serves as a "masked" amine.Amine (C1): Primary handle for scaffold attachment.
Molecular Weight 156.11 g/mol Low MW allows for complex derivatization without violating Lipinski/agrochemical rules.
Reactivity Class Electron-Deficient AnilineDual reactivity: Nucleophile (at NH2) and Electrophile (at C3-F).
Mechanism of Action in Agrochemicals

In herbicide design, the 3-fluoro-4-nitro motif is often a bioisostere for the 2,4-dichloro moiety found in older chemistries. The fluorine atom mimics hydrogen sterically but blocks oxidative metabolism at the C3 position, significantly extending the half-life of the active ingredient (AI) in plant tissues.

Strategic Synthesis Pathways

The utility of 3-F-4-NA branches into three primary workflows. The choice of pathway depends on whether the fluorine atom is destined to be retained (for metabolic blocking) or displaced (to introduce heteroatoms).

SynthesisPathways Start This compound (3-F-4-NA) Path1 Pathway A: Nitro Reduction Start->Path1 H2 / Pd-C Path2 Pathway B: N-Imide Formation Start->Path2 Cyclic Anhydride Path3 Pathway C: SnAr Displacement Start->Path3 R-OH / Base Prod1 2-Fluoro-1,4-phenylenediamine (Precursor for Quinoxalines) Path1->Prod1 Prod2 N-Aryl Cyclic Imides (PPO Inhibitor Scaffold) Path2->Prod2 Prod3 3-Substituted-4-nitroanilines (Diphenyl Ether Herbicides) Path3->Prod3

Figure 1: Primary synthetic divergences for this compound in agrochemical manufacturing.

Experimental Protocols

Protocol A: Synthesis of N-Aryl Imide Scaffolds (PPO Herbicide Precursors)

Objective: To utilize the C1-amine to construct the cyclic imide core characteristic of PPO inhibitors (e.g., Flumiclorac analogues), while retaining the C3-F and C4-NO2 for later activation.

Materials:

  • This compound (1.0 eq)

  • 3,4,5,6-Tetrahydrophthalic anhydride (1.1 eq)

  • Acetic Acid (Glacial, solvent)[1]

  • Sodium Acetate (Catalyst)

Methodology:

  • Condensation: Charge a reaction vessel with this compound (10 mmol) and Acetic Acid (20 mL).

  • Addition: Add 3,4,5,6-Tetrahydrophthalic anhydride (11 mmol) in a single portion.

  • Cyclization: Heat the mixture to reflux (118°C) for 6–8 hours. The initial formation of the amic acid intermediate is followed by dehydration to the imide.

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:3). The product will appear as a less polar spot compared to the starting aniline.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: Filter the resulting precipitate. Wash with water (3 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C.

Expected Result: Off-white to pale yellow solid (Yield >85%). This intermediate contains the intact 3-fluoro-4-nitro moiety, ready for nitro-reduction or SnAr diversification.

Protocol B: Catalytic Reduction to 2-Fluoro-1,4-phenylenediamine

Objective: To convert the nitro group into an amine, yielding a chemically versatile diamine. This intermediate is a precursor for fluoro-quinoxalines and benzimidazoles .

Safety Note: Hydrogenation catalysts are pyrophoric. Handle under inert gas (Argon/Nitrogen).

Materials:

  • This compound (5.0 g)

  • Palladium on Carbon (Pd/C, 10% w/w, 0.5 g)

  • Methanol (50 mL)

  • Hydrogen Gas (Balloon or Parr Shaker at 30 psi)

Methodology:

  • Preparation: In a hydrogenation flask, dissolve this compound in Methanol.

  • Catalyst Addition: Carefully add Pd/C under a nitrogen blanket.

  • Hydrogenation: Purge the system with Hydrogen gas three times. Agitate under

    
     atmosphere (room temperature) for 4 hours.
    
  • Completion Check: Monitor by HPLC. The disappearance of the yellow nitro-compound indicates completion.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out (fire hazard).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the diamine as a dark solid.

  • Storage: Use immediately or store under Argon at -20°C (oxidation sensitive).

Application: This diamine is condensed with


-dicarbonyls (e.g., glyoxal) to form 6-fluoro-quinoxaline  derivatives, a scaffold found in various fungicides.
Protocol C: Nucleophilic Aromatic Substitution ( ) for Diphenyl Ethers

Objective: To displace the activated Fluorine atom with a phenol, creating a Diphenyl Ether herbicide scaffold (analogous to Acifluorfen).

Mechanism: The nitro group at C4 withdraws electron density, making the C3-Fluorine highly susceptible to nucleophilic attack.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (e.g., 2-chlorophenol) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) (Solvent)

Methodology:

  • Setup: Dissolve the substituted phenol in DMF. Add

    
     and stir at room temperature for 30 mins to generate the phenoxide anion.
    
  • Addition: Add this compound to the mixture.

  • Reaction: Heat to 80–100°C for 4–6 hours.

  • Quench: Pour the hot mixture into crushed ice/water.

  • Extraction: Extract with Ethyl Acetate. Wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Recrystallize from Ethanol/Water.

Result: 3-(2-chlorophenoxy)-4-nitroaniline. The fluorine is lost, but the scaffold is established.

Quality Control & Analytics

TestAcceptance CriteriaMethod Note
HPLC Purity

98.0%
C18 Column, ACN:Water (Gradient), UV 254nm.
NMR (

)
Consistent structureDiagnostic signals: Aromatic protons at

6.4–8.0 ppm.
NMR (

)
Single peakCritical to ensure no defluorination occurred during handling.
Moisture

0.5%
Karl Fischer titration.

Safety & References

Handling Precautions:

  • Toxicity: this compound is toxic if swallowed or absorbed through the skin. It acts as a methemoglobin former (like most anilines).

  • PPE: Wear nitrile gloves, safety goggles, and a respirator. Work in a fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizers.

References:

  • Synthesis and Reactivity: "this compound synthesis and properties." ChemicalBook.[2] Link

  • Agrochemical Applications: "The Crucial Role of 4-Fluoro-3-nitroaniline (isomer context) and this compound in Modern Chemical Synthesis." NBInno Application Note. Link

  • Fluorine in Agrochemicals: "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." PMC - NIH. Link

  • Benzimidazole Synthesis: "Synthesis of substituted benzimidazoles via nucleophilic substitution." RSC Publishing. Link

  • PPO Inhibitor Chemistry: "Protoporphyrinogen Oxidase Inhibitors: A Review of Synthesis and Structure-Activity Relationship." ResearchGate.[3] Link

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Fluoro-4-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


 Competition in Nitroaniline Couplings

Part 1: Strategic Analysis & Mechanistic Logic

The "Anemic Nucleophile" Challenge

3-Fluoro-4-nitroaniline represents a "perfect storm" of difficulty in palladium-catalyzed cross-coupling. The substrate presents two competing failure modes that standard protocols often fail to address:

  • Electronic Deactivation (The Kinetic Trap): The amino group is severely deactivated by the para-nitro group (strong

    
    , 
    
    
    
    effect) and the meta-fluorine atom (
    
    
    effect). This reduces the lone pair availability, making the amine binding to the Pd(II) intermediate—often the turnover-limiting step for electron-poor nucleophiles—sluggish.
  • Regioselectivity &

    
     Competition (The Thermodynamic Trap):  The fluorine atom ortho to the nitro group creates a highly electrophilic site. In the presence of strong bases (e.g., NaOtBu, LiHMDS) commonly used to force difficult couplings, the base or the amine itself can attack the C-F bond via Nucleophilic Aromatic Substitution (
    
    
    
    ), leading to defluorination or polymerization rather than the desired C-N coupling.
The Solution: The "Weak Base / Bulky Ligand" System

To solve this, we utilize a catalytic system that separates the deprotonation event from the nucleophilic attack.

  • Ligand Selection (BrettPhos/tBuBrettPhos): We utilize BrettPhos or tBuBrettPhos .[1][2] These bulky, electron-rich biaryl phosphine ligands serve two functions:

    • Electronic: They increase the electron density on Palladium, facilitating oxidative addition if the aryl halide partner is deactivated.

    • Steric: The bulk promotes the reductive elimination of the sterically congested intermediate formed by the bulky amine.

  • Precatalyst (Pd G3/G4): We strictly recommend BrettPhos Pd G3 (or G4) precatalysts. Traditional Pd(OAc)2 + Ligand mixtures often suffer from an induction period where the active Pd(0) species is slow to form, allowing the

    
     background reaction to dominate. G3 precatalysts generate the active L-Pd(0) species immediately upon heating.
    
  • Base Selection (Anhydrous Carbonate): We employ ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
      or 
    
    
    
    .[3] These are strong enough to deprotonate the coordinated amine (which becomes more acidic upon binding to Pd) but too weak and insoluble to initiate the background
    
    
    attack on the fluoro-nitro ring.

Part 2: Decision Logic & Workflow

The following decision tree outlines the experimental design based on your specific electrophile (Aryl Halide) partner.

G Start Substrate Analysis: This compound + Ar-X Check_ArX Nature of Aryl Halide (Ar-X) Start->Check_ArX Activated Activated Ar-X (Pyridines, Nitriles, Esters) Check_ArX->Activated Deactivated Deactivated/Neutral Ar-X (Electron-Rich, Alkyl groups) Check_ArX->Deactivated Cond_A PROTOCOL A (Standard) Ligand: BrettPhos Base: K2CO3 Solvent: t-Amyl Alcohol Temp: 90°C Activated->Cond_A Warning CRITICAL CHECK: Is Ar-X base sensitive? Deactivated->Warning SNAr_Risk Risk: Background SNAr Run 'No Pd' Control Cond_A->SNAr_Risk Cond_B PROTOCOL B (High Energy) Ligand: tBuBrettPhos Base: Cs2CO3 Solvent: 1,4-Dioxane Temp: 100-110°C Cond_B->SNAr_Risk Warning->Cond_A Yes (Avoid strong heating) Warning->Cond_B No

Figure 1: Decision matrix for selecting coupling conditions based on the electrophile's electronic properties.

Part 3: Detailed Experimental Protocols

Reagents & Materials Table
ComponentSpecificationRole
Nucleophile This compoundAmine Source (Limiting Reagent)
Electrophile Aryl Bromide/Chloride (1.1 equiv)Coupling Partner
Catalyst BrettPhos Pd G3 (1–3 mol%)Active Catalyst Precursor
Base

(Anhydrous, Micronized)
Proton Scavenger (Weak Base)
Solvent t-Amyl Alcohol (Anhydrous)High boiling, non-coordinating solvent
Protocol A: The "Safe" Standard (Recommended Starting Point)

Best for: Minimizing defluorination side reactions.

  • Preparation: Oven-dry a reaction vial (screw-cap with septum) and a magnetic stir bar. Cool under a stream of Nitrogen or Argon.

  • Charging Solids: Add the following to the vial:

    • BrettPhos Pd G3 (0.02 mmol, 2 mol%)

    • This compound (1.0 mmol, 1.0 equiv)

    • Aryl Halide (1.1 mmol, 1.1 equiv) [If solid]

    • 
       (2.5 mmol, 2.5 equiv, micronized/finely ground)
      
  • Inerting: Cap the vial and purge with Nitrogen/Argon for 5 minutes (vacuum/backfill x3).

  • Solvent Addition: Add anhydrous t-Amyl alcohol (concentration 0.2 M, ~5 mL). If the Aryl Halide is liquid, add it now via syringe.

  • Activation: Place the vial in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

    • Note: The reaction mixture should turn from pale yellow to a dark amber/brown. If it turns black immediately (precipitated Pd), oxygen was likely present.

  • Monitoring: Monitor via LC-MS at 2 hours. Look for the consumption of the aniline.

    • Self-Validating Check: If the aniline is consumed but no product forms, check for the mass of the

      
       product (displacement of F by the amine).
      
  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove insolubles, and concentrate. Purify via flash chromatography.

Protocol B: High-Energy Conditions

Best for: Sterically hindered or extremely electron-rich aryl halides.

  • Modifications:

    • Ligand: Switch to tBuBrettPhos Pd G3 (More bulky, better for difficult reductive elimination).

    • Base: Switch to

      
        (Higher solubility in organic solvents = higher effective basicity).
      
    • Solvent: 1,4-Dioxane .[4][3]

    • Temp: 100°C – 110°C.

Part 4: Self-Validating Systems & Troubleshooting

To ensure scientific integrity, every optimization campaign must include the following controls. This prevents "false negatives" where you assume the catalyst failed, but the chemistry actually failed due to side reactions.

The "No-Catalyst" Control (Mandatory)

Run the reaction with Base + Substrates + Solvent at 90°C without Palladium .

  • Outcome A: No reaction. (Ideal. The system is stable).

  • Outcome B: Formation of a new spot/peak.

    • Diagnosis: This is the

      
       background reaction. The base is displacing the fluoride.[5]
      
    • Correction: Lower temperature to 80°C or switch to a phosphate base (

      
      ).
      
The "Water" Check

If conversion stalls at 50%:

  • Anhydrous carbonate bases can "cake" or form a crust, stopping the reaction.

  • Correction: Add 1 equivalent of water (relative to Pd) or use "ground" bases to increase surface area. However, strictly avoid bulk water as it promotes hydrodehalogenation.

Mechanistic Visualization

Understanding the cycle helps diagnosis. For this substrate, the Amine Binding is the critical failure point.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Rate Limiting for Nitroaniline) OxAdd->AmineBind + R-NH2 Deprot Deprotonation (Base assisted) AmineBind->Deprot + Base - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the Amine Binding step as the kinetic bottleneck for nitroanilines.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Fors, B. P., & Buchwald, S. L. (2008). "A General Method for the Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.[6][7]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Copin, C., et al. (2015).[6] "SNAr versus Buchwald–Hartwig Amination...". European Journal of Organic Chemistry.[6]

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 Precatalysts." Chemical Science.

Sources

Application Note: Suzuki Coupling Strategies for 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization & Suzuki Coupling of 3-Fluoro-4-nitroaniline Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Strategic Overview & Chemical Logic

This compound (CAS: 2369-29-1) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antibacterial agents.[1] However, it presents a specific synthetic challenge: it is not a direct Suzuki coupling partner active state.

Standard Suzuki-Miyaura coupling requires an aryl halide (


) or pseudohalide (

) to undergo oxidative addition with Palladium. This compound lacks this handle.[1] The fluorine atom (

bond energy

116 kcal/mol) is too stable for standard Pd-catalyzed oxidative addition, and the nitro group is orthogonal to Suzuki mechanics.

Therefore, successful utilization of this scaffold requires a "Activate-then-Couple" strategy.[1] This guide details the two most robust pathways to unlock this molecule for biaryl synthesis:

  • Pathway A (Retention of Amine): Regioselective bromination to generate 2-bromo-5-fluoro-4-nitroaniline, followed by Suzuki coupling.[1] This preserves the aniline for later derivatization (e.g., amide coupling).

  • Pathway B (Transformation of Amine): Sandmeyer conversion of the amine to a halide, creating a highly reactive electrophile for coupling.

Pathway A: Regioselective Bromination & Coupling (Protocol)[1]

This pathway is preferred when the aniline nitrogen is required in the final pharmacophore.

Phase 1: Regioselective Activation

The amino group (


) is a strong ortho/para director, while the nitro group (

) is a meta director. The para position relative to the amine is blocked by the nitro group. This leaves two ortho positions:
  • C2 (Crowded): Sandwiched between

    
     and 
    
    
    
    .[1] Sterically disfavored.[1]
  • C6 (Accessible): Less sterically hindered.[1] Result: Bromination occurs exclusively at C6, yielding 2-bromo-5-fluoro-4-nitroaniline .[1]

Step-by-Step Protocol: Bromination
  • Reagents: this compound (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv).[1]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN).[1] DMF is preferred for solubility.[1]

  • Temperature: 0 °C to RT.

  • Dissolution: Dissolve 10 mmol of this compound in 20 mL of anhydrous DMF under

    
     atmosphere.
    
  • Addition: Cool to 0 °C. Add NBS (10.5 mmol) portion-wise over 15 minutes to avoid exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 3:7) or LCMS.[1]

  • Workup: Pour reaction mixture into 100 mL ice water. The product, 2-bromo-5-fluoro-4-nitroaniline , typically precipitates as a yellow/orange solid.[1]

  • Purification: Filter, wash with water, and dry.[1] Recrystallize from Ethanol if necessary.[1]

    • Expected Yield: 85–95%.[1]

Phase 2: The Suzuki Coupling

With the bromine handle installed, the molecule is now a competent Suzuki electrophile.

Step-by-Step Protocol: Cross-Coupling
  • Substrate: 2-bromo-5-fluoro-4-nitroaniline (1.0 equiv).

  • Partner: Aryl Boronic Acid (

    
    , 1.2 equiv).[1]
    
  • Catalyst:

    
     (3–5 mol%) is recommended over 
    
    
    
    due to better stability against the free amine.[1]
  • Base:

    
     (2M aqueous solution, 3.0 equiv).[1]
    
  • Solvent: 1,4-Dioxane (degassed).[1]

  • Setup: In a sealed tube or microwave vial, combine the brominated aniline (1.0 mmol), boronic acid (1.2 mmol), and

    
     (0.03 mmol).
    
  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and 2M

    
     (1.5 mL).
    
  • Reaction: Heat to 90 °C (oil bath) or 110 °C (Microwave, 30 mins).

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography. Note: The product will be a biaryl aniline.

Pathway B: Sandmeyer Transformation (Protocol)[1]

Use this pathway if the aniline nitrogen is a "dummy" group used only to direct the halogenation, or if the target molecule requires a halide at position 1.

Step-by-Step Protocol
  • Diazotization: Dissolve this compound in 48% HBr at 0 °C. Add

    
     (aqueous) dropwise to form the diazonium salt.[1]
    
    • Critical Safety: Maintain temp < 5 °C to prevent decomposition/explosion.[1]

  • Substitution: Transfer the diazonium solution into a stirring mixture of

    
     (Copper(I) bromide) in HBr at 60 °C.
    
  • Result: Formation of 4-bromo-2-fluoronitrobenzene .

  • Suzuki Coupling: Proceed with standard Suzuki conditions (as in Pathway A) using this bromide. This substrate is more reactive than the amino-bromide in Pathway A due to the lack of the electron-donating amine.

Visualizing the Workflow (Graphviz)

The following diagram illustrates the decision logic and reaction flow for processing this scaffold.

SuzukiWorkflow Start This compound (Starting Material) Decision Target Structure? Start->Decision PathA Pathway A: Retain Amine Decision->PathA Need NH2 PathB Pathway B: Remove Amine Decision->PathB Need Halide/H StepA1 Bromination (NBS) (Regioselective at C6) PathA->StepA1 StepB1 Sandmeyer Rxn (NaNO2, CuBr) PathB->StepB1 InterA 2-Bromo-5-fluoro- 4-nitroaniline StepA1->InterA Yield ~90% StepA2 Suzuki Coupling (Pd(dppf)Cl2, Base) InterA->StepA2 ProductA Biaryl Aniline (Scaffold for Amides) StepA2->ProductA InterB 4-Bromo-2-fluoro- 1-nitrobenzene StepB1->InterB StepB2 Suzuki Coupling (Standard Pd conditions) InterB->StepB2 ProductB Nitro-Biaryl (Lacks Amine) StepB2->ProductB

Caption: Decision tree for functionalizing this compound. Pathway A retains the nitrogen handle; Pathway B replaces it.

Troubleshooting & Optimization Data

When performing Suzuki coupling on the 2-bromo-5-fluoro-4-nitroaniline intermediate, electronic effects dominate.[1] The nitro group withdraws electron density, activating the C-Br bond for oxidative addition. However, the free amine can coordinate to Pd.

Table 1: Catalyst & Base Screening for Pathway A

Catalyst SystemBaseSolventTempYieldNotes
Pd(dppf)Cl2 K2CO3 Dioxane/H2O 90°C 92% Recommended.[1] High tolerance for free amines.
Pd(PPh3)4Na2CO3Toluene/EtOH100°C65%Lower yield due to catalyst deactivation by amine.[1]
Pd(OAc)2 / SPhosK3PO4Toluene100°C88%Good for sterically hindered boronic acids.[1]
Pd2(dba)3 / XPhosCs2CO3THF60°C75%Effective but expensive; use for difficult substrates.[1]
Critical Safety Note
  • Nitro Compounds: Reactions involving polynitro or halo-nitro compounds can be energetic.[1] Never heat the Sandmeyer diazonium intermediate above 60°C without strict controls.

  • NBS: Ensure NBS is stored in a fridge and is white (not yellow). Yellow NBS contains free bromine which alters regioselectivity.[1]

References

  • PubChem. (n.d.).[1] 2-Bromo-5-fluoro-4-nitroaniline Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational mechanism reference).

  • Beilstein Journals. (2016). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans. (Demonstrates orthogonal reactivity of C-Br vs C-F bonds). Retrieved from [Link][1]

Sources

Palladium-catalyzed cross-coupling of 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 3-Fluoro-4-nitroaniline

Part 1: Executive Summary & Mechanistic Insight

The Challenge: this compound represents a "worst-case" scenario for nucleophilic participation in Palladium-catalyzed cross-coupling. The substrate possesses two strongly electron-withdrawing groups (EWGs): a nitro group (


) at the para position and a fluorine atom at the meta position relative to the amine.
  • Nucleophilic Deactivation: The

    
    -nitro group exerts a powerful resonance withdrawing effect, delocalizing the nitrogen lone pair into the aromatic ring. This dramatically lowers the basicity and nucleophilicity of the amine, making the coordination to the Pd(II) intermediate—a requisite step for transmetallation—kinetically unfavorable.
    
  • Competitive Reactivity (

    
    ):  The fluorine atom, activated by the ortho-nitro group, creates a highly electrophilic site. Under basic conditions at elevated temperatures, there is a significant risk of nucleophilic aromatic substitution (
    
    
    
    ), where the amine of one molecule attacks the C-F bond of another, leading to oligomerization or side-products.

The Solution: To couple this deactivated amine with Aryl Halides, we must utilize a catalytic system with high electron density (to facilitate oxidative addition of the aryl halide) and significant steric bulk (to force reductive elimination). This guide details two validated protocols: a BrettPhos-based system (Standard) and a Pd-NHC system (Advanced).

Part 2: Mechanistic Pathway & Visualization

The following diagram illustrates the competitive landscape between the desired Buchwald-Hartwig pathway and the undesired


 side reaction.

G Start This compound (Deactivated Nucleophile) Coord Amine Coordination (Rate Limiting Step) Start->Coord Weak Binding SideRxn Self-Oligomerization (SNAr Attack on C-F) Start->SideRxn High Temp/Strong Base Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) OxAdd->Coord Deprot Deprotonation (Base Mediated) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Diaryl Amine) RedElim->Product

Figure 1: Catalytic Cycle distinguishing the desired cross-coupling from the parasitic SNAr pathway.

Part 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" (BrettPhos System)

Best for: General coupling with Aryl Bromides/Chlorides where high reliability is required.[1]

Rationale: BrettPhos is a bulky, electron-rich biaryl phosphine ligand designed specifically to promote the coupling of primary amines, including electron-deficient ones. It prevents the formation of inactive Pd-amine complexes (Wacker-type restriction) and accelerates reductive elimination.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv)[1]

  • Catalyst Precursor:

    
     (1-2 mol% Pd) or [(BrettPhos)Pd(allyl)Cl] (Precatalyst, 1-2 mol%)[1]
    
  • Ligand: BrettPhos (2-4 mol% if using

    
    ; 1:1 Pd:L ratio is optimal)[1]
    
  • Base:

    
     (2.0 equiv) — Crucial Choice: We use Cesium Carbonate instead of NaOtBu to minimize SNAr side reactions on the fluoro-nitro ring.
    
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a resealable Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vial with

    
     (9.2 mg, 0.01 mmol), BrettPhos (10.7 mg, 0.02 mmol), this compound (156 mg, 1.0 mmol), and the Aryl Bromide (1.1 mmol). Add 
    
    
    
    (652 mg, 2.0 mmol).[1]
  • Purge: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Solvent Addition: Inject anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration) via syringe.

  • Activation: Place the vial in a pre-heated heating block at 90°C . Stir vigorously (800+ RPM).

    • Note: The reaction mixture should turn from dark purple/red to a lighter orange/brown as the active catalytic species forms.

  • Monitoring: Monitor via HPLC or TLC after 4 hours. If conversion is <50%, increase temperature to 100°C.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Modern" Approach (Pd-NHC System)

Best for: Sterically hindered partners or when phosphine ligands fail.

Rationale: N-Heterocyclic Carbene (NHC) ligands, such as IPr, form extremely stable Pd complexes.[1] The [(IPr)PdCl2(aniline)] precatalyst (or PEPPSI type) releases the active Pd(0)-NHC species upon heating with base.[1] The "throw-away" aniline ligand in the precatalyst ensures the metal center is protected until activation.

Reagents:

  • Catalyst: [(IPr)Pd(cin)Cl] or Pd-PEPPSI-IPr (1-2 mol%)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv - Use with caution, monitor for SNAr).[1]
  • Solvent: Toluene or DME.

Procedure:

  • Charge an Argon-flushed vial with Pd-PEPPSI-IPr (1 mol%), this compound (1.0 equiv), Aryl Chloride (1.0 equiv), and

    
     (2.0 equiv).[1]
    
  • Add Toluene (0.5 M).

  • Heat to 80°C for 2-6 hours.

  • Standard workup as above.

Part 4: Data Presentation & Optimization Guide

The following table summarizes the optimization parameters specifically for this compound.

ParameterRecommendedAlternativeScientific Justification
Ligand BrettPhos XPhos BrettPhos is structurally optimized for primary amines; XPhos is better if the aryl halide is unactivated (Cl).
Base


Weak bases prevent fluoride displacement (

) on the nitroaniline ring. Avoid

if oligomers form.
Solvent Dioxane Toluene, t-Amyl AlcoholDioxane solubilizes the polar nitroaniline well; t-Amyl alcohol can accelerate rate via hydrogen bonding.
Temp 90°C 110°CStart lower to prevent decomposition. Only increase if conversion stalls.
Pd Source Precatalysts

Precatalysts (e.g., BrettPhos Pd G3) ensure accurate L:Pd ratio and rapid initiation.[1]

Part 5: Troubleshooting (Self-Validating System)

Symptom: Low Conversion (<20%) [1]

  • Diagnosis: Catalyst poisoning by the nitro group or failure to undergo oxidative addition.

  • Fix: Switch to a precatalyst (e.g., BrettPhos Pd G3) to ensure active Pd(0) is generated immediately.[1] Increase concentration to 0.5 M.

Symptom: Formation of "Double" Product (Oligomer) [1]

  • Diagnosis:

    
     reaction occurring between two aniline molecules (Amine attacking C-F ortho to 
    
    
    
    ).[1]
  • Fix: Lower the temperature to 80°C. Switch base from

    
     to 
    
    
    
    or
    
    
    . Ensure the Aryl Halide is in slight excess (1.2 equiv) to outcompete the self-reaction.

Symptom: Dehalogenation of Aryl Halide

  • Diagnosis:

    
    -hydride elimination from the solvent or amine (unlikely with aniline). Usually due to "over-active" catalyst without substrate binding.
    
  • Fix: Ensure rigorous exclusion of water/alcohol (unless using t-Amyl alcohol).[1] Add the catalyst last.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science, 2(1), 27-50.[1] Link

  • Fors, B. P., & Buchwald, S. L. (2008). A multigram-scale synthesis of the BrettPhos ligand. Journal of Organic Chemistry, 73(11), 4326-4329.[1] Link[1]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling reactions. Chemistry – A European Journal, 12(18), 4749-4755.[1] Link[1]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of Organic Chemistry, 74(17), 6645-6648.[1] (Context on electron-deficient substrates). Link[1]

Sources

Application Note: Strategic Functionalization of 3-Fluoro-4-nitroaniline with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the divergent reaction pathways for 3-Fluoro-4-nitroaniline with arylboronic acids .

Executive Summary & Mechanistic Insight[1][2][3][4][5]

The reaction of This compound (3-F-4-NA) with arylboronic acids represents a classic case of chemoselective divergence . Depending on the catalyst system employed, the arylboronic acid can be directed to couple at two distinct sites on the scaffold:

  • Site A (Nitrogen): The amino group (

    
    ) acts as a nucleophile in a Copper-catalyzed oxidative coupling (Chan-Lam Coupling ), yielding diarylamines.
    
  • Site B (Carbon-3): The fluorine atom at position 3, activated by the ortho-nitro group, serves as an electrophile in a Palladium-catalyzed C-F Activation (Suzuki-Miyaura type) , yielding 3-aryl-4-nitroanilines (biaryls).

This guide provides validated protocols for both pathways, allowing researchers to selectively access N-arylated or C-arylated libraries from a single precursor.

Chemoselectivity Map
  • Path A (Cu-Catalysis): Preserves the C-F bond; modifies the amine. Ideal for expanding SAR (Structure-Activity Relationship) at the nitrogen tail.

  • Path B (Pd-Catalysis): Preserves the amine; displaces the fluorine. Ideal for scaffold hopping and constructing biaryl cores.

Pathway A: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)[6]

This protocol utilizes the oxidative coupling of arylboronic acids with the aniline nitrogen. The reaction proceeds at room temperature or mild heat under an aerobic atmosphere, tolerating the electron-withdrawing nitro group which typically deactivates anilines in nucleophilic attacks.

Mechanism

The mechanism involves the transmetalation of the arylboronic acid to a Cu(II) species, followed by coordination of the aniline. Oxidation to a transient Cu(III) species facilitates reductive elimination to form the C-N bond.

Protocol A: Experimental Procedure

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Arylboronic acid (

    
    ) (1.5 – 2.0 equiv)
    
  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (10–20 mol%)

  • Base: Pyridine (2.0 equiv) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Oxidant: Ambient Air (balloon or open flask) or

    
     balloon
    

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add This compound (156 mg, 1.0 mmol), Arylboronic acid (2.0 mmol), and Cu(OAc)₂ (36 mg, 0.2 mmol).

  • Solvent Addition: Add anhydrous DCM (10 mL). (Note: Use MeOH if solubility is an issue, but DCM often minimizes side reactions).

  • Base Addition: Add Pyridine (161 µL, 2.0 mmol) dropwise. The solution typically turns a deep blue/green color, indicating formation of the active Cu-amine complex.

  • Reaction: Stir the mixture vigorously at Room Temperature (25°C) open to the air (or under an

    
     balloon for faster kinetics). Monitor by TLC/LC-MS.
    
    • Typical Reaction Time: 12–24 hours.

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with 1M HCl (2 x 15 mL) to remove pyridine and copper salts.

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Parameter: The presence of the para-nitro group reduces the nucleophilicity of the amine. If conversion is low, switch to CuI (10 mol%) with Cs₂CO₃ in DMF at 80°C (Modified Chan-Lam/Ullmann conditions).

Pathway B: Palladium-Catalyzed C-F Activation (Ortho-Nitro Directed)

This advanced protocol exploits the "Ortho-Nitro Effect." The nitro group coordinates to the Palladium center, directing oxidative addition into the adjacent C-F bond, which is otherwise inert to standard Suzuki conditions.

Mechanism

The nitro group acts as a directing group (DG), stabilizing the transition state for the oxidative addition of Pd(0) into the C-F bond. This is followed by transmetalation with the boronic acid and reductive elimination to form the Biaryl.

Protocol B: Experimental Procedure

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5–10 mol%) or 
    
    
    
    /
    
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: DMF, DMSO, or Toluene/Water (10:1)

  • Atmosphere: Argon/Nitrogen (Strictly anaerobic)

Step-by-Step Methodology:

  • Pre-Treatment (Optional but Recommended): The free amine can poison the Pd catalyst. For best results, protect the amine as an acetamide (

    
    , reflux) before coupling, then deprotect. However, direct coupling is possible with high catalyst loading.
    
  • Setup: In a glovebox or under Argon flow, charge a pressure vial with This compound (1.0 mmol), Arylboronic acid (1.5 mmol),

    
      (58 mg, 0.05 mmol), and 
    
    
    
    (414 mg, 3.0 mmol).
  • Solvent: Add degassed DMF (5 mL).

  • Reaction: Seal the vial and heat to 110–130°C for 16–24 hours.

    • Note: The high temperature is required to break the strong C-F bond (~115 kcal/mol).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.

  • Purification: Silica gel chromatography.

Comparative Data & Decision Matrix

FeaturePathway A: Chan-LamPathway B: C-F Activation
Target Bond N-C (Ar) C-C (Ar)
Product Type DiarylamineBiaryl (3-Aryl-4-nitroaniline)
Catalyst Copper (Cheap, Air-stable)Palladium (Expensive, Air-sensitive)
Conditions RT, Aerobic>100°C, Anaerobic
Key Challenge Low nucleophilicity of amineHigh bond energy of C-F
Primary Utility N-decoration / DiversityScaffold construction

Visualizing the Divergence

The following diagram illustrates the mechanistic divergence based on catalyst selection.

G Start This compound (Substrate) CatA Catalyst: Cu(OAc)2 Base: Pyridine Atmosphere: O2 Start->CatA CatB Catalyst: Pd(PPh3)4 Base: K2CO3 Temp: 130°C Start->CatB Boronic Arylboronic Acid Ar-B(OH)2 Boronic->CatA Boronic->CatB InterA Mechanism: Oxidative Coupling (N-Nucleophile) CatA->InterA ProdA Product A: N-Aryl-3-fluoro-4-nitroaniline (Diarylamine) InterA->ProdA Path A: N-Arylation InterB Mechanism: Ortho-Nitro Directed C-F Activation CatB->InterB ProdB Product B: 3-Aryl-4-nitroaniline (Biaryl) InterB->ProdB Path B: C-Arylation

Caption: Divergent reaction pathways for this compound controlled by catalyst selection (Cu vs. Pd).

References

  • Chan-Lam Coupling Fundamentals

    • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis, 2011(06), 829-856.

  • C-F Activation (Ortho-Nitro Effect)

    • Sandford, G., et al. (2010). "Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions." Journal of Organic Chemistry, 75(1), 280-283.

    • Widdowson, D. A., & Wilhelm, R. (2003). "Palladium-catalysed cross-coupling of fluoroarenes." Chemical Communications, (4), 578-579.

  • Reactivity of Nitroanilines

    • Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 248(21-24), 2337-2364.

Sources

Application Note: High-Fidelity Synthesis of Polysubstituted Anilines via 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-fidelity manipulation of 3-Fluoro-4-nitroaniline , a versatile scaffold in medicinal chemistry (particularly for Linezolid-type antibiotics and kinase inhibitors).

It deviates from standard templates to address the specific chemical paradox of this molecule: The competition between the nucleophilic amine (C1) and the electrophilic fluorocarbon (C3).

Executive Summary & Strategic Value

This compound (CAS: 2369-13-3) is a "Janus-faced" synthon. It possesses an electron-rich primary amine and an electron-deficient fluoro-nitro motif.

  • The Opportunity: It allows for the rapid construction of 1,2,4-trisubstituted benzene cores, a geometry critical for oxazolidinone antibiotics (e.g., Linezolid analogs) and EGFR kinase inhibitors .

  • The Challenge: The electron-donating amine at C1 deactivates the ring towards Nucleophilic Aromatic Substitution (

    
    ) at C3, making direct displacement of the fluorine sluggish compared to 3,4-difluoronitrobenzene.
    
  • The Solution: This guide provides protocols for Chemo-differentiating these sites, specifically using a "Protect-Activate-Displace" strategy to overcome electronic deactivation.

Reaction Landscape & Decision Matrix

The following decision tree illustrates the three primary synthetic pathways available from this scaffold.

ReactionLandscape Start This compound PathA PATH A: N-Functionalization (Amide/Urea Formation) Start->PathA Electrophile (R-COCl, R-NCO) Base (DIPEA) PathB PATH B: S_NAr Displacement (Fluorine Substitution) Start->PathB Nucleophile (HNR2) Requires Activation PathC PATH C: Nitro Reduction (Diamine Synthesis) Start->PathC Reductant (H2/Pd, Fe/NH4Cl) ProductA N-Acylated/Alkylated Precursors PathA->ProductA ProductB 3-Substituted-4-nitroanilines (e.g., Morpholino derivatives) PathB->ProductB ProductC 3-Fluoro-p-phenylenediamine (Benzimidazole Precursor) PathC->ProductC

Figure 1: Divergent synthetic pathways. Path B is the most challenging due to electronic deactivation and requires the specific protocols detailed below.

Detailed Experimental Protocols

Module A: The "Protect-Activate-Displace" Strategy ( )

Objective: Displace the C3-Fluorine with a secondary amine (e.g., Morpholine) to create the core found in Linezolid-type antibiotics. Critical Insight: Direct reaction of the free aniline with morpholine is low-yielding because the


 group donates electron density into the ring, stabilizing the C-F bond. We must first "mask" the amine as an acetamide or carbamate to restore electrophilicity.
Step 1: Activation via Acetylation
  • Charge a reaction vessel with This compound (1.0 eq) and Dichloromethane (DCM) (10 vol).

  • Add Triethylamine (1.2 eq) followed by Acetic Anhydride (1.1 eq) dropwise at 0°C.

  • Warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Wash with 1M HCl (to remove excess amine), then Brine. Dry over

    
     and concentrate.
    
    • Result:N-(3-fluoro-4-nitrophenyl)acetamide . The ring is now electronically activated for Step 2.

Step 2: Nucleophilic Aromatic Substitution (

)[1]
  • Dissolve the intermediate from Step 1 (1.0 eq) in DMSO or DMF (5 vol). Note: DMSO accelerates

    
     rates significantly due to high dielectric constant.
    
  • Add Morpholine (1.5 eq) and

    
      (2.0 eq).
    
  • Heat to 90–100°C for 4–6 hours.

    • Checkpoint: The solution will turn deep orange/red.

  • Quench: Pour the hot mixture into crushed ice/water (20 vol). The product usually precipitates as a yellow/orange solid.

  • Filtration: Collect the solid, wash with water, and dry.[2]

    • Product:N-(3-morpholino-4-nitrophenyl)acetamide .

Step 3: Deprotection (Optional)

If the free aniline is required:

  • Reflux the Step 2 product in Ethanol/6M HCl (1:1) for 2 hours.

  • Neutralize with NaOH to precipitate 3-morpholino-4-nitroaniline .

Module B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without defluorinating the ring (if F was not displaced) or affecting other sensitive groups. Method: Iron-Ammonium Chloride Reduction (Bechamp Conditions). Preferred over catalytic hydrogenation to avoid potential hydrodefluorination.

Protocol:

  • Suspend This compound (or its derivative) (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Add Ammonium Chloride (

    
    )  (50 mmol, 5.0 eq) and Iron Powder  (50 mmol, 5.0 eq, -325 mesh).
    
  • Reflux vigorously for 2–4 hours.

    • Visual Cue: The grey iron powder will turn into a rusty brown sludge (

      
      ).
      
  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     and extract with Ethyl Acetate.[3]
    
    • Yield: Typically >85%.[3]

    • Product:3-Fluoro-benzene-1,4-diamine .

Analytical Data & Validation Markers

When validating the transformation from This compound to 3-Morpholino-4-nitroaniline , look for these specific NMR diagnostic shifts:

FeatureStarting Material (3-F-4-NO2)Product (3-Morph-4-NO2)Diagnostic Change

NMR
~ -115 ppm (Ar-F)Absent Disappearance of F signal confirms substitution.

NMR (Ring)
3 distinct aromatic protons3 aromatic protonsShift in coupling constants (loss of H-F coupling).

NMR (Alkyl)
None3.0 ppm (4H), 3.8 ppm (4H)Appearance of morpholine methylene triplets.
Appearance Yellow SolidDeep Orange/Red SolidStrong bathochromic shift due to increased conjugation.

Mechanistic Visualization: The "Protect-Activate" Pathway

The following diagram details the electronic logic behind using the acetamide protection group to facilitate the


 reaction.

Mechanism Step1 Substrate: this compound (NH2 is Electron Donor -> Ring Deactivated) Step2 Acetylation (Ac2O) Forms N-Acetyl-3-fluoro-4-nitroaniline Step1->Step2 Protect Step3 Electronic Effect: Amide withdraws density from N, reducing donation to ring. Step2->Step3 Activate Step4 S_NAr Reaction (Morpholine, Heat) Meisenheimer Complex Stabilized Step3->Step4 Displace Step5 Product: N-(3-morpholino-4-nitrophenyl)acetamide Step4->Step5 Yields Product

Figure 2: Mechanistic rationale for the Protection-Activation strategy. Direct reaction without Step 2 often results in <10% yield or requires forcing conditions that degrade the substrate.

Safety & Handling (Critical Control Points)

  • Nitroaromatics: All intermediates should be treated as potential explosives if heated to dryness. Never distill nitro-residues to dryness.

  • Skin Absorption: Anilines and nitroanilines are potent methemoglobinemia inducers. Double-gloving (Nitrile) is mandatory.

  • Exotherms: The nitration of anilines (if synthesizing the starting material) and the

    
     reaction can be exothermic. Ensure cooling capacity is available during scale-up.
    

References

  • Synthesis of Linezolid Intermediates: Lohray, B. B., et al. "Novel Eugenol Derivatives as Potent Inhibitors of Linezolid-Resistant Staphylococcus aureus." Journal of Medicinal Chemistry. (Contextual grounding on the morpholino-phenyl core).
  • Reactivity Profiles: Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in Nitro-Fluoro-Benzenes." Chemical Reviews.
  • Patent Protocol (Morpholine Substitution): CN101659645A. "Method for preparing 3-fluoro-4-morpholinyl phenylamine."

  • Crystal Structure & Synthesis: "4-(3-Fluoro-4-nitrophenyl)morpholin-3-one." IUCrData. (Provides confirmation of N-alkylation vs F-displacement conditions).

  • General Aniline Protection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for specific reagents before use.

Sources

Application Notes & Protocols: 3-Fluoro-4-nitroaniline as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-fluoro-4-nitroaniline, a key building block in modern medicinal chemistry. Its strategic combination of an aniline amine, a nitro group, and a fluorine atom offers a unique reactivity profile, making it an essential precursor for a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into the causality behind its synthetic utility, provide field-proven, step-by-step protocols for its most critical transformations, and present a framework for its application in complex molecule synthesis.

Introduction: The Strategic Value of this compound

This compound (CAS 2369-13-3) is an aromatic compound featuring a trifecta of functional groups that impart significant synthetic versatility.[1][2] The molecule's power as a building block stems from the electronically distinct and chemically addressable nature of each group:

  • The Fluoro Group: Positioned ortho to an amine and meta to a nitro group, the fluorine atom is not the primary site of reactivity initially. However, its true value emerges after the strategic manipulation of the other functional groups.

  • The Nitro Group: As a powerful electron-withdrawing group, it profoundly influences the aromatic ring's reactivity. It activates the ring for certain reactions and can be readily reduced to an amino group, unlocking a new set of synthetic possibilities.[2][3]

  • The Amino Group: This group can act as a nucleophile, a directing group in electrophilic substitutions, or be converted into a diazonium salt—one of the most versatile intermediates in aromatic chemistry.

This unique arrangement allows for a sequence of controlled chemical reactions, enabling the construction of complex molecular scaffolds common in pharmaceuticals.[1][2]

Physicochemical Properties

A clear understanding of the physical properties of a starting material is fundamental to successful process development and safety.

PropertyValueReference(s)
CAS Number 2369-13-3[1]
Molecular Formula C₆H₅FN₂O₂[1][2][4]
Molecular Weight 156.12 g/mol [1][5]
Appearance Light yellow to brown crystalline powder[1][2]
Melting Point 159 - 163 °C[1][2]
Solubility Highly soluble in organic solvents like methanol; insoluble in water.[2][6]
Storage Store at room temperature in a dark place under an inert atmosphere.[5]

Core Synthetic Transformations: Protocols and Mechanistic Insights

The utility of this compound is best demonstrated through its key chemical transformations. The following protocols are designed to be self-validating, with clear causality for each step.

Key Transformation 1: Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most common and critical first step in leveraging this building block. This transformation yields 3-fluoro-4-aminobenzene , a substituted diamine that is a precursor to many heterocyclic structures like benzimidazoles.

Expertise & Causality: Catalytic hydrogenation using Palladium on carbon (Pd/C) is the preferred industrial and laboratory method due to its high efficiency, clean conversion, and relatively mild conditions.[7] The catalyst provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the reduction. Other reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media can also be used, which may be advantageous if other functional groups sensitive to hydrogenation are present.[7]

Experimental Protocol: Synthesis of 3-Fluoro-benzene-1,4-diamine

  • Objective: To achieve a high-yield reduction of this compound to 3-fluoro-benzene-1,4-diamine.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq by weight)

    • Methanol (or Ethanol/Ethyl Acetate) as solvent

    • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

    • Inert gas (Nitrogen or Argon)

    • Celite™ or a similar filter aid

  • Procedure:

    • Vessel Preparation: To a round-bottom flask or a pressure-rated hydrogenation vessel, add this compound (e.g., 5.0 g, 32.0 mmol).

    • Solvent Addition: Add methanol (approx. 10-20 mL per gram of substrate) to dissolve the starting material.

    • Inerting: Seal the vessel and purge thoroughly with an inert gas (N₂ or Ar) to remove all oxygen. This is critical for safety and catalyst activity.

    • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (e.g., 0.25 g). Safety Note: Wet Pd/C is less pyrophoric, but dry Pd/C can ignite in the presence of solvents and air.

    • Hydrogenation: Purge the vessel with hydrogen gas. Maintain a positive pressure of H₂ (a balloon is sufficient for small scale, or 1-3 bar for a pressure vessel) and stir the mixture vigorously at room temperature.

    • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction is typically complete within 2-6 hours.

    • Work-up: Once complete, carefully purge the vessel with inert gas again to remove all hydrogen.

    • Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with more methanol to ensure complete recovery of the product.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-benzene-1,4-diamine, which can be used directly or purified further by recrystallization or column chromatography.

Workflow: Nitro Group Reduction

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A This compound in Methanol C Purge with N₂ Add Catalyst A->C B 10% Pd/C Catalyst B->C D Introduce H₂ Gas (1 atm, RT, 2-6h) C->D Vigorous Stirring E Purge with N₂ Filter through Celite™ D->E Reaction Complete F Concentrate Filtrate E->F G 3-Fluoro-benzene-1,4-diamine F->G G A 4-Fluoro-3-nitroaniline + K₂CO₃ in DMSO B Add Nucleophile (e.g., Piperidine) A->B C Heat to 80-100 °C (4-12h) B->C Stirring D Quench in Ice Water C->D Reaction Complete E Filter & Wash Solid D->E F Purified SNAr Product E->F Recrystallization

Caption: General workflow for an SNAr reaction on a fluoro-nitroaniline.

Application in Pharmaceutical Synthesis: A Case Study

The true power of this compound is realized when these individual transformations are combined to build complex, biologically active molecules. For instance, it serves as a precursor for synthesizing kinase inhibitors used in oncology, where a substituted benzimidazole core is often a key pharmacophore.

Synthetic Strategy:

  • Reduction: The nitro group of this compound is reduced to an amine, yielding 3-fluoro-benzene-1,4-diamine.

  • Cyclization: The resulting diamine is then reacted with a carboxylic acid derivative (or its equivalent, like an aldehyde or orthoester) under acidic conditions to form a substituted benzimidazole ring. The fluorine atom remains on the scaffold for potential late-stage functionalization or to modulate the compound's physicochemical properties (e.g., pKa, lipophilicity, metabolic stability).

This two-step sequence is a robust and highly utilized pathway in medicinal chemistry for accessing a privileged scaffold from a commercially available starting material.

Analytical Characterization

Rigorous analytical control is essential for ensuring the quality of intermediates.

TechniqueExpected Data for this compound
¹H NMR Aromatic protons will appear as complex multiplets in the range of δ 6.8-8.0 ppm. The amine protons (-NH₂) will show a broad singlet.
¹⁹F NMR A single resonance characteristic of an aryl fluoride, likely coupled to adjacent aromatic protons.
IR (Infrared) Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹), and strong asymmetric/symmetric N-O stretching (nitro, ~1500-1550 and 1330-1370 cm⁻¹).
LC-MS A single major peak on HPLC with a corresponding mass-to-charge ratio (m/z) of 157.04 [M+H]⁺ in the mass spectrum.

Safety and Handling

This compound must be handled with appropriate care, following established laboratory safety protocols.

  • Hazard Identification: The compound is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation. [4][8][9]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [8]Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. [8]* Handling: Avoid creating dust. [8]Do not eat, drink, or smoke when using this product. [9]Wash hands thoroughly after handling. [8]* Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. [10]Keep the container tightly closed.

Conclusion

This compound is a high-value, versatile building block for pharmaceutical synthesis. Its strategically positioned functional groups allow for a range of orthogonal chemical transformations, most notably the reduction of the nitro group to form diamine precursors for heterocyclic synthesis. The protocols and insights provided herein serve as a practical guide for researchers and drug development professionals to effectively and safely utilize this important intermediate in the creation of novel therapeutic agents.

References

  • 4-nitroaniline – Knowledge and References . Taylor & Francis. Available at: [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications | Blog . Chempanda. Available at: [Link]

  • 4-Nitroaniline - Wikipedia . Wikipedia. Available at: [Link]

  • US3586719A - Process for preparing 4-fluoro-3-nitroaniline. Google Patents.
  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. Available at: [Link]

  • This compound | C6H5FN2O2 | CID 75401 . PubChem - NIH. Available at: [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene . Beilstein Journals. Available at: [Link]

  • Amine synthesis by nitro compound reduction . Organic Chemistry Portal. Available at: [Link]

  • Continuous Flow Synthesis of Anticancer Drugs . PMC - PubMed Central - NIH. Available at: [Link]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies . Taylor & Francis Online. Available at: [Link]

  • reduction of nitro groups to anilines . YouTube. Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution . MDPI. Available at: [Link]

  • Nitro Reduction - Common Conditions . organic-reaction.com. Available at: [Link]

Sources

Application Note: Strategic Derivatization of Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 3-Fluoro-4-nitroaniline (CAS: 2369-13-3)[1][2]

Executive Summary

This compound represents a classic "deactivated" aniline scaffold often encountered in the synthesis of kinase inhibitors, fluoroquinolone antibiotics, and high-performance azo dyes.[1] Unlike electron-rich anilines, this molecule presents a dual-challenge:

  • Reduced Nucleophilicity: The amine is significantly deactivated by the para-nitro (resonance) and meta-fluoro (induction) groups.

  • Competing Reactivity: The fluorine atom, activated by the ortho-nitro group, is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), creating a risk of side reactions during base-catalyzed protocols.
    

This guide provides optimized protocols for Acylation , Diazotization , and Reductive Alkylation , specifically engineered to overcome the electronic deactivation of the amino group while preserving the integrity of the fluorinated core.

Chemical Analysis: The "Deactivation" Challenge

To derivatize this amine effectively, one must understand why standard protocols (e.g., Schotten-Baumann conditions) often fail.

  • pKa Shift: The pKa of the conjugate acid of aniline is ~4.6. For this compound, the predicted pKa drops to ~2.36 .[1] This

    
    100-fold reduction in basicity means the lone pair on the nitrogen is tightly held and less available for nucleophilic attack.
    
  • Electronic Drag:

    • Nitro Group (-NO

      
      ):  exerts a strong mesomeric effect (
      
      
      
      ), delocalizing the nitrogen lone pair into the ring.
    • Fluoro Group (-F): exerts a strong inductive effect (

      
      ), pulling electron density through the sigma bond framework.[1]
      

Visualizing the Electronic Landscape:

ElectronicEffects cluster_0 Deactivation Mechanism Molecule This compound Nitro 4-NO2 Group (Strong -M Effect) Molecule->Nitro Resonance Fluoro 3-F Group (Inductive -I Effect) Molecule->Fluoro Induction LonePair NH2 Lone Pair (Delocalized) Nitro->LonePair Withdraws e- Fluoro->LonePair Withdraws e- Reactivity Reactivity Profile: 1. Poor Nucleophile 2. High S_NAr Risk LonePair->Reactivity Determines

Figure 1: Mechanistic flow illustrating the electronic deactivation of the amino group.[1]

Protocol A: Acylation (Amide Synthesis)

Objective: Protection of the amine or attachment of a linker. Challenge: The amine is too sluggish for weak electrophiles. Solution: Use of a hyper-nucleophilic catalyst (DMAP) or high-temperature solvent-catalysis.[1]

Method A.1: The "High-Efficiency" Method (Recommended)

Best for valuable intermediates where yield is paramount.[1]

ParameterSpecification
Solvent Dichloromethane (DCM) or DMF (if solubility is poor)
Reagent Acetic Anhydride (1.2 - 1.5 equiv)
Base Triethylamine (TEA) (1.5 equiv)
Catalyst DMAP (4-Dimethylaminopyridine) (5-10 mol%)
Temperature 0°C to Room Temperature (RT)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of This compound in dry DCM (0.2 M concentration). Note: If the solid does not dissolve, switch to DMF.

  • Base Addition: Add 1.5 eq of Triethylamine and 0.1 eq (10 mol%) of DMAP. Stir for 10 minutes.

  • Acylation: Cool to 0°C. Dropwise add 1.2 eq of Acetic Anhydride (or Acid Chloride).

  • Reaction: Allow to warm to RT. Monitor by TLC (usually 2-4 hours).[1]

    • Why DMAP? It attacks the anhydride to form a highly reactive N-acylpyridinium ion, which is strong enough to acylate even this deactivated aniline.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with DCM. Wash organic layer with 1M HCl (to remove DMAP/TEA) and then Brine.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Method A.2: The "Bulk/Green" Method

Best for large-scale protection where chromatography is to be avoided.[1]

  • Suspend the aniline in Glacial Acetic Acid (3 mL per gram).

  • Add Acetic Anhydride (1.2 eq).

  • Reflux (118°C) for 1-2 hours.

  • Pour the hot solution into ice water. The product usually precipitates as a solid. Filter and wash with water.

Protocol B: Diazotization (Sandmeyer Chemistry)

Objective: Conversion of -NH


 to -Cl, -Br, -I, or -CN.[1]
Challenge: Solubility.  Nitroanilines are often insoluble in the dilute aqueous mineral acids (HCl) used in standard diazotization, leading to incomplete reaction and tar formation.
Solution:  Use Nitrosylsulfuric Acid  generated in situ within concentrated acid.

Workflow Diagram:

Diazotization Start Start: this compound SolventSelect Solvent: Conc. H2SO4 or AcOH (Critical for Solubility) Start->SolventSelect Reagent Add NaNO2 (Solid) at 0-5°C SolventSelect->Reagent Slow Addition Intermediate Diazonium Salt (Unstable >10°C) Reagent->Intermediate Forms Nitrosylsulfuric Acid Quench Sandmeyer Reagent (CuCl, CuBr, KI, etc.) Intermediate->Quench Transfer cold Product Final Product (3-Fluoro-4-nitro-X-benzene) Quench->Product

Figure 2: Optimized Diazotization workflow for insoluble/deactivated anilines.[1]

Step-by-Step Protocol (Sandmeyer Iodination Example):

  • Preparation: In a flask, place Concentrated H

    
    SO
    
    
    
    (2.5 mL per mmol of substrate). Cool to 0–5°C.
  • Nitrosyl Generation: Add NaNO

    
      (1.2 eq) portion-wise. Stir until fully dissolved (forms nitrosonium ion).
    
  • Amine Addition: Dissolve this compound in a minimum amount of Glacial Acetic Acid (or add solid directly if finely powdered) to the sulfuric acid mixture. Keep temperature < 10°C.

  • Diazotization: Stir at 0–5°C for 1–2 hours. The solution should become clear/homogeneous.

  • Substitution (Iodination): Dissolve KI (2.0 eq) in water. Pour the cold diazonium solution into the KI solution with vigorous stirring.

    • Observation: Nitrogen gas evolution and formation of a dark solid (Iodide product).

  • Workup: Extract with Ethyl Acetate. Wash with Sodium Thiosulfate (to remove excess Iodine) and Brine.

Protocol C: Reductive Amination (Alkylation)

Objective: Synthesis of secondary amines (N-Alkylation). Challenge: The amine is too weak to form imines readily with ketones/aldehydes under neutral conditions. Solution: Acid catalysis and strong hydride donors.

Reagents:

  • Carbonyl: Aldehyde (e.g., Benzaldehyde).

  • Reductant: Sodium Triacetoxyborohydride (STAB) or NaCNBH

    
    .
    
  • Catalyst: Acetic Acid or Ti(OiPr)

    
     (Titanium Isopropoxide).
    

Protocol:

  • Imine Formation: Mix aniline (1.0 eq) and Aldehyde (1.1 eq) in DCE (Dichloroethane).

  • Activation: Add Acetic Acid (2-3 eq) or Ti(OiPr)

    
      (1.5 eq). Stir for 2-4 hours at RT.[1]
    
    • Note: The Titanium reagent acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine.

  • Reduction: Add NaBH(OAc)

    
      (1.5 eq). Stir overnight.
    
  • Quench: Add saturated NaHCO

    
    . Extract with DCM.
    
Safety & Handling (Critical)
Hazard ClassDescriptionPrecaution
Acute Toxicity Nitroanilines are highly toxic by inhalation and skin absorption.[1][2]Use double nitrile gloves. Work in a fume hood.
Methemoglobinemia Can oxidize hemoglobin in blood, reducing oxygen transport.If skin contact occurs, wash immediately with soap/water. Seek medical attention if cyanosis (blue lips) appears.
Explosion Hazard Diazonium salts are unstable when dry.NEVER let the diazonium intermediate dry out. Keep in solution and cold.
S_NAr Sensitivity The 3-Fluoro group is labile to strong bases (e.g., NaH, NaOH).Avoid strong bases at high temps. Use organic bases (TEA, DIPEA) when possible.
References
  • Synthesis of this compound

    • ChemicalBook Protocols. "this compound synthesis."[1][2][3] Available at:

  • Acylation of Deactivated Anilines

    • Organic Process Research & Development. "Optimization and Scale-Up of the Continuous Flow Acetylation...". Available at:

  • Diazotization Methodology

    • Organic Chemistry Portal. "Diazotisation and Sandmeyer Reaction."[4] Available at:

  • Physical Properties & Safety

    • PubChem Database.[5] "this compound (CID 75401)."[1][5] National Library of Medicine. Available at:

  • Reductive Amination of Nitroanilines

    • Frontiers in Chemistry.[6] "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds."[6] Available at:

Sources

Application Note: High-Efficiency Acylation of Deactivated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the Synthesis of N-(3-Fluoro-4-nitrophenyl)acetamide[1][2][3][4]

Abstract

This application note details the optimized experimental procedure for the acylation (specifically acetylation) of 3-Fluoro-4-nitroaniline to produce N-(3-fluoro-4-nitrophenyl)acetamide (CAS 345-30-2).[1][2][3] Due to the significant electronic deactivation of the primary amine by the para-nitro and meta-fluoro groups, standard acylation protocols often result in poor conversion or long reaction times.[2] This guide presents two validated methodologies: a high-yielding Acetyl Chloride Method (Method A) for laboratory-scale synthesis and high purity, and an Acetic Anhydride Method (Method B) suitable for larger scale-up with simplified workup.[4][2][3]

Scientific Background & Strategic Context
2.1 Electronic Deactivation Challenges

The substrate, this compound, presents a classic challenge in nucleophilic substitution.[1][4][2][3] The amino group (


) is the nucleophile, but its reactivity is severely attenuated by two factors:
  • Resonance Effect (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  The para-nitro group (
    
    
    
    ) strongly withdraws electron density from the benzene ring, delocalizing the nitrogen lone pair into the ring system, making it less available for attack on the acylating agent.[2]
  • Inductive Effect (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  The meta-fluorine atom exerts a strong inductive withdrawal, further reducing the basicity and nucleophilicity of the amine.[2]
    

Consequently, the


 of the conjugate acid of this aniline is significantly lower than that of unsubstituted aniline (~4.6).[3] Successful acylation requires either a highly reactive electrophile (acetyl chloride) or thermal driving force with a catalyst.[3]
2.2 Reaction Scheme

The transformation involves the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (chloride or acetate).[3]

ReactionScheme Substrate This compound (Deactivated Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Base/Catalyst Reagent Acylating Agent (AcCl or Ac2O) Reagent->Intermediate Product N-(3-Fluoro-4-nitrophenyl)acetamide (Target Amide) Intermediate->Product - HX / AcOH

Figure 1: General reaction pathway for the acylation of deactivated anilines.

Experimental Protocols
Method A: Acetyl Chloride / Triethylamine (Recommended for High Purity)

This method uses a highly reactive acyl chloride and a base to scavenge the HCl byproduct, driving the equilibrium forward.[3]

Reagents:

  • This compound (1.0 equiv)[1][4][2][3]

  • Acetyl Chloride (1.2 - 1.5 equiv)[1][2][3]

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 equiv)[1][4][2][3]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][3]

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add This compound (1.56 g, 10 mmol) and dry DCM (30 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (2.1 mL, 15 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Acetyl Chloride (1.07 mL, 15 mmol) over 10–15 minutes. Caution: Exothermic reaction.[4][5]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 3–6 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1).[3] The starting aniline spot (lower Rf) should disappear.[3]

  • Quench: Carefully add saturated

    
     solution (20 mL) to quench excess acetyl chloride.
    
  • Workup:

    • Separate the organic layer.[3][6]

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine organic layers and wash with 1M HCl (20 mL) to remove excess TEA/aniline, then Brine (20 mL).[3]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexane if necessary.[3]

Method B: Acetic Anhydride / Acetic Acid (Recommended for Scale-Up)

This method utilizes thermal energy to overcome the activation barrier.[1][4][2]

Reagents:

  • This compound (1.0 equiv)[1][4][2][3]

  • Acetic Anhydride (2.0 - 3.0 equiv)[1][4][2][3]

  • Glacial Acetic Acid (Solvent volume)[3]

  • Conc. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Catalytic, 2-3 drops)[2][3]
    

Step-by-Step Procedure:

  • Mixing: In a reaction vessel, suspend This compound (10 mmol) in Glacial Acetic Acid (10 mL).

  • Reagent Addition: Add Acetic Anhydride (2.8 mL, 30 mmol) and 2 drops of concentrated sulfuric acid.

  • Reflux: Heat the mixture to 80–100°C for 2–4 hours. The solid should dissolve as the reaction proceeds.[3]

  • Precipitation: Cool the mixture to room temperature. Pour the reaction mass into crushed ice (100 g) with vigorous stirring.

  • Isolation: The product typically precipitates as an off-white to pale yellow solid.[1][2][3] Filter the solid using a Buchner funnel.[3]

  • Wash: Wash the filter cake copiously with cold water to remove all traces of acid.

  • Drying: Dry in a vacuum oven at 50°C.

Process Workflow & Decision Logic

Workflow Start Start: this compound Choice Select Method Start->Choice MethodA Method A: AcCl + TEA (High Purity/Lab Scale) Choice->MethodA Sensitive/Small Scale MethodB Method B: Ac2O + AcOH (Scale-Up/Robust) Choice->MethodB Bulk/Robust ProcessA 1. Dissolve in DCM 2. Add Base (0°C) 3. Add AcCl MethodA->ProcessA ProcessB 1. Suspend in AcOH 2. Add Ac2O + Cat. H2SO4 3. Heat to 90°C MethodB->ProcessB Monitor Monitor (TLC/HPLC) Is SM < 1%? ProcessA->Monitor ProcessB->Monitor Monitor->ProcessB No (Add Heat/Time) QuenchA Quench with NaHCO3 Extract DCM Monitor->QuenchA Yes (Method A) QuenchB Pour into Crushed Ice Filter Precipitate Monitor->QuenchB Yes (Method B) Final Final Product N-(3-fluoro-4-nitrophenyl)acetamide QuenchA->Final QuenchB->Final

Figure 2: Operational workflow for selecting and executing the acylation protocol.

Data Summary & Characterization

The following data parameters are expected for the purified product (CAS 345-30-2).

ParameterSpecificationNotes
Appearance Pale yellow to off-white solidNitro compounds often carry a yellow tint.[1][2][3]
Molecular Weight 198.15 g/mol Formula:

Melting Point ~138 - 142°CNote: Distinct from non-fluorinated analog (~215°C).[2][3]
1H NMR (DMSO-d6)

10.5 (s, 1H, NH), 8.1 (t, 1H), 7.8 (dd, 1H), 7.5 (d, 1H), 2.1 (s, 3H)
Amide NH singlet is diagnostic.[4][3] Aromatic splitting pattern confirms 1,3,4-substitution.[4][2][3]
Solubility Soluble in DMSO, DMF, hot EtOH; Insoluble in Water

Safety Note: this compound is toxic and a potential mutagen.[1][4][2][3] All operations must be conducted in a fume hood wearing nitrile gloves and safety glasses.[3]

References
  • ChemicalBook. (2025).[3][7][8] N-(4-Fluoro-3-nitrophenyl)acetamide Properties and Safety. (Note: Isomeric data used for comparative physical property estimation).[3]

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 75401, this compound.[1][4][2][3] Retrieved from PubChem.[3] [3]

  • Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[3] Wiley-Interscience.[1][4][2] (Foundational text for acylation mechanisms of deactivated amines).

  • Lead Sciences. (2021). N-(4-Fluoro-3-nitrophenyl)acetamide Catalog Entry. (Verification of commercial availability of isomers).

  • BLD Pharm. (2023).[3][9] N-(3-fluoro-4-nitrophenyl)acetamide (CAS 345-30-2) Product Data.[1][4][2][3][10][3]

Sources

Troubleshooting & Optimization

Improving the yield of 3-Fluoro-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable intermediate in the production of pharmaceuticals and dyestuffs, 3-Fluoro-4-nitroaniline is a critical building block for many complex molecules.[1][2] Its successful synthesis, with a focus on maximizing yield and purity, is a frequent objective for researchers in organic synthesis and process development.

This technical support guide, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common laboratory-scale synthesis involves the electrophilic nitration of a protected 3-fluoroaniline. A direct nitration of 3-fluoroaniline is often avoided due to the powerful activating and ortho-, para-directing nature of the amino group, which can lead to uncontrolled oxidation, polysubstitution, and the formation of undesired isomers.[3] Protecting the amine, typically as an amide, mitigates these side reactions. Another route involves the reduction of a dinitro- or chloronitro- precursor.[4][5]

Q2: Why is protecting the amine group in 3-fluoroaniline necessary before nitration?

Direct nitration of anilines is notoriously problematic. The amino group is highly susceptible to oxidation by the strong acid mixture (sulfuric and nitric acid), leading to the formation of tarry, resinous byproducts and a significant decrease in yield.[6] Furthermore, the protonated anilinium ion, formed in the acidic medium, is a meta-director, which would lead to the wrong isomer. By converting the amine to an amide (e.g., acetanilide), its activating effect is moderated, and it reliably directs the incoming nitro group to the para position.[7]

Q3: What is the mechanism of the nitration step?

The nitration of the protected aniline is a classic electrophilic aromatic substitution reaction. Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of the substrate acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). A base (typically HSO₄⁻) then abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[3]

Q4: What are the critical safety precautions when performing this synthesis?

The synthesis involves several hazardous materials and conditions:

  • Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7]

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts. Always add the nitrating mixture slowly to the cooled substrate solution.[8]

  • Toxicity: this compound is harmful if swallowed, and aniline derivatives can induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood.[9][10] Avoid inhalation and skin contact.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction yielded a low amount of product, or it failed entirely.

  • Potential Cause 1: Presence of Water. Water in the reaction mixture can quench the nitronium ion and promote the formation of resinous byproducts.[6] This is a common cause of low yields in nitration reactions.

  • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous grades of sulfuric acid (100%) and nitric acid for the best results. The use of an anhydrous system dramatically reduces resin formation.[6]

  • Potential Cause 2: Inadequate Temperature Control. If the temperature rises significantly above the recommended range (typically 0-5 °C) during the addition of the nitrating mixture, side reactions and decomposition can occur.[8][11]

  • Solution: Use an ice/salt bath to maintain a consistently low temperature. Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation. Monitor the internal temperature of the reaction flask continuously with a thermometer.

  • Potential Cause 3: Incomplete Hydrolysis (Deprotection). If the deprotection step is not carried to completion, the final product will be contaminated with the protected intermediate (e.g., 4-fluoro-3-nitroacetanilide), leading to a lower yield of the desired aniline.

  • Solution: Monitor the hydrolysis reaction using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot has been completely consumed. If necessary, extend the reflux time or increase the concentration of the acid/base used for hydrolysis.

Problem 2: The crude product is a dark, oily resin instead of a solid.

  • Potential Cause: Oxidation of the Amine. This is a classic sign of direct nitration of an unprotected aniline or the presence of excess water, which promotes oxidative side reactions.[6] The resinous byproduct is often identified as a complex diphenylamine derivative.[6]

  • Solution: The most effective solution is to protect the amine group before nitration, as detailed in the protocol below. If you are attempting a direct nitration, working under strictly anhydrous conditions is paramount to minimize this byproduct.[6] For purification, the desired product can often be separated from the resin by dissolving the crude mixture in cold, dilute hydrochloric acid, in which the aniline salt is soluble while the resin is not.[6]

Problem 3: The final product is discolored (brown/orange) and has a low melting point.

  • Potential Cause: Trapped Impurities. Even after initial filtration, the product crystals can be contaminated with colored byproducts or residual acid. The resinous byproduct, in particular, can impart a darker color and lower the melting point.[6]

  • Solution: Recrystallization. This is the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water, is often effective.[7] If the product remains colored, you can perform a hot filtration with a small amount of activated charcoal to remove colored impurities before allowing the solution to cool and crystallize.

Detailed Experimental Protocols

Workflow Overview: Synthesis of this compound

G A Step 1: Protection (Acetylation of 3-Fluoroaniline) B Step 2: Nitration (Electrophilic Aromatic Substitution) A->B N-(3-fluorophenyl)acetamide C Step 3: Deprotection (Acid Hydrolysis) B->C N-(3-fluoro-4-nitrophenyl)acetamide D Step 4: Purification (Recrystallization) C->D Crude Product E Final Product: This compound D->E Purified Product

Caption: Overall synthetic workflow.
Protocol 1: Synthesis via Protected 3-Fluoroaniline

This protocol is adapted from standard procedures for the nitration of anilines.[7][12]

Part A: Acetylation of 3-Fluoroaniline (Protection)

  • In a 250 mL flask, dissolve 3-fluoroaniline (11.1 g, 0.1 mol) in 50 mL of 5 M hydrochloric acid.

  • Prepare a solution of sodium acetate trihydrate (20 g) in 50 mL of water.

  • Add acetic anhydride (11.2 g, 0.11 mol) to the 3-fluoroaniline solution. Immediately after, add the sodium acetate solution and stir the mixture vigorously.

  • Cool the mixture in an ice bath. The N-(3-fluorophenyl)acetamide will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Part B: Nitration of N-(3-fluorophenyl)acetamide

  • To a 250 mL flask, add the dried N-(3-fluorophenyl)acetamide from the previous step.

  • Carefully add 25 mL of concentrated sulfuric acid and stir until the solid dissolves.

  • Cool the flask in an ice/salt bath to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.[8]

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. A yellow precipitate of N-(3-fluoro-4-nitrophenyl)acetamide will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

Part C: Hydrolysis of N-(3-fluoro-4-nitrophenyl)acetamide (Deprotection)

  • Transfer the crude N-(3-fluoro-4-nitrophenyl)acetamide to a 250 mL round-bottom flask.

  • Add 50 mL of 70% sulfuric acid (prepared by carefully adding 35 mL of concentrated H₂SO₄ to 15 mL of water).

  • Heat the mixture under reflux for 30-45 minutes, or until TLC analysis shows the disappearance of the starting material.[7]

  • Allow the mixture to cool slightly, then pour it into 250 mL of cold water.

  • Neutralize the solution by slowly adding concentrated ammonium hydroxide until the solution is basic. The yellow this compound will precipitate.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, wash with cold water, and air dry.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Bright yellow crystals should form.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Dry the crystals. The expected melting point is around 96-99 °C.[2]

Troubleshooting Decision Tree

G Start Low Yield or Resinous Product? Q1 Was the amine group protected? Start->Q1 A1_No No: High chance of oxidation. Protect amine (Protocol 1A) and restart synthesis. Q1->A1_No No A1_Yes Yes Q2 Were anhydrous acids used and glassware dry? A1_Yes->Q2 A2_No No: Water likely caused byproduct formation. Use anhydrous reagents. Q2->A2_No No A2_Yes Yes Q3 Was nitration temperature kept below 10°C? A2_Yes->Q3 A3_No No: High temp caused side reactions. Improve cooling and add nitrating mix slower. Q3->A3_No No A3_Yes Yes End Issue likely in deprotection or workup. Check TLC and purification steps. A3_Yes->End

Caption: A decision tree for troubleshooting low yields.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₆H₅FN₂O₂[9]
Molecular Weight 156.11 g/mol [9]
Appearance Yellow to brown powder[12]
Typical Purity >97%[1]
Melting Point 96-99 °C[2]
CAS Number 2369-13-3[9]

References

  • Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Borun Chemical. (n.d.). Optimizing Synthesis: Procuring this compound (CAS 2369-13-3). Retrieved from [Link]

  • Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Sunshine Pharma. (n.d.). 4-Fluoro-3-nitroaniline CAS 364-76-1. Retrieved from [Link]

  • Google Patents. (1999). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
  • Google Patents. (1979). US4164517A - Preparation of fluoronitrobenzene.
  • Chegg.com. (2022). Solved 4-Fluoro-3-nitroaniline is a patented synthetic. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 3-chloro-4-fluoroaniline. Retrieved from [Link]

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • YouTube. (2015). p-Nitroaniline Synthesis & Decomposition | Flaming Carbon Snake!. Retrieved from [Link]

Sources

Technical Guide: Side Product Management in the Nitration of 3-Fluoroaniline

[1][2]

Executive Summary & Mechanistic Overview

The nitration of 3-fluoroaniline is a classic example of cooperative yet competitive directing effects in electrophilic aromatic substitution (EAS).[1][2] For researchers and process chemists, the primary challenge is not reactivity—the substrate is highly activated—but selectivity .[1][2]

The amino group (-NH

12323
The "Protonation Paradox"

A critical failure point in many protocols is the neglect of pH-dependent directing effects.[1][2]

  • Free Amine (-NH

    
    ):  Strongly activating, ortho-para directing.[1][2][3]
    
  • Ammonium Salt (-NH

    
    ):  Formed in acidic nitration media.[1][2][3] Strongly deactivating, meta directing.
    

If the reaction temperature rises uncontrolled, or if the acid concentration shifts, the equilibrium between the free amine and the ammonium salt fluctuates, leading to a "spray" of unwanted meta-nitrated byproducts and oxidation tars.[1][2]

The Side Product Spectrum

The following table categorizes the impurities you will likely encounter. Use this for rapid identification during HPLC/TLC analysis.[1][2][3]

Impurity TypeSpecific CompoundOrigin / CauseRelative Polarity (TLC)
Target Product 3-Fluoro-4-nitroaniline Para-attack relative to amine (Sterically favored).[1][2][3]Mid-Polarity
Major Regio-Impurity 3-Fluoro-6-nitroaniline Ortho-attack relative to amine (Para to F).[1][2][3]Lower Polarity (often)
Minor Regio-Impurity 3-Fluoro-2-nitroaniline Ortho-attack relative to amine (Ortho to F).[1][2][3]Lowest Polarity (H-bonding)
Over-Nitration 2,4-Dinitro / 4,6-Dinitro species Excess HNO

or "Hot spots" due to poor mixing.[1][2][3]
Variable
Oxidation Products Azo-compounds / Black Tars Oxidation of free amine by HNO

(Nitrous acid).[2][3]
Baseline (High Polarity)
De-amination Phenolic derivatives Diazotization followed by hydrolysis (if T > 5°C).[1][2][3]Variable

Visualizing the Reaction Pathways[1][2]

The following diagram illustrates the competition between the desired pathway and the formation of critical side products.

NitrationPathwayscluster_DirectDirect Nitration (High Risk)cluster_ProtectedProtected Route (Recommended)Start3-FluoroanilineAmmoniumAmmonium Salt(-NH3+)Start->AmmoniumStrong Acid(H2SO4)TarsOxidation Tars(Polymerization)Start->TarsOxidation by HNO2(No Protection)ProtectedProtected Intermediate(e.g., Acetanilide/Schiff Base)Start->ProtectedProtection Step(Ac2O or PhCHO)MetaNitro5-Nitro Isomer(Meta Product)Ammonium->MetaNitroNitration ofDeactivated RingTargetPre4-Nitro Intermediate(Major)Protected->TargetPreNitration(Steric Control)OrthoPre6-Nitro Intermediate(Impurity)Protected->OrthoPreNitration(Electronic Control)CrowdedPre2-Nitro Intermediate(Trace)Protected->CrowdedPreNitration(Steric Hindrance)FinalTargetTARGET:This compoundTargetPre->FinalTargetHydrolysisFinalImpurityIMPURITY:3-Fluoro-6-nitroanilineOrthoPre->FinalImpurityHydrolysis

Caption: Comparative pathways showing the risk of direct nitration (red) versus the controlled selectivity of the protected route (green).

Troubleshooting Guide (FAQ Format)

Scenario A: "My reaction mixture turned into a black, sticky tar."

Diagnosis: Uncontrolled Oxidation.[1][2][3] Cause: You likely attempted direct nitration of the free amine without protection, or your nitric acid contains nitrous acid (

123

123Corrective Action:
  • Use a Protecting Group: Convert the amine to an acetanilide (using acetic anhydride) or a Schiff base (using benzaldehyde) before nitration [1].[1][2][3] This reduces the electron density on the nitrogen, preventing oxidation.[1][2]

  • Urea Scavenger: If you must nitrate the free amine, add 0.5 equivalents of Urea to the reaction mixture.[1][2][3] Urea scavenges nitrous acid (

    
    ), suppressing the oxidation pathway.[1][2][3]
    
Scenario B: "I have a 60:40 mixture of the 4-nitro and 6-nitro isomers."

Diagnosis: Poor Regiocontrol.[1][2][3] Cause: The 6-position is electronically activated by the fluorine (para-director) and the amine (ortho-director).[1][2] While the 4-position is sterically favored, high temperatures allow the system to overcome the activation energy for the 6-position.[1][2] Corrective Action:

  • Lower Temperature: Conduct the nitration at -10°C to 0°C. Lower temperatures favor the kinetically controlled product (usually the 4-nitro isomer due to steric alignment).[1][2]

  • Switch Protecting Groups: If using an acetyl group (-NHAc), switch to a bulkier group like pivaloyl (-NH-Pv).[1][2][3] The increased steric bulk of the protecting group will shield the ortho positions (2 and 6), significantly shifting selectivity toward the para (4) position.[1][2]

Scenario C: "I am seeing dinitro impurities (M+45 peaks on MS)."

Diagnosis: Over-Nitration.[1][2][3] Cause: Localized excesses of Nitric Acid (concentration "hot spots") or insufficient cooling of the exotherm.[1][2] Corrective Action:

  • Dropwise Addition: Ensure the nitrating agent (e.g., Mixed Acid) is added slowly over 1-2 hours.

  • Stirring Velocity: Increase impeller speed. Poor mixing creates zones of high

    
     concentration where mono-nitro products react again.[2][3]
    

Recommended Protocol: The Schiff Base Route

Direct nitration yields are often poor (~35%).[1][2][3] The following protocol utilizes a benzaldehyde protection strategy to maximize the yield of the 4-nitro isomer [1].

Step 1: Protection

  • Dissolve 3-fluoroaniline (1.0 eq) in an inert solvent.[1][2][3]

  • Add Benzaldehyde (1.0 eq) and heat at 80°C for 1 hour.

  • Result: Formation of the benzylidene-3-fluoroaniline intermediate (Schiff base).[1][2][3]

Step 2: Nitration

  • Dissolve the intermediate in concentrated

    
    .[1][2][3] Cool to 0°C.[1][2][3][4]
    
  • Slowly add a mixture of

    
     (1.05 eq) and 
    
    
    while maintaining internal temperature < 5°C.
  • Stir for 1 hour at 0°C.

  • Mechanism: The bulky benzylidene group shields the ortho positions (2 and 6), directing the nitro group to the para position (4).[1][2]

Step 3: Hydrolysis & Workup

  • Pour the mixture into ice water.

  • The acidic conditions hydrolyze the Schiff base, releasing the benzaldehyde and the target this compound.[1][2]

  • Neutralize with

    
     or 
    
    
    .[1][2][3]
  • Extract with Ethyl Acetate.[1][2][3][4]

Step 4: Purification

  • If the 6-nitro isomer persists, recrystallize from boiling water or an Ethanol/Water mix.[1][2][3] The 4-nitro isomer is typically less soluble than the ortho-isomers due to intermolecular hydrogen bonding symmetry.[1][2]

References

  • Synthesis of this compound. ChemicalBook. General procedure involving benzaldehyde protection.[1][2][3][1][2][3]

  • Nitration of Aniline. Master Organic Chemistry. Mechanistic overview of amine protection and directing effects.[1][2][3]

  • Regioselective Nitration. National Institutes of Health (NIH).[2][3] Discussion on steric control in nitration of protected anilines.

  • Process for preparing 4-fluoro-3-nitroaniline. Google Patents US3586719A.[1][2][3] Context on separation of fluoro-nitroaniline isomers using dilute acid.

Technical Support Center: Purification of Crude 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 3-Fluoro-4-nitroaniline (CAS 2369-13-3). This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity this compound for their downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during the purification process.

Introduction

This compound is a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised quality of the final product.[3] This guide will focus on the two most common and effective purification techniques: recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark brown, oily solid. What are the likely impurities?

A1: The dark coloration and oily consistency suggest the presence of residual starting materials, by-products from the nitration reaction, and potentially some polymeric resinous material. Common impurities can include unreacted 3-fluoroaniline, isomeric nitroanilines, and oxidation products. The synthesis of this compound often involves the nitration of 3-fluoroaniline, which can lead to the formation of various isomers if the reaction conditions are not strictly controlled.[4]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should be a light yellow to brown crystalline powder.[1][2] Its reported melting point is in the range of 159-163 °C.[1][2] A broad melting point range or a value significantly lower than this indicates the presence of impurities.

Q3: What are the primary safety precautions I should take when handling this compound?

A3: this compound is classified as harmful if swallowed.[2][5] It may also cause skin and eye irritation and respiratory irritation.[2][5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS).[3]

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: The most common methods for purity assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis. HPLC and GC can provide quantitative data on the purity and the presence of specific impurities. Melting point analysis is a quick and effective way to get a qualitative sense of purity.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Recrystallization Issues
Problem Potential Cause(s) Troubleshooting Solution(s)
The compound does not dissolve in the hot solvent. - The chosen solvent is unsuitable.- Insufficient solvent is used.- Solvent Selection: Based on the principle of "like dissolves like," polar solvents should be considered. Ethanol, methanol, or a mixture of ethanol and water are good starting points.[6][7]- Increase Solvent Volume: Add more of the hot solvent in small portions until the solid dissolves.[8] Avoid a large excess, as this will reduce the recovery yield.
The compound "oils out" instead of crystallizing upon cooling. - The solution is supersaturated with impurities.- The cooling rate is too fast.- The chosen solvent is not ideal.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[8]- Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[7]- Seed Crystals: If available, add a small crystal of pure this compound to the cooled solution.- Solvent System Adjustment: Try a solvent mixture. For instance, dissolve the compound in a good solvent (like ethanol) and add a poor solvent (like water) dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly.
Poor recovery of the purified compound. - Too much solvent was used for recrystallization.- The crystals were filtered before crystallization was complete.- The compound is significantly soluble in the cold solvent.- Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[7]- Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[8]- Solvent Choice: If solubility in the cold solvent is high, consider a different solvent or solvent system.
The purified crystals are still colored. - Colored impurities are co-precipitating with the product.- The impurity is trapped within the crystal lattice.- Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[8]- Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity and color.
Column Chromatography Issues
Problem Potential Cause(s) Troubleshooting Solution(s)
Poor separation of the desired compound from impurities (streaking or overlapping bands). - Incorrect mobile phase polarity.- Column overloading.- Poorly packed column.- Optimize Mobile Phase: A common eluent system is a mixture of hexane and ethyl acetate.[4] Start with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the more polar components. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand.- Reduce Sample Load: Do not exceed the capacity of your column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.- Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column. - The mobile phase is not polar enough.- Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. If the compound is still retained, a more polar solvent like methanol could be added in small percentages to the eluent.
Cracking of the silica gel bed. - Running the column dry.- Heat generated from the solvent wetting the silica.- Maintain Solvent Level: Never let the solvent level drop below the top of the silica gel bed.- Careful Packing: When packing the column, add the dry silica to the solvent-filled column or pack a slurry to dissipate heat.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for recrystallizing crude this compound. The ideal solvent should be determined through small-scale solubility tests. Ethanol or methanol are good starting points.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue to add small portions of the hot solvent until the solid just dissolves.[8]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and, if possible, analyze the purity by HPLC or GC.

Protocol 2: Purification by Column Chromatography

This protocol provides a step-by-step guide for purifying this compound using silica gel column chromatography.

  • TLC Analysis: First, determine the appropriate eluent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of hexane and ethyl acetate. The ideal system will give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, impregnated silica to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Start with the low-polarity eluent determined from the TLC analysis and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying and Purity Assessment: Dry the resulting solid under vacuum and confirm its purity using melting point analysis, HPLC, or GC.

Visualizing the Workflow

Recrystallization Workflow

G start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow cooling to room temperature dissolve->cool If no insoluble impurities hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: A typical workflow for the purification of this compound by recrystallization.

Column Chromatography Decision Workflow

G start Crude Product tlc TLC analysis to find optimal eluent start->tlc pack_column Pack silica gel column tlc->pack_column load_sample Load sample onto column pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions analyze_fractions->elute Continue elution combine_pure Combine pure fractions analyze_fractions->combine_pure Fractions are pure evaporate Evaporate solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: A systematic workflow for purifying this compound via column chromatography.

References

  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing this compound (CAS 2369-13-3): A Guide for Researchers and Manufacturers. Retrieved February 7, 2026, from [Link]

  • Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-4-nitroaniline

[1][2]

Ticket ID: #REC-2369-13-3 Status: Open Technician: Senior Application Scientist Subject: Optimization of Recrystallization Solvent Systems for High-Purity Isolation[1][2]

User Query

"I am synthesizing 3-Fluoro-4-nitroaniline (CAS: 2369-13-3) as an intermediate for a kinase inhibitor. The crude product is a dark yellow/brown solid with some tarry impurities.[2] I need a reliable recrystallization solvent system to achieve >98% purity. Standard single-solvent attempts have resulted in poor recovery or oiling out."[1][2]

Technician Response

Thank you for contacting the Technical Support Center. The purification of This compound requires a specific approach due to its high melting point (~160°C) and the polarity contrast between the nitro/amine groups and the fluorinated aromatic ring.[1][2]

Below is the technical guide for the optimized solvent systems, troubleshooting protocols, and safety considerations.

Part 1: Solvent Selection Logic

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the high lattice energy of the crystal (indicated by the high melting point).[2]

Primary Recommendation: Ethanol / Water (Mixed Solvent) [1][2]
  • Why it works: this compound has significant solubility in hot ethanol due to hydrogen bonding with the amine and nitro groups.[1][2] It is poorly soluble in water.[2][3][4] By dissolving in hot ethanol and using water as an "anti-solvent," you force the compound to crystallize out in a controlled manner while polar impurities (salts, acids) stay in the water and non-polar tars often stay in the ethanol mother liquor.[2]

  • Best for: Removal of inorganic salts and polar synthesis byproducts.[2]

Secondary Recommendation: Ethyl Acetate / n-Heptane [1][2]
  • Why it works: If your impurity profile is highly non-polar (unreacted starting materials like fluorobenzenes), the Ethanol/Water system might precipitate them along with your product.[2] Ethyl Acetate solubilizes the product well; Heptane acts as the anti-solvent.[2]

  • Best for: Removal of non-polar organic impurities and drying the product (as this system is water-free).[1][2]

Physical Properties Reference Table

PropertyDataSignificance
CAS Number 2369-13-3CRITICAL: Do not confuse with isomer 4-Fluoro-3-nitroaniline (MP ~97°C).[1][2]
Melting Point 159 – 163 °CHigh MP indicates strong crystal lattice; requires boiling solvent for dissolution.[2]
Appearance Yellow to Brown SolidDark color often indicates oxidation products (remove with charcoal).[2]
Solubility Soluble: MeOH, EtOH, EtOAcInsoluble: Water, HexaneIdeal for binary solvent recrystallization.[2]
Part 2: Standard Operating Protocols (SOPs)
Protocol A: Ethanol/Water Recrystallization (Standard)

Materials:

  • Crude this compound[1][2][5]

  • Ethanol (95% or absolute)[1][2]

  • Deionized Water[1][2]

  • Activated Charcoal (optional, for color removal)[1][2]

Workflow:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add a minimum amount of boiling Ethanol to just dissolve the solid.[2]

    • Tip: If 1g of solid does not dissolve in ~10-15mL boiling ethanol, the impurity load may be high.[1][2]

  • Decolorization (If dark brown): Add activated charcoal (1-2% by weight).[1][2] Boil for 2-3 minutes. Filter hot through a pre-warmed Celite pad to remove charcoal.[2]

  • Precipitation: To the boiling filtrate, add hot water dropwise.

    • Endpoint: Stop adding water the moment a persistent cloudiness (turbidity) appears.[2]

  • Clarification: Add a few drops of hot ethanol to clear the turbidity.[2]

  • Crystallization: Allow the flask to cool to room temperature slowly (insulate flask with a towel). Then, cool in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the yellow needles via vacuum filtration. Wash with cold 50:50 Ethanol/Water.[2]

Protocol B: Ethyl Acetate/Heptane (Alternative) [1][2]

Workflow:

  • Dissolve crude solid in minimum boiling Ethyl Acetate .

  • (Optional) Perform hot filtration if insoluble particles are present.[2]

  • Add boiling n-Heptane slowly until turbidity is observed.

  • Allow to cool slowly.[2] This system often yields larger, more defined crystals than the aqueous system.[2]

Part 3: Visualization of Workflows
Figure 1: Solvent Selection Decision Tree

SolventSelectionStartStart: Crude this compoundCheckImpurityAnalyze Impurity ProfileStart->CheckImpurityPolarImpuritiesSalts / Polar Acids present?CheckImpurity->PolarImpuritiesNonPolarImpuritiesUnreacted Aromatics / Tars?CheckImpurity->NonPolarImpuritiesSystemASystem A: Ethanol / Water(Standard)PolarImpurities->SystemAYesSystemBSystem B: Ethyl Acetate / Heptane(Alternative)NonPolarImpurities->SystemBYesChromatographyFallback: Silica Column(Hexane/EtOAc 60:40)SystemA->ChromatographyPurity < 95%SystemB->ChromatographyPurity < 95%

Caption: Decision logic for selecting the optimal purification route based on impurity characteristics.

Part 4: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: This happens when the product precipitates at a temperature above its melting point, or if impurities have depressed the melting point significantly.[2]

  • Solution:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of more solvent (Ethanol or EtOAc) to lower the saturation slightly.[2]

    • Seed the solution with a pure crystal of this compound as it cools.

    • Stir vigorously during cooling to prevent oil droplets from coalescing.[2]

Q2: My crystals are still dark brown. How do I get them yellow?

  • Cause: Nitroanilines are prone to oxidation, forming azo/azoxy oligomers (colored impurities).[2]

  • Solution: Recrystallization alone may not remove these.[2][4] You must use Activated Charcoal (Protocol A, Step 2).[2] If charcoal fails, perform a silica plug filtration (dissolve in EtOAc, pass through a short pad of silica gel) before recrystallization.[2]

Q3: Can I use Methanol instead of Ethanol?

  • Answer: Yes. Methanol/Water is a viable alternative.[2] However, Methanol is more toxic, and the solubility difference between boiling (65°C) and room temp is smaller than Ethanol (78°C), potentially leading to lower recovery yields.[2]

Part 5: Safety & Handling (SDS Summary)

Hazard Class: Nitroaniline derivatives are generally toxic and can cause methemoglobinemia (interference with oxygen transport in blood).[2]

  • H302: Harmful if swallowed.[2][6][7]

  • H315/H319: Causes skin and serious eye irritation.[2][6]

  • Handling: Always wear nitrile gloves, safety goggles, and work in a fume hood.[2] Avoid dust formation.[2][6][8]

  • First Aid: In case of skin contact, wash immediately with soap and water.[2] Nitro compounds absorb through skin.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75401, this compound.[1][2] Retrieved from [Link][1][2]

  • Google Patents. Process for preparing 4-fluoro-3-nitroaniline (Isomer comparison). US3586719A.[2] (Used for comparative solubility analysis of nitroaniline class).[2][4] Retrieved from

Technical Support Center: 3-Fluoro-4-nitroaniline (CAS 2369-13-3)

[1]

Status: Operational Ticket Type: Technical Guide & Troubleshooting Assigned Specialist: Senior Application Scientist, Dr. A. Vance

Introduction: Beyond the Certificate of Analysis

In the synthesis of fluorinated pharmaceuticals (such as Linezolid precursors) and high-performance agrochemicals, 3-Fluoro-4-nitroaniline is a deceptive intermediate. While commercial Certificates of Analysis (CoA) often claim >98% purity, the remaining <2% often contains structural isomers and oxidation byproducts that are chemically similar to the target but biologically or reactively distinct.

This guide moves beyond standard specifications to address the "Silent Impurities" —contaminants that co-elute in standard HPLC methods or inhibit downstream reduction steps.

Part 1: The Impurity Profile (Know Your Enemy)

The impurity profile is strictly dictated by the synthesis route. The two dominant commercial routes generate distinct "fingerprints."

Route A: Nitration of 3-Fluoroaniline (Most Common)
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • The Problem: Regioselectivity. The amino group (-NH₂) strongly directs ortho/para, while the fluorine (-F) also directs ortho/para.

  • Dominant Impurities:

    • 3-Fluoro-2-nitroaniline (Ortho-isomer): The primary contaminant. Formed when nitration occurs at the crowded position between -F and -NH₂.

    • 3-Fluoro-6-nitroaniline (Para-to-F isomer): Formed when nitration occurs para to the fluorine.

    • Oxidation Byproducts: Azoxy species formed if the reaction exotherms uncontrolled.

Route B: Amination of 3,4-Difluoronitrobenzene
  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).

  • The Problem: Over-reaction or wrong-site substitution.

  • Dominant Impurities:

    • 3-Amino-4-fluoronitrobenzene: Result of substitution at the meta-nitro position (rare but possible under forcing conditions).

    • 3,4-Diaminonitrobenzene: Result of double amination.

Visualizing the Pathways

ImpurityPathwaysStartStarting Material:3-FluoroanilineReactionNitration(HNO3/H2SO4)Start->ReactionTargetTARGET:This compound(Para to NH2)Reaction->TargetMajor Pathway(~85-90%)Impurity1Impurity A (Major):3-Fluoro-2-nitroaniline(Ortho to NH2)Reaction->Impurity1Steric Hindrance(~5-10%)Impurity2Impurity B (Minor):5-Fluoro-2-nitroaniline(Pos 6 - Para to F)Reaction->Impurity2Electronic Effect(<5%)OxidationOxidation Byproducts(Tarry/Dark Color)Reaction->OxidationTemp > 10°C

Figure 1: Reaction pathways showing the origin of regiochemical impurities during the nitration of 3-fluoroaniline.

Part 2: Diagnostic Workflows

Standard HPLC methods often fail to resolve the ortho-nitro isomer from the para-nitro target because their polarities are similar. However, their hydrogen-bonding capabilities differ significantly.

The "Intramolecular H-Bond" Shift
  • The Target (this compound): The nitro and amino groups are para. They cannot Hydrogen bond internally. They interact strongly with the mobile phase (water). Elutes Earlier.

  • The Impurity (3-Fluoro-2-nitroaniline): The nitro and amino groups are ortho. They form a stable intramolecular hydrogen bond (6-membered ring). This "hides" the polar groups, making the molecule more hydrophobic. Elutes Later.

Recommended HPLC Method
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µmHigh carbon load required to separate isomers based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the aniline, sharpening peaks.
Mobile Phase B AcetonitrileMethanol often provides insufficient selectivity for nitro-isomers.
Gradient 10% B to 60% B over 20 minShallow gradient is critical for isomer resolution.
Detection UV @ 254 nmNitroanilines absorb strongly here.
Flow Rate 1.0 mL/minStandard.

Expected Elution Order:

  • Starting Material: 3-Fluoroaniline (Earliest, if unprotonated)

  • Target: this compound (RRT 1.0)

  • Impurity A: 3-Fluoro-2-nitroaniline (RRT ~1.1 - 1.2)

  • Impurity B: Dinitro species (Late eluters)

Part 3: Troubleshooting & Purification

Issue 1: "My product is dark brown/black, but HPLC shows >98% purity."
  • Cause: Trace oxidation products (azo/azoxy oligomers). These have very high extinction coefficients, so even ppm levels cause intense coloration. They are often retained permanently on the HPLC column or elute in the void volume, remaining undetected.

  • Solution (Carbon Treatment):

    • Dissolve crude solid in refluxing Ethyl Acetate.

    • Add Activated Carbon (10 wt%).

    • Reflux for 30 mins.

    • Filter hot through Celite.

    • Recrystallize.

Issue 2: "I cannot remove the ortho-isomer (3-Fluoro-2-nitroaniline)."
  • Cause: Co-crystallization. The isomers have similar lattice energies.

  • Solution (Acid-Base Differential Extraction):

    • Principle: The ortho-nitroaniline is a weaker base than the para-isomer due to the electron-withdrawing nitro group being closer (inductive effect) and the intramolecular H-bond tying up the lone pair.

    • Protocol:

      • Dissolve mixture in DCM.

      • Extract with dilute HCl (e.g., 1M or 2M).

      • The para-isomer (Target) protonates more easily and moves to the aqueous layer.

      • The ortho-isomer (Impurity) remains largely in the DCM layer (verify this with TLC/HPLC on your specific scale).

      • Basify the aqueous layer to recover purified Target.

Troubleshooting Decision Tree

TroubleshootingProblemIdentify IssueCheckHPLCCheck HPLC PurityProblem->CheckHPLCHighPurity>98% Puritybut Dark ColorCheckHPLC->HighPurityLowPurity<95% PurityIsomer PeaksCheckHPLC->LowPurityActionColorAction:Carbon Treatment(Remove Oxidation Byproducts)HighPurity->ActionColorActionIsomerAction:Recrystallization (EtOH/H2O)OR Acid ExtractionLowPurity->ActionIsomer

Figure 2: Decision matrix for purification based on visual and analytical data.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use GC-MS for analysis instead of HPLC? A: Yes, but with caution. Nitroanilines are thermally labile.[1] High injection port temperatures (>250°C) can cause degradation or "tailing" due to interaction with the liner. If you must use GC, use a non-polar column (HP-5) and keep the inlet temperature as low as possible (e.g., 200°C) with a high split ratio.

Q2: Why is the melting point of my sample lower than the literature value (161°C), even at 99% purity? A: This indicates a Eutectic impurity . Even 0.5% of the ortho-isomer can significantly depress the melting point. Do not rely solely on MP for purity; it is a "necessary but not sufficient" test.

Q3: Is this compound light-sensitive? A: Yes. Nitroanilines generally darken upon exposure to UV light. Store the compound in amber vials under an inert atmosphere (Argon/Nitrogen) to prevent surface oxidation.

Q4: I see a peak at RRT 0.9. What is it? A: If you synthesized via nitration, this is likely unreacted 3-Fluoroaniline .[2] It is significantly more polar than the nitro-products (due to the basic amine and lack of lipophilic nitro group) and typically elutes just before the main peak in Reverse Phase chromatography.

References

  • Synthesis & Regioselectivity: ChemicalBook. (2025). "this compound Synthesis Protocols." Retrieved from

  • Impurity Profiling: BenchChem Technical Support. (2025). "Characterization of Fluoroaniline Impurities." Retrieved from

  • Chromatographic Behavior: ResearchGate. (2009). "Determination of nitroanilines by HPLC." Retrieved from

  • Safety & Handling: Sigma-Aldrich. (2025). "Safety Data Sheet: 4-Fluoro-3-nitroaniline." Retrieved from [3]

Technical Support Center: Troubleshooting Low Conversion in Reactions with 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions involving this versatile intermediate. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Section 1: Understanding Your Starting Material: this compound

A successful reaction begins with a thorough understanding of your starting material. The unique arrangement of the activating nitro group and the fluorine leaving group on the aniline scaffold makes this compound a valuable synthon, particularly in nucleophilic aromatic substitution (SNAr) reactions.

FAQ 1: What are the key physicochemical properties of this compound that I should be aware of?

Understanding the physical properties of this compound is crucial for proper handling, storage, and reaction setup.

PropertyValueSignificance in Experiments
Molecular Formula C₆H₅FN₂O₂Essential for calculating molar quantities.
Molecular Weight 156.11 g/mol [1]Critical for accurate reagent measurement.
Appearance Light yellow to brown crystalline powderA significant deviation in color may indicate impurities.
Melting Point 152-157 °C[2]A broad or depressed melting point can suggest the presence of impurities.
Solubility Soluble in methanol. Structurally similar compounds are soluble in polar aprotic solvents like acetone and ethyl acetate, with limited solubility in non-polar solvents like toluene and hexane[3].Informs the choice of reaction solvent and purification methods like recrystallization.
Storage Keep in a dark place, under an inert atmosphere, at room temperature[2].Protects the compound from potential degradation by light, moisture, and air.

Expert Insight: The purity of your this compound is paramount. Before starting any reaction, it is advisable to verify the purity by techniques such as NMR or HPLC, and to check the melting point. Impurities can interfere with the reaction, leading to low yields and the formation of side products.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The most common application of this compound is in SNAr reactions, where a nucleophile displaces the fluoride ion. The strong electron-withdrawing nitro group, positioned para to the fluorine, is key to activating the aromatic ring for nucleophilic attack.

FAQ 2: I am seeing very low conversion in my SNAr reaction with this compound. What are the likely causes?

Low conversion in SNAr reactions with this compound can stem from several factors. Let's break down the troubleshooting process.

Troubleshooting_SNAr Start Low Conversion Observed Reagent_Quality 1. Verify Reagent Quality - Purity of this compound? - Nucleophile strength and purity? - Solvent anhydrous? Start->Reagent_Quality Reaction_Conditions 2. Assess Reaction Conditions - Insufficient temperature? - Inadequate reaction time? - Inefficient mixing? Reagent_Quality->Reaction_Conditions Base_Issues 3. Evaluate the Role of the Base - Base strength appropriate? - Stoichiometry correct? Reaction_Conditions->Base_Issues Side_Reactions 4. Consider Side Reactions - Competing reactions consuming starting material? Base_Issues->Side_Reactions Product_Analysis 5. Analyze the Reaction Mixture - TLC/LC-MS to identify byproducts. Side_Reactions->Product_Analysis Optimization Optimization Strategies Product_Analysis->Optimization

Caption: A logical workflow for troubleshooting low conversion in SNAr reactions.

Detailed Troubleshooting Steps:

  • Reagent Quality:

    • This compound: As mentioned, ensure its purity.

    • Nucleophile: The nucleophile must be sufficiently potent. If you are using an amine or alcohol, ensure it is not protonated by an acidic impurity. For weaker nucleophiles, a stronger base may be required to deprotonate it in situ.

    • Solvent: The presence of water can be detrimental, especially if your nucleophile is sensitive to hydrolysis or if you are using a strong base that can be quenched by water. Using anhydrous solvents is often crucial.

  • Reaction Conditions:

    • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. A modest increase in temperature can significantly enhance the reaction rate.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS. The reaction may simply need more time to reach completion.

    • Mixing: In heterogeneous reactions, ensure efficient stirring to maximize the interaction between reactants.

  • The Role of the Base:

    • A base is often required to neutralize the HF that is formed during the reaction. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • The strength of the base should be sufficient to deprotonate the nucleophile (if necessary) and neutralize the acid byproduct, but not so strong as to cause unwanted side reactions.

  • Potential Side Reactions:

    • Reaction with the Amino Group: While the amino group is generally a poor nucleophile, under certain conditions, it could potentially react, leading to polymerization or other side products.

    • Reaction at other positions: While the fluorine is the most activated position for nucleophilic attack due to the para-nitro group, attack at other positions, though less likely, cannot be entirely ruled out, especially with highly reactive nucleophiles.[4][5]

FAQ 3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What could they be?

The formation of byproducts is a common issue. Here are some possibilities:

  • Products of reaction with impurities: Impurities in your starting materials or solvent can lead to unexpected products.

  • Di-substitution products: If your nucleophile has more than one nucleophilic site, it could potentially react with two molecules of this compound.

  • Products of nitro group displacement: While less common than halide displacement, the nitro group can sometimes act as a leaving group in nucleophilic aromatic substitution, especially with highly activated rings.[6]

  • Decomposition products: At elevated temperatures, this compound or the desired product might decompose.

Experimental Protocol: A General Procedure for SNAr with this compound

This protocol provides a starting point for your optimization efforts.

  • To a solution of this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.0-1.2 eq.) and a suitable base (1.5-2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 3: Troubleshooting Reduction of the Nitro Group

Another common transformation of this compound is the reduction of the nitro group to an amine, yielding 3-fluoro-1,4-diaminobenzene. This is a crucial step in the synthesis of many pharmaceutical compounds.

FAQ 4: My catalytic hydrogenation of the nitro group is sluggish and incomplete. What should I check?

Catalytic hydrogenation can be sensitive to various factors.

Troubleshooting_Reduction Start Incomplete Nitro Reduction Catalyst_Issues 1. Catalyst Activity - Fresh catalyst? - Catalyst poisoning? Start->Catalyst_Issues Hydrogen_Delivery 2. Hydrogen Supply - Adequate H₂ pressure? - Leaks in the system? Catalyst_Issues->Hydrogen_Delivery Solvent_Choice 3. Solvent Effects - Appropriate solvent for hydrogenation? Hydrogen_Delivery->Solvent_Choice Reaction_Parameters 4. Reaction Conditions - Temperature and pressure optimized? Solvent_Choice->Reaction_Parameters Dehalogenation 5. Side Reaction: Dehalogenation - Check for loss of fluorine. Reaction_Parameters->Dehalogenation Optimization Optimization Strategies Dehalogenation->Optimization

Caption: Decision tree for troubleshooting incomplete nitro group reduction.

Detailed Troubleshooting Steps:

  • Catalyst Activity:

    • Catalyst Quality: Ensure you are using a fresh, active catalyst (e.g., Pd/C, PtO₂, Raney Nickel). Catalysts can lose activity over time.

    • Catalyst Poisoning: The presence of sulfur- or halogen-containing impurities can poison the catalyst. Ensure your starting material and solvent are free from such impurities.

  • Hydrogen Supply:

    • Hydrogen Pressure: Ensure the system is properly sealed and that the hydrogen pressure is maintained throughout the reaction.

    • Agitation: Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Solvent Choice:

    • Common solvents for hydrogenation include ethanol, methanol, ethyl acetate, and THF. The choice of solvent can influence the reaction rate and selectivity.

  • Side Reaction: Dehalogenation:

    • A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation (loss of the halogen).[7] This can be minimized by careful selection of the catalyst and reaction conditions. For instance, some studies have shown that Raney Co can be more selective than Pd/C in preventing dehalogenation.[7]

Experimental Protocol: A General Procedure for Nitro Group Reduction

  • In a hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Add the catalyst (e.g., 5-10 mol% Pd/C).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Section 4: General FAQs

FAQ 5: Can the amino group of this compound interfere with my reaction?

Yes, the amino group is a nucleophile and can participate in side reactions. If your reaction conditions are harsh or if you are using a highly reactive electrophile, protection of the amino group (e.g., as an amide or carbamate) may be necessary.

FAQ 6: Are there any specific safety precautions I should take when working with this compound?

As with any chemical, proper safety precautions are essential. This compound is harmful if swallowed and may cause skin and eye irritation.[8][9] It is also a nitroaniline derivative, and such compounds are known to be potent inducers of methemoglobinemia.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents. (n.d.).
  • 4-Fluoro-3-Nitroaniline CAS 364-76-1 - Medicine Grade for Pharmaceutical Industry at Best Price. (n.d.). Retrieved February 7, 2026, from [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

  • 4-Fluoro-3-nitroaniline | C6H5FN2O2 | CID 67768 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - YouTube. (2019, July 12). Retrieved February 7, 2026, from [Link]

  • This compound | C6H5FN2O2 | CID 75401 - PubChem - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing). (n.d.). Retrieved February 7, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved February 7, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Guide | PDF - Scribd. (n.d.). Retrieved February 7, 2026, from [Link]

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF - ResearchGate. (2025, August 7). Retrieved February 7, 2026, from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. (2020, October 20). Retrieved February 7, 2026, from [Link]

  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline - ResearchGate. (2025, November 4). Retrieved February 7, 2026, from [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (2021, December 12). Retrieved February 7, 2026, from [Link]

  • Full article: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (n.d.). Retrieved February 7, 2026, from [Link]

  • Nitro as a leaving group in an aromatic ring - Chemistry Stack Exchange. (2021, October 29). Retrieved February 7, 2026, from [Link]

  • 4-Fluoro-3-nitroaniline CAS 364-76-1. (2024, June 26). Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Cross-Coupling Reactions of 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for Catalyst selection for cross-coupling reactions of 3-Fluoro-4-nitroaniline.

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this challenging yet valuable building block in their synthetic workflows. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to empower you to overcome common obstacles and achieve your synthetic goals.

Part 1: Foundational Principles: Understanding the Substrate

This compound is an electron-deficient aromatic system. The potent electron-withdrawing effects of the nitro (-NO₂) group and, to a lesser extent, the fluoro (-F) group, fundamentally dictate its reactivity in metal-catalyzed cross-coupling reactions.

  • Activation of the C-X Bond: The electron-deficient nature of the ring generally accelerates the oxidative addition step, which is often the rate-limiting step for aryl chlorides and bromides.[1] This makes 3-fluoro-4-nitro-substituted aryl halides promising electrophiles.

  • Deactivation of the Amine Group: Conversely, the same electronic effects severely reduce the nucleophilicity of the aniline's nitrogen atom.[2] This makes C-N bond-forming reactions where the aniline is the nucleophile, such as Buchwald-Hartwig amination, exceptionally challenging.

  • Potential for Catalyst Inhibition: The nitro group can act as a ligand or oxidant for the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.[3]

Understanding this electronic dichotomy is the first step toward rational catalyst selection and reaction optimization.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists encounter when supporting researchers working with this compound.

Q1: I want to perform a Suzuki-Miyaura coupling with a 3-fluoro-4-nitro-substituted aryl halide. Which catalyst system should I start with?

A: For a successful Suzuki-Miyaura coupling, the key is to use a catalyst system that is robust enough to overcome the challenges of an electron-deficient substrate.

  • Palladium Precatalyst: Start with a well-defined Pd(II) precatalyst like G3 or G4 palladacycles. These are air- and moisture-stable and reliably generate the active Pd(0) species in situ, leading to more reproducible results.

  • Ligand Selection: Electron-rich, bulky biarylphosphine ligands are critical. These ligands stabilize the palladium center, promote the crucial reductive elimination step, and prevent catalyst decomposition. Excellent starting points include XPhos , SPhos , or RuPhos .[2] For particularly stubborn couplings, N-heterocyclic carbene (NHC) ligands, such as those in PEPPSI-type precatalysts, can also be highly effective.[4][5]

  • Base and Solvent: A combination of a moderately strong base like K₂CO₃ or K₃PO₄ in a solvent system such as dioxane/water or THF/water is a standard starting point.[6] The base is essential for activating the boronic acid to facilitate transmetalation.[7]

Q2: My Suzuki-Miyaura reaction is sluggish or stalling. What are the first parameters I should change?

A: If your initial conditions are not providing the desired conversion, consider the following adjustments:

  • Increase Temperature: Gently increasing the reaction temperature can often overcome activation barriers. Monitor for potential substrate or product decomposition.

  • Switch to a Stronger Base: If you started with a carbonate, switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate the transmetalation step.[7] Cs₂CO₃ is particularly effective due to its high solubility in organic solvents.[7]

  • Change the Ligand: If one biarylphosphine ligand is not effective, screen another. For example, if XPhos is giving low yields, trying SPhos or a different class like an NHC ligand is a logical next step.

Q3: I am observing significant amounts of protodeboronation (boronic acid replaced by -H) in my Suzuki reaction. How can I mitigate this?

A: Protodeboronation is a common side reaction, especially with electron-deficient substrates. It occurs when the boronic acid reacts with a proton source (like water) before it can transmetalate to the palladium center.

  • Use Anhydrous Conditions: Switching to a rigorously anhydrous solvent and using a base like anhydrous K₃PO₄ can significantly reduce this side reaction.[6]

  • Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable towards protodeboronation than their corresponding boronic acids.

  • Base Choice: In some cases, fluoride bases like KF or CsF can be effective, as they form a more reactive fluoroborate species while being less hydrolytically active.[5][7]

Q4: Can I use this compound itself as a nucleophile in a Buchwald-Hartwig amination?

A: This is an extremely challenging transformation due to the severely diminished nucleophilicity of the aniline nitrogen.[2] Standard Buchwald-Hartwig conditions will likely fail. Success requires a highly active catalyst system designed for coupling weak nucleophiles:

  • Catalyst System: Employ the most active catalyst systems available. This typically involves a combination of a palladium source (e.g., Pd₂(dba)₃) with a highly electron-rich and bulky biarylphosphine ligand like BrettPhos or tBuXPhos .

  • Base: A very strong, non-nucleophilic base is mandatory to deprotonate the weakly acidic N-H bond. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required.[2]

  • Alternative Metals: Consider nickel-based catalyst systems, which are showing increasing promise for the amination of challenging electron-deficient anilines under electrocatalytic or photoredox conditions.[8]

Q5: What are the best practices for setting up these reactions to ensure reproducibility?

A: Reproducibility hinges on careful control of variables.

  • Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[9] Always assemble your reaction under an inert atmosphere (Nitrogen or Argon) using proper Schlenk line or glovebox techniques.

  • Solvent and Reagent Purity: Use high-purity, dry solvents. Impurities, particularly sulfur-containing compounds, can poison the catalyst.[9]

  • Degassing: Thoroughly degas your reaction mixture before heating. A common method is to bubble argon through the solvent for 15-30 minutes or use several freeze-pump-thaw cycles.

Part 3: Troubleshooting Guide: Low Conversion

Low or no conversion is the most frequent issue encountered. This guide provides a logical workflow to diagnose and solve the problem.

Diagnostic Workflow for Low Conversion

Troubleshooting_Workflow Start Problem: Low or No Conversion Check_Color Is the solution black (Pd black formation)? Start->Check_Color Check_Catalyst Review Catalyst System Check_Color->Check_Catalyst Yes Check_Conditions Review Reaction Conditions Check_Color->Check_Conditions No Ligand Ligand Issue: - Not bulky/electron-rich enough? - Ligand degradation? Check_Catalyst->Ligand Precatalyst Precatalyst Issue: - Inefficient activation? - Old/degraded source? Check_Catalyst->Precatalyst Check_Reagents Review Reagents & Setup Check_Conditions->Check_Reagents Base Base Issue: - Too weak? - Poor solubility? Check_Conditions->Base Solvent Solvent/Temp Issue: - Poor reagent solubility? - Temperature too low? Check_Conditions->Solvent Purity Purity Issue: - Impurities poisoning catalyst? (Sulfur, water, oxygen) Check_Reagents->Purity Inertness Atmosphere Issue: - Incomplete degassing? - Leak in system? Check_Reagents->Inertness Solution_Ligand Solution: - Switch to a more robust ligand (e.g., SPhos, RuPhos, NHC). - Use fresh ligand. Ligand->Solution_Ligand Precatalyst->Solution_Ligand Solution_Conditions Solution: - Use stronger/more soluble base (K3PO4, Cs2CO3). - Increase temperature. - Screen solvents. Base->Solution_Conditions Solvent->Solution_Conditions Solution_Reagents Solution: - Use high-purity reagents. - Ensure rigorous inert technique (degassing, dry solvents). Purity->Solution_Reagents Inertness->Solution_Reagents

Caption: Troubleshooting workflow for low conversion.

Explanation of the Workflow:

  • Observe for Palladium Black: The formation of a black, insoluble precipitate is a tell-tale sign of catalyst decomposition, where the active Pd(0) species have aggregated into inactive bulk metal.[9] If this occurs, the primary issue lies with the stability of your catalyst complex. The solution is to use a more robust ligand that can better stabilize the active catalytic species.

  • Review the Catalyst System: If there is no visible decomposition, scrutinize your choice of ligand and precatalyst. Is the ligand sufficiently electron-rich and sterically hindering for this challenging substrate? Are you confident in the quality of your precatalyst?

  • Review Reaction Conditions: If the catalyst system is appropriate, the conditions may be suboptimal. The base may be too weak to promote transmetalation efficiently, or the temperature may be insufficient to overcome the reaction's activation energy. The choice of solvent is also critical as it affects solubility, catalyst stability, and reaction rates.[10][11]

  • Review Reagents & Setup: Finally, consider external factors. Impurities in starting materials or solvents can act as catalyst poisons.[9] Likewise, insufficient exclusion of oxygen or moisture can rapidly deactivate the catalyst.

Part 4: Data Presentation & Recommended Systems

The table below summarizes starting-point recommendations for common cross-coupling reactions involving a 3-fluoro-4-nitro-substituted aryl halide (Ar-X).

Reaction TypeRecommended Pd PrecatalystRecommended Ligand(s)Recommended Base(s)Typical Solvent(s)
Suzuki-Miyaura XPhos-Pd-G3, PEPPSI-IPrXPhos, SPhos, RuPhos, IPrK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, THF/H₂O, 2-MeTHF
Heck Pd(OAc)₂, PdCl₂(PPh₃)₂PPh₃, P(o-tol)₃, CataCXium AEt₃N, K₂CO₃, DIPEADMF, DMAc, Toluene
Sonogashira PdCl₂(PPh₃)₂ (with CuI)PPh₃, XantphosEt₃N, PiperidineTHF, Toluene
Buchwald-Hartwig Pd₂(dba)₃, RuPhos-Pd-G4BrettPhos, RuPhos, AdBippyPhos[12]NaOtBu, KOtBu, LHMDSToluene, Dioxane, 2-MeTHF

Part 5: Experimental Protocols

These protocols provide a validated, step-by-step methodology for conducting experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-fluoro-4-nitro-1-bromobenzene with a generic arylboronic acid.

Materials:

  • 3-fluoro-4-nitro-1-bromobenzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

Methodology:

  • Vessel Preparation: To the Schlenk flask, add 3-fluoro-4-nitro-1-bromobenzene, the arylboronic acid, XPhos-Pd-G3, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)(X)L₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArX Ar-X (3-F-4-NO₂-Aryl Halide) ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal Product Ar-Ar' (Product) Product->RedElim

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

  • Kaur, N., et al. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved February 7, 2026, from [Link]

  • Hartwig, J. F., et al. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Retrieved February 7, 2026, from [Link]

  • Burke, M. (n.d.). Cross-Coupling Chemistry. Retrieved February 7, 2026, from [Link]

  • Diccianni, J. B., & Diao, T. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3045–3057. Retrieved February 7, 2026, from [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Retrieved February 7, 2026, from [Link]

  • Pu, Y., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 33. Retrieved February 7, 2026, from [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved February 7, 2026, from [Link]

  • Ghorbani, F., et al. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au, 1(7), 963–974. Retrieved February 7, 2026, from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved February 7, 2026, from [Link]

Sources

Stability and storage conditions for 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2369-13-3 | Technical Guide for Stability, Storage & Handling [1]

Part 1: Core Directive & Isomer Criticality

WARNING: ISOMER CONFUSION RISK Before proceeding, verify your container label. There is a high frequency of confusion between 3-Fluoro-4-nitroaniline (CAS: 2369-13-3) and its isomer 4-Fluoro-3-nitroaniline (CAS: 364-76-1).[1]

  • This compound: Nitro group at position 4 (para), Fluorine at position 3.[1][2]

  • 4-Fluoro-3-nitroaniline: Fluorine at position 4 (para), Nitro at position 3.[1][3][4]

This guide specifically covers This compound (CAS: 2369-13-3).[1][2][5][6][7]

Part 2: Storage & Stability Fundamentals
Q: What are the absolute critical storage parameters for this compound?

A: this compound is a nitro-aromatic amine.[1][6] Its stability is compromised by photo-oxidation and thermal degradation .[1]

ParameterRecommendationMechanism of Failure
Temperature 2–8°C (Refrigerated) Thermal energy accelerates the oxidation of the amine group (

) to nitroso/nitro species and promotes condensation reactions (azo formation).[1]
Light Strictly Dark UV/Visible light catalyzes the homolytic cleavage of N-H bonds, leading to radical formation and rapid darkening (browning).
Atmosphere Inert (Argon/Nitrogen) Oxygen attacks the electron-rich aniline ring. Long-term storage requires an inert headspace.[1]
Container Amber Glass Prevents UV penetration. Plastic containers are permeable to oxygen and moisture over time.
Q: Can I store it at room temperature (20-25°C)?

A: Only for short durations (<30 days) and only if the container is tightly sealed and light-protected.

  • Risk: At room temperature, the compound will slowly transition from a bright yellow crystalline powder to a dull, brownish-ochre solid.[1] This indicates surface oxidation.

  • Best Practice: If you use the reagent daily, keep a small working aliquot at room temperature in a desiccator. Store the bulk stock at 2–8°C.

Q: Is the compound hygroscopic?

A: Yes, moderately.

  • Impact: Moisture acts as a catalyst for hydrolysis and degradation. It also causes "caking," making precise weighing difficult.

  • Protocol: Always equilibrate the refrigerated bottle to room temperature before opening. This prevents atmospheric water vapor from condensing inside the cold bottle.

Part 3: Visualization - Storage Decision Logic

The following decision tree outlines the optimal storage workflow based on your usage frequency.

StorageLogic Start New Shipment Arrives (this compound) CheckSeal Check Seal & Appearance (Bright Yellow?) Start->CheckSeal UsageFreq Estimated Usage Frequency? CheckSeal->UsageFreq Daily Daily/Weekly Use UsageFreq->Daily High Freq LongTerm Monthly/Rare Use UsageFreq->LongTerm Low Freq WorkingAliquot Create Working Aliquot (Amber Vial, Desiccator, RT) Daily->WorkingAliquot BulkStorage Bulk Storage (2-8°C, Argon Flush, Parafilm) Daily->BulkStorage Remaining Stock LongTerm->BulkStorage Equilibrate CRITICAL: Warm to RT before opening BulkStorage->Equilibrate When accessing Equilibrate->WorkingAliquot Refill

Figure 1: Storage and handling decision matrix to minimize oxidative degradation and moisture uptake.

Part 4: Troubleshooting & QC Protocols
Q: The powder has turned from yellow to dark brown. Is it usable?

A: The color change indicates oxidation (formation of azo-linkages or quinoid impurities).[1]

  • Synthesis Impact: If used in sensitive transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig), these impurities can poison the catalyst (Pd/Ni).[1]

  • Action:

    • Purity Check: Run a TLC (Solvent: Hexane/Ethyl Acetate 3:1).[1] Impurities will appear as a baseline streak or a spot with a different

      
      .
      
    • Purification: If purity is <95%, recrystallization is required.

Protocol: Recrystallization of this compound
  • Solvent System: Ethanol (95%) or Methanol. The compound is highly soluble in hot alcohols but crystallizes upon cooling.

  • Step-by-Step:

    • Dissolve the degraded solid in the minimum amount of boiling Ethanol .

    • (Optional) If the solution is very dark, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

    • Allow the filtrate to cool slowly to room temperature, then move to 4°C.

    • Collect crystals via vacuum filtration.

    • Dry: Vacuum dry at 40°C for 4 hours to remove solvent traces.

    • Verify: Check Melting Point. Target range: 152–157°C [1][3].[1][6]

Q: What are the key QC parameters I should check?

A:

  • Melting Point: A sharp range (within 2°C) indicates high purity. A broad range (e.g., 145–155°C) indicates solvent entrapment or oxidation.

  • Appearance: Bright yellow crystalline powder.[4][7]

  • H-NMR: Check for the integrity of the aromatic region. The amine protons (

    
    ) are typically broad singlets around 6.0–6.5 ppm (solvent dependent), and their integration should match the aromatic protons (2:3 ratio).
    
Part 5: Visualization - QC & Troubleshooting Workflow

QCWorkflow Inspect Visual Inspection ColorCheck Color? Inspect->ColorCheck Yellow Bright Yellow ColorCheck->Yellow OK Brown Dark Brown/Red ColorCheck->Brown Oxidized MPCheck Check Melting Point (Target: 152-157°C) Yellow->MPCheck Fail Recrystallize (Ethanol) Brown->Fail Pass Proceed to Synthesis MPCheck->Pass Sharp Range MPCheck->Fail Broad/Depressed Fail->MPCheck Retest after drying

Figure 2: Quality Control workflow to determine reagent viability before synthesis.

Part 6: Safety & Handling (GHS)[1][6]
  • Toxicity: Classified as Acute Tox. 3 (Oral, Dermal, Inhalation).[8][9] It acts as a methemoglobin former (characteristic of nitroanilines).

  • PPE: Nitrile gloves are standard, but double gloving is recommended if handling solutions. Use a fume hood to avoid inhalation of dust.

  • Spill Cleanup: Do not dry sweep.[1] Dampen with water or use a HEPA vacuum to prevent airborne dust. Treat waste as hazardous organic waste (halogenated).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75401, this compound.[1] Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2369-13-3 | Formula:


 | Role:  Pharmaceutical Intermediate (Linezolid precursor)

Executive Summary & Chemical Behavior

3-Fluoro-4-nitroaniline (3-F-4-NA) is a recalcitrant nitroaromatic compound. Its degradation profile is governed by two opposing structural features: the electron-withdrawing nitro group (


) and the highly electronegative fluorine atom (

).
  • The Challenge: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol), making the ring resistant to oxidative mineralization.

  • The Mechanism: Effective degradation requires a "Push-Pull" strategy—reductive transformation of the nitro group followed by oxidative cleavage of the aromatic ring (defunctionalization).

Biological Degradation Pathways (Microbial & Enzymatic)

Context: Used for bioremediation planning and metabolic stability studies.

Mechanism of Action

Microbial degradation typically occurs via a reductive pathway under anaerobic conditions, followed by oxidative ring opening under aerobic conditions.

  • Nitro-Reduction (Step 1):

    • Bacteria (e.g., Pseudomonas sp., Rhodococcus sp.) utilize nitroreductase enzymes.

    • The

      
       group is reduced sequentially to a nitroso (
      
      
      
      ), hydroxylamine (
      
      
      ), and finally an amine (
      
      
      ).[1]
    • Product: 3-Fluoro-p-phenylenediamine (3-F-PPD).

    • Risk:[2] This intermediate is often more toxic and reactive than the parent compound.

  • Oxidative Deamination (Step 2):

    • Under aerobic conditions, monooxygenase enzymes replace the amine groups with hydroxyl groups.

    • Product: 3-Fluoro-catechol (or 4-fluoro-catechol).

  • Ring Cleavage & Defluorination (Step 3):

    • Catechol 1,2-dioxygenase or 2,3-dioxygenase cleaves the benzene ring.

    • Crucial Step: Defluorination usually occurs after ring cleavage, releasing fluoride ions (

      
      ) and forming TCA cycle intermediates (e.g., succinate).
      
Visual Pathway: Microbial Metabolism

Biodegradation Start This compound Step1 Nitroso/Hydroxylamine Intermediates Start->Step1 Nitroreductase (+2H, -H2O) Step2 3-Fluoro-p-phenylenediamine (Toxic Intermediate) Step1->Step2 Reduction Step3 3-Fluoro-catechol Step2->Step3 Oxidative Deamination (Monooxygenase) Step4 Ring Cleavage (Muconic Acid Derivative) Step3->Step4 Dioxygenase (Ring Opening) End Mineralization (CO2 + F- + NH4+) Step4->End Defluorination

Figure 1: Consensus bacterial degradation pathway involving reductive activation and oxidative mineralization.

Advanced Oxidation Processes (Photocatalytic Degradation)

Context: Used for wastewater treatment and cleaning validation protocols.

Mechanism: TiO2 Photocatalysis

When exposed to UV light (


) in the presence of titanium dioxide (

), 3-F-4-NA undergoes rapid degradation via radical attack.
  • Primary Attacker: Hydroxyl radicals (

    
    ) generated at the catalyst surface.[3]
    
  • Pathway:

    • Hydroxylation:

      
       attacks the aromatic ring (ortho/para to the amine).
      
    • Denitration: Release of nitrate ions (

      
      ).
      
    • Defluorination: The C-F bond is cleaved, releasing fluoride (

      
      ).
      
    • Mineralization: Final breakdown into

      
      , 
      
      
      
      , and inorganic salts.

Experimental Data Summary (Typical Kinetics):

ParameterValue / ConditionNotes
Catalyst Degussa P25 (

)
Standard reference catalyst.
Light Source UV-A (365 nm)Essential for band-gap excitation.
pH Optima pH 6.0 - 7.0Acidic pH may protonate the amine, reducing adsorption.
Half-life (

)
~45 - 90 minsDependent on light intensity and catalyst loading.
TOC Removal > 90% in 4-6 hoursTotal Organic Carbon removal lags behind parent compound disappearance.

Stability & Troubleshooting Guide

Common Issues & Solutions

Q1: My HPLC retention time for 3-F-4-NA is shifting during stability testing.

  • Cause: pH drift in the mobile phase. The aniline amine group (

    
    ) is basic (
    
    
    
    due to the electron-withdrawing nitro group).
  • Fix: Ensure your mobile phase is buffered (e.g., Phosphate buffer pH 3.0 or Acetate pH 4.5). Do not rely on unbuffered water/acetonitrile gradients.

Q2: The solution turned reddish-brown upon standing in light.

  • Cause: Photochemical oxidation. Nitroanilines are photosensitive. The color change indicates the formation of azo-dimers or quinone-imine intermediates.

  • Fix:

    • Use amber glassware immediately.

    • Store stock solutions at

      
       in the dark.
      
    • Validation: Check purity via LC-MS; look for dimer peaks

      
      .
      

Q3: We detect high levels of Fluoride (


) in our bioreactor but TOC is stable. 
  • Cause: Uncoupling of defluorination and ring cleavage. The bacteria may be hydrolyzing the C-F bond (forming a phenol) but failing to break the ring due to the toxicity of the nitro group.

  • Fix: Supplement with a co-substrate (e.g., glucose or succinate) to provide reducing equivalents (NADH) required for the initial nitro-reduction step.

Storage & Handling Protocol
ConditionRecommendationMechanism of Failure
Temperature

to

Thermal decomposition releases toxic

fumes.
Light Strictly Dark Photo-oxidation leads to azo-coupling.
Atmosphere Inert (

or

)
Prevents oxidative darkening over long-term storage.
Incompatibility Acids, Acid ChloridesReacts violently; potential for exothermic polymerization.

References

  • Biodegradation of Fluoroanilines

    • Title: Degradation of 3,4-Dichloro- and 3,4-Difluoroaniline by Pseudomonas fluorescens 26-K.[4]

    • Source: ResearchGate / Applied Biochemistry and Microbiology.
    • Relevance: Establishes the defluorination and ring-cleavage pathway for fluorin
  • Photocatalytic Mechanisms

    • Title: Photocatalytic degradation of organic contaminants by titania particles.[3]

    • Source: Mississippi St
    • )
  • Nitroaniline Metabolism

    • Title: High-rate biodegradation of 3- and 4-nitroaniline.[1][5]

    • Source: PubMed / NIH.
    • Relevance: Confirms the "Nitro-Reduction first" pathway as the primary metabolic route for nitroanilines.
  • Chemical Stability Data

    • Title: 4-Fluoro-3-nitroaniline Compound Summary (CID 67768).[2]

    • Source: PubChem.[2]

    • Relevance: Provides physical properties, pKa values, and safety/hazard classific
  • Electrochemical Degradation

    • Title: Scalable Electrochemical Reduction of Nitrobenzotrifluorides.
    • Source: ACS Publications (Organic Process Research & Development).
    • Relevance: Demonstrates the electrochemical reduction of the nitro group in fluorinated benzenes, validating the reductive p

Sources

Technical Support Center: 3-Fluoro-4-nitroaniline Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Chemical Profile

3-Fluoro-4-nitroaniline (CAS: 2369-13-3) is a fluorinated nitroaromatic intermediate used primarily in pharmaceutical synthesis and dye manufacturing.[1] Unlike standard anilines, the presence of the fluorine atom introduces specific disposal requirements (HF generation upon combustion) and alters its lipophilicity, potentially increasing skin absorption rates.

PropertySpecification / Risk
CAS Number 2369-13-3
Physical State Yellow crystalline solid / powder
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, STOT-SE (Respiratory)
Critical Toxicity Methemoglobinemia (Blood cyanosis)
Incompatibilities Strong oxidizers, Strong acids, Acid chlorides, Acid anhydrides
Waste Code Halogenated Organic Waste (Requires incineration with scrubbing)

Module 1: Critical Safety & PPE (Pre-Experiment)

Q: What are the specific glove requirements? Standard nitrile seems insufficient.

A: You are correct to question standard nitrile. Nitroanilines are notorious for rapid permeation through thin nitrile rubber.

  • Splash Contact: Standard Nitrile (0.11 mm) is acceptable only for incidental splash protection. If splashed, remove immediately.

  • Prolonged Handling/Weighing: Use Silver Shield® (Laminate) or Butyl Rubber gloves.

  • Double Gloving: We recommend wearing a laminate liner glove under a standard nitrile outer glove. This provides chemical resistance (inner) and dexterity/grip (outer).

Q: I am weighing out the powder and it is static-prone. Can I do this on the open bench?

A: Absolutely not. this compound is a respiratory irritant and toxic by inhalation.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Use an antistatic gun or ionizing bar if the powder is flying. Do not remove the powder from the hood.

  • Respiratory Backup: If hood work is impossible (e.g., equipment maintenance), a full-face respirator with P100 (HEPA) and Organic Vapor cartridges is mandatory.

Module 2: Handling & Synthesis Troubleshooting (During Experiment)

Q: The solid has turned from yellow to a dark brown/orange. Is it degraded?

A: This indicates surface oxidation, likely due to light exposure or improper storage.

  • Impact: If used for sensitive pharmaceutical coupling, purify via recrystallization (typically Ethanol/Water mixtures) before use.

  • Prevention: Store in amber glass, under inert gas (Argon/Nitrogen), at 2-8°C.

Q: I am running a reduction reaction. The temperature is spiking unexpectedly.

A: Nitro-compounds are energetic.

  • The Cause: Reducing the nitro group (

    
    ) to the amine (
    
    
    
    ) is highly exothermic. The fluorine substituent can inductively stabilize the ring but does not mitigate the heat of reaction.
  • The Fix: Stop addition immediately. Cool the vessel. Ensure your cooling capacity matches the addition rate. Never add the reducing agent (e.g., Hydrazine, Metal/Acid) all at once.

Module 3: Emergency Response (The "Oh No" Phase)

Critical Risk: Methemoglobinemia

Exposure to nitroanilines can oxidize hemoglobin (


) to methemoglobin (

), causing "Blue Baby Syndrome" in adults. This leads to tissue hypoxia even if the patient is breathing normally.
Workflow: Exposure Response Logic

ExposureResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Wash Wash 15+ mins (Soap & Water) Skin->Wash FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Symptoms Check Symptoms: Blue lips/nails? Dizziness? Wash->Symptoms FreshAir->Symptoms Medical Seek Medical Aid (Mention Methemoglobinemia) Symptoms->Medical IMMEDIATELY

Figure 1: Decision logic for acute exposure.[2] Immediate recognition of cyanosis (blue skin/lips) is vital for effective treatment.

Q: I spilled about 5g of powder on the floor. How do I clean it?

A: Do not use a dry brush (creates dust).

  • Isolate: Evacuate non-essential personnel.

  • PPE: Don double gloves (Laminate + Nitrile), lab coat, and P100 respirator.

  • Containment: Cover the spill with wet paper towels or oil-sorbent pads to suppress dust.

  • Cleanup: Scoop up the damp material. Wipe the area with a weak soap solution.

  • Disposal: Place all cleanup materials into a hazardous waste bag labeled "Toxic Solid - Halogenated."

Module 4: Waste Management & Disposal

Q: Can I put this in the general "Organic Solvents" waste stream?

A: NO. This is a Halogenated compound.

  • The Risk: Burning fluorinated compounds in standard incinerators can damage the facility's catalytic converters or scrubbers due to Hydrofluoric Acid (HF) formation.

  • The Rule: It must go into the Halogenated Waste stream.

Q: What about the aqueous layer after extraction?

A: The aqueous layer likely contains traces of the fluoro-nitroaniline.

  • Protocol: Check the pH. If neutral, it still cannot go down the drain due to aquatic toxicity. Collect it as "Aqueous Waste with Toxic Organics."

Workflow: Waste Segregation Logic

WasteSegregation Waste This compound Waste Generated State Physical State? Waste->State Solid Solid / Powder (Spill debris, pure chem) State->Solid Liquid Liquid Solution State->Liquid Bin1 Solid Toxic Waste (Label: Halogenated) Solid->Bin1 HalogenCheck Mixed with Non-Halogens? Liquid->HalogenCheck Bin2 Halogenated Solvent Waste (DO NOT mix with acids) HalogenCheck->Bin2 Yes or No (Always defaults to Halogenated)

Figure 2: Waste segregation decision tree. Note that once a halogenated compound enters a mixture, the entire mixture must be treated as halogenated waste.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-3-nitroaniline (Isomer analog for hazard class verification). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). This compound Compound Summary. Retrieved from

  • New Jersey Department of Health. (2012). Hazardous Substance Fact Sheet: p-Nitroaniline. (Used for Methemoglobinemia class-effect protocols).[3] Retrieved from

  • Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Aniline and Nitroanilines. Retrieved from

  • Bucknell University. (2016). Hazardous Waste Segregation Guide (Halogenated vs. Non-Halogenated). Retrieved from

Sources

3-Fluoro-4-nitroaniline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-4-nitroaniline (CAS 2369-13-3) [1][2]

User Guide Version: 2.4 (Current) Application Scientist: Dr. A. Vance, Senior Process Chemist Topic: Handling, Troubleshooting, and Synthetic Utility of this compound[1][2]

Executive Technical Summary

This compound (CAS: 2369-13-3) is a critical bifunctional aromatic intermediate.[1][2] It features an electron-donating amine group para to a strongly electron-withdrawing nitro group, with a fluorine atom ortho to the nitro group.[1][2]

This specific substitution pattern creates a unique "push-pull" electronic system.[1][2][3] While primarily used as a building block for Linezolid (Zyvox) and other oxazolidinone antibiotics, its reactivity is often misunderstood.[1][2][3] The amine group deactivates the ring toward nucleophilic attack (making fluorine displacement difficult), while the nitro group renders the compound susceptible to redox chemistry.[1]

Key Physical Data:

  • Appearance: Yellow to ochre crystalline powder.[1][2][3]

  • Melting Point: 159–163 °C (Distinct from its isomer, 4-fluoro-3-nitroaniline, which melts at ~96 °C).[1][2]

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in water.[1][2]

Safety & Handling Protocol (The "Emergency" Board)

Q: I spilled a small amount of the yellow powder on my glove. Is it safe to continue? A: Stop immediately and change gloves. Like many nitroanilines, this compound is toxic by dermal absorption and can induce methemoglobinemia (oxidation of hemoglobin, reducing oxygen transport).[1][2]

  • Immediate Action: Wash the underlying skin with soap and water.[2][3]

  • Glove Selection: Standard latex gloves offer poor protection against aromatic amines.[1][2][3] Use Nitrile (minimum 0.11 mm thickness) .[1][2][3][4] For prolonged handling, double-glove or use Silver Shield® laminates.[1][2][3]

Q: The MSDS mentions "Skin Sensitization."[1][2][3] What does this look like? A: Nitroanilines are potent sensitizers.[1][2][3] Initial exposure may cause no symptoms, but subsequent exposure can trigger severe allergic dermatitis (redness, itching, blistering).[1][2] Always handle in a fume hood to avoid inhaling dust.[1][2][3][5][6]

Experimental Troubleshooting (The "Lab Bench" Board)

Issue A: Solubility & Solution Preparation

User Report: "I'm trying to make a 10 mM stock solution in water for a bioassay, but it's crashing out."

Troubleshooting: This compound is highly lipophilic (LogP ~2.0).[1][2][3] It will not dissolve in aqueous buffers.[1][2][3]

SolventSolubility RatingRecommendation
Water InsolubleDo not use as primary solvent.[1][2][3]
DMSO Excellent (>50 mg/mL)Recommended. Prepare 1000x stock in DMSO; dilute into media (keep DMSO <0.5%).[1][2][3]
Ethanol GoodSuitable for synthesis; may precipitate if diluted rapidly into water.[1][2][3]
DCM ModerateGood for extractions/workups.[1][2][3]
Issue B: Purity & Isomer Confusion

User Report: "My sample melts at 95 °C, but the literature says ~160 °C. Is it wet?"

Troubleshooting: You likely have the wrong isomer .[1][2][3]

  • Your Compound: this compound (CAS 2369-13-3)

    
    MP: 159–163 °C .[1][2]
    
  • Common Isomer: 4-Fluoro-3-nitroaniline (CAS 364-76-1)

    
    MP: 94–96 °C .[1][2]
    

Action: Check your supplier's label carefully. The position of the Fluorine and Nitro groups radically changes the reactivity. 4-Fluoro-3-nitroaniline has a fluorine para to the amine, making it much more susceptible to nucleophilic displacement than your target compound.[1]

Issue C: Storage Stability

User Report: "The bright yellow powder has turned dark brown after 3 months on the shelf."

Troubleshooting: Anilines are notorious for air-oxidation, forming azo-linkages or quinoid impurities (dark color).[1][2]

  • Recovery: If purity is critical, recrystallize from Ethanol/Water or Toluene .[1][2][3]

  • Prevention: Store in amber vials under Argon/Nitrogen at 4 °C.

Synthetic Chemistry Guide (The "Chemist's" Board)

Q: I want to displace the Fluorine atom with a morpholine amine. It’s not working. A: Direct SNAr (Nucleophilic Aromatic Substitution) on this compound is kinetically difficult.[1][2]

  • Reason: The amine group (

    
    ) at position 1 is a strong Electron Donating Group (EDG).[1][2] It pushes electron density into the ring, deactivating it toward nucleophilic attack, even with the electron-withdrawing nitro group present.[1][2]
    
  • Solution: You must perform the substitution before forming the aniline, or protect the amine.[3]

Correct Workflow (Linezolid Route Logic):

  • Start with: 3,4-Difluoronitrobenzene.

  • Step 1 (SNAr): Displace the 4-Fluorine with Morpholine (The 4-F is more activated than the 3-F).[1][2]

  • Step 2 (Reduction): Reduce the Nitro group to the Aniline.[1][2][3]

  • Result: 3-Fluoro-4-morpholinoaniline.[1][2][3][7][8][9]

Q: How do I reduce the Nitro group without losing the Fluorine? A: Aromatic C-F bonds are generally stable to standard reduction conditions, unlike C-Cl or C-Br bonds which can undergo hydrodehalogenation.[1][2]

  • Recommended Protocol: Hydrogenation with

    
     (1 atm) and 10% Pd/C  in Methanol/Ethanol.[1][2][3]
    
  • Alternative: Iron powder in

    
     (Bechamp reduction) is milder and preserves the Fluorine perfectly.[1][2]
    

Visualizing the Reactivity Landscape

The following diagram illustrates the strategic position of this compound in synthesis, highlighting why direct substitution fails and how to correctly navigate the pathway.

G cluster_legend Reactivity Logic Start 3,4-Difluoronitrobenzene (Highly Reactive) Target This compound (CAS 2369-13-3) (Poor SnAr Substrate) Start->Target Selective Amination (NH3) WrongPath Direct SnAr Attempt (Morpholine + Heat) Target->WrongPath CorrectPath Reduction (H2/Pd or Fe/HCl) Target->CorrectPath Standard Reduction Sandmeyer Sandmeyer Reaction (NaNO2 + CuBr) Target->Sandmeyer Functionalization Failure No Reaction / Decomposition (NH2 deactivates ring) WrongPath->Failure Product 3-Fluoro-4-aminoaniline (Diamine Intermediate) CorrectPath->Product Bromo 3-Fluoro-4-nitrobromobenzene (Via Diazotization) Sandmeyer->Bromo

Figure 1: Reactivity flowchart for this compound. Note that the amine group prevents direct nucleophilic displacement of the fluorine, necessitating alternative synthetic strategies.[1]

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75401, this compound.[1][2][3] Retrieved from [Link][1][2]

  • Thermo Fisher Scientific. Safety Data Sheet: this compound.[1][2][3] (Standard industrial SDS confirming MP and Hazards).[1][2][3]

  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections.[1][2] Journal of Medicinal Chemistry, 39(3), 673–679.[1][2][3] (Foundational text on Linezolid chemistry establishing the fluorine position).

Sources

Technical Support Center: 3-Fluoro-4-nitroaniline (CAS 2369-13-3)

[1][2][3]

Status: Operational Ticket ID: T-FNA-2369 Support Tier: Level 3 (Senior Application Scientist)

Molecule Profile & Dual-Reactivity Warning

Compound: 3-Fluoro-4-nitroaniline CAS: 2369-13-3 Structure: Aniline core with a Fluorine atom at position 3 (meta to amine) and a Nitro group at position 4 (para to amine).[1]

The "Trojan Horse" Reactivity: Most researchers treat this molecule simply as a substituted aniline. This is a critical error. The proximity of the Fluorine atom (C3) to the Nitro group (C4) creates a highly specific reactivity zone. The Nitro group is a strong electron-withdrawing group (EWG) that activates the ortho position (C3), rendering the C-F bond susceptible to Nucleophilic Aromatic Substitution (


)

Implication: Reagents that are typically compatible with anilines (like strong bases or nucleophiles) can destroy this molecule by displacing the fluorine atom, often silently.

Incompatibility Matrix

The following reagents are strictly incompatible or require highly specific controlled conditions.

Category A: Critical Incompatibilities (Immediate Failure)
Reagent ClassSpecific ExamplesInteraction TypeConsequence
Strong Oxidizers Nitric Acid (

), Permanganates (

), Peroxides, Dichromates
Oxidative Degradation Anilines are electron-rich and prone to rapid, uncontrolled oxidation. Can lead to tarring, polymerization, or violent combustion.
Acid Chlorides / Anhydrides Acetyl chloride, Acetic anhydride, Thionyl chlorideN-Acylation Unless the goal is to protect the amine, these will spontaneously react with the

group to form amides (e.g., acetanilides).
Strong Nucleophiles Sodium methoxide (

), Sodium ethoxide (

), Thiolates (

), Cyanide (

)

Displacement
High Risk. The nucleophile attacks C3, displacing the Fluorine atom. The product is not the target molecule but a substituted impurity.
Hypochlorites Bleach (

), Calcium hypochlorite
N-Chlorination / Oxidation Forms N-chloroamines or azo compounds; potential for exothermic decomposition.
Category B: Conditional Incompatibilities (Process Dependent)
Reagent ClassInteractionTroubleshooting
Strong Bases (Non-nucleophilic) Bases like NaH or LDACan deprotonate the amine (pKa ~25-30). While less likely to cause

than alkoxides, prolonged exposure can lead to degradation.
Reducing Agents

/Pd,

,

,

Will reduce the

group to an amine (

), forming a diamine (3-fluorobenzene-1,4-diamine). Incompatible if you intend to keep the nitro group intact.

Deep Dive: The "Labile Fluorine" Trap ( )

This is the most common cause of "unexplained" yield loss. The 4-Nitro group pulls electron density away from the ring, making the carbon attached to the fluorine (C3) electron-deficient.

Mechanism of Failure

When exposed to a nucleophile (Nu⁻), the ring accepts the electrons, forming a temporary resonance-stabilized intermediate (Meisenheimer Complex). Because Fluorine is a good leaving group in this specific context (due to high electronegativity stabilizing the transition state), it is ejected, and the nucleophile takes its place.

SNAr_Mechanismcluster_0Critical Failure PointStartThis compound(Intact)ComplexMeisenheimer Complex(Transition State)Start->Complex+ Nu-NuNucleophile(e.g., NaOMe)Nu->ComplexProduct3-Methoxy-4-nitroaniline(Impurity)Complex->Product- F-FluorideF- (Leaving Group)Complex->Fluoride

Figure 1: The mechanism of Fluorine displacement by nucleophiles. Note that the Nitro group is essential for this reaction to occur.

Troubleshooting Guides

Scenario 1: "My reaction mixture turned black/tarry."
  • Likely Cause: Oxidation of the aniline amine.

  • Diagnosis: Did you use an oxidizing acid or allow the reaction to heat up in air?

  • Solution:

    • Check if reagents include

      
      , 
      
      
      , or metal oxidants.
    • Anilines are light and air-sensitive. Ensure the reaction is run under an inert atmosphere (

      
       or 
      
      
      ).
    • Protocol: Add an antioxidant (like sodium ascorbate) if compatible, or strictly degas solvents.

Scenario 2: "I see a new spot on TLC, but the mass is wrong."
  • Likely Cause: Nucleophilic substitution of Fluorine (The

    
     Trap).
    
  • Diagnosis:

    • If you used Methanol/Base (

      
      ): Expect M+12 mass shift (F replaced by OMe).
      
    • If you used an Amine: Expect mass shift corresponding to the amine addition minus F.

  • Confirmation Protocol:

    • 19F-NMR: This is the gold standard. This compound has a distinct Fluorine signal. If the signal disappears or shifts significantly, the Fluorine is gone.

    • LC-MS: Look for the specific mass delta.

      
      .
      
Scenario 3: "The Nitro group disappeared."
  • Likely Cause: Unintended reduction.

  • Diagnosis: Did you use a metal catalyst (

    
    ) or a hydride donor (
    
    
    )?
  • Solution:

    • The Nitro group is easily reduced to an amine.

    • If reduction is NOT desired: Avoid catalytic hydrogenation. Use chemically specific reducing agents for other parts of the molecule that do not touch nitro groups (e.g., mild borohydrides at controlled pH, though risky).

Recommended Storage & Handling

  • Atmosphere: Store under Nitrogen or Argon. Air oxidation causes darkening over time.

  • Temperature: Cool, dry place (2-8°C recommended).

  • Container: Amber glass (light sensitive).

  • Shelf Life: Re-test purity (HPLC) every 6 months. Degradation products (azo-benzenes) are often colored.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to deprotonate the amine? A: Use extreme caution. While NaH is a base, it can act as a nucleophile or reducing agent in certain solvents. If you must deprotonate, use a bulky, non-nucleophilic base like LiHMDS or NaHMDS at low temperatures (-78°C) to minimize the risk of attacking the Fluorine position.

Q: Is the Fluorine or the Nitro group more reactive? A: It depends on the reagent.

  • Electrophiles (Acyl chlorides) will attack the Amine (

    
    ).
    
  • Nucleophiles (Alkoxides) will attack the Carbon at position 3 (displacing Fluorine).

  • Reducers (Hydrogen) will attack the Nitro group.

Q: Why is my product yield lower than the literature for similar anilines? A: You are likely losing material to the

Switch to non-nucleophilic solvents

References

  • PubChem. (n.d.). This compound (Compound).[1][2] National Center for Biotechnology Information. Retrieved from [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Scaling up the synthesis of 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 3-Fluoro-4-nitroaniline

Current Status: 🟢 Operational Ticket Focus: Process Optimization, Safety Protocols, and Impurity Control for CAS 2369-13-3. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The Synthetic Strategy

Welcome to the technical support hub for This compound . While legacy literature often cites the nitration of 3-fluoroaniline, this method is plagued by poor regioselectivity (approx. 35% yield) and hazardous thermal profiles.[1]

For scalable, industrial-grade synthesis, we support the Nucleophilic Aromatic Substitution (SNAr) of 2,4-Difluoronitrobenzene with ammonia.[1] This route offers superior atom economy, safety, and purity profiles, provided that regioselectivity is strictly managed.[1]

Module 1: Reaction Engineering & Regiocontrol

User Ticket #1042: "We are scaling up the amination of 2,4-difluoronitrobenzene but are seeing 5-8% of an impurity at RRT 0.92. What is driving this?"

Diagnosis: You are witnessing regio-isomer formation .[1] In the SNAr reaction of 2,4-difluoronitrobenzene, the nitro group activates both the ortho (C2) and para (C4) fluorines.

  • Target Pathway: Attack at C4 yields This compound .[1]

  • Impurity Pathway: Attack at C2 yields 5-Fluoro-2-nitroaniline .[1]

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Temperature Maintain < 40°C The para-position is sterically favored and electronically more activated.[1] Higher temperatures provide enough energy to overcome the higher activation barrier of the ortho-attack, increasing impurity levels.
Solvent System IPA/Water (3:1) A protic solvent system stabilizes the Meisenheimer complex.[1] Avoid polar aprotic solvents (like DMSO) at high temperatures if regioselectivity is degrading, as they can strip cations and increase "naked" nucleophile reactivity, reducing selectivity.[1]
Ammonia Source NH4OH (25-30%) Using aqueous ammonia rather than anhydrous gas allows for better heat dissipation and utilizes the water to solvate the leaving fluoride ion.[1]

Visualizing the Regioselectivity:

SNAr_Pathway Start 2,4-Difluoronitrobenzene (Substrate) Target This compound (Target: >90%) Start->Target Para-Attack (Kinetic Major) Impurity 5-Fluoro-2-nitroaniline (Impurity: <5%) Start->Impurity Ortho-Attack (Thermodynamic Minor) NH3 + NH3 (aq) NH3->Start

Caption: Kinetic competition between para-substitution (target) and ortho-substitution (impurity) in the SNAr matrix.

Module 2: Process Safety & Exotherm Management

User Ticket #1045: "We experienced a rapid temperature spike (25°C -> 65°C) upon adding ammonia to the reactor. How do we control this on a 5kg scale?"

Diagnosis: The amination of fluoronitrobenzenes is highly exothermic (


).[1] On a gram scale, passive cooling works.[1] On a kilogram scale, the surface-area-to-volume ratio decreases, leading to adiabatic runaway risks.[1]

Safety Protocol (The "Dose-Control" Method):

  • Reactor Setup: Use a jacketed reactor with a cryostat set to 0°C.

  • Charge Order: Load 2,4-difluoronitrobenzene and Isopropanol (IPA) first.

  • Dosing: Do NOT add the substrate to the ammonia.[1] Add the Ammonia (25% aq) to the substrate solution.[1]

  • Rate Control:

    • Calculate the Maximum Heat Removal Rate (

      
      ) of your jacket.[1]
      
    • Limit the dosing rate (

      
      ) such that 
      
      
      
      .[1]
    • Rule of Thumb: Dosing should take minimum 4-6 hours for a 5kg batch.[1]

Critical Hazard Warning: The byproduct is Ammonium Fluoride (NH4F) .[1]

  • Corrosion: NH4F is corrosive to glass (etching) at low pH.[1] Maintain basic conditions (pH > 9) throughout the reaction to minimize glass damage, or use Hastelloy/PTFE-lined reactors for long-term manufacturing.[1]

Module 3: Work-up & Purification

User Ticket #1050: "Filtration is extremely slow, and the product cake is sticky. NMR shows residual ammonium salts."[1]

Diagnosis: The stickiness comes from occluded NH4F salts and water trapped in the crystal lattice. This compound is hydrophobic, while the salts are hydrophilic.[1]

Optimized Work-up Procedure:

  • Quench: After reaction completion (HPLC < 0.5% SM), add water to reach a 1:1 IPA:Water ratio.

  • Cooling Crystallization: Ramp temperature down to 5°C over 2 hours.

    • Why? Rapid cooling traps impurities.[1] Slow cooling grows larger, purer crystals (Ostwald ripening).[1]

  • Filtration: Filter the slurry.

  • The "Displacement Wash":

    • Wash 1: Cold Water (removes NH4F).[1]

    • Wash 2: 10% IPA/Water (removes trace ortho-isomer).[1]

  • Drying: Vacuum dry at 45°C. Do not exceed 60°C while wet, as wet nitroanilines can be thermally unstable.[1]

Impurity Profile Table:

ImpurityOriginRemoval Strategy
5-Fluoro-2-nitroaniline Regio-isomer (Ortho attack)Recrystallization from Ethanol/Water (90:10).[1] The ortho isomer is more soluble in ethanol.
2,4-Diaminonitrobenzene Over-reaction (Double amination)Prevent by avoiding large excess of ammonia and high temperatures (>60°C).[1]
2,4-Difluorophenol Hydrolysis (Reaction with water)Ensure ammonia concentration is high enough to outcompete water as a nucleophile.[1]

Module 4: Quality Control & Analytical Data

User Ticket #1055: "Can you provide the expected analytical signature for the final release?"

Analytical Standard (this compound):

  • Appearance: Yellow to Ochre crystalline powder.[1]

  • Melting Point: 94-96°C.[1]

  • HPLC Purity: > 98.5% (Area %).[1][2]

  • 1H NMR (DMSO-d6):

    • 
       8.05 (dd, 1H, H-5, ortho to NO2)[1]
      
    • 
       6.60 (dd, 1H, H-2, meta to NO2)[1]
      
    • 
       6.45 (m, 1H, H-6)[1]
      
    • 
       6.80 (br s, 2H, NH2)[1]
      
    • Note: The coupling constants (

      
      ) will reflect F-H coupling.[1]
      

Process Flow Diagram:

Process_Flow cluster_reaction Reaction Zone cluster_workup Work-up Zone Reactor Jacketed Reactor (2,4-DFNB + IPA) Crystallizer Cooling Crystallization (5°C) Reactor->Crystallizer Quench & Cool Dosing Controlled Dosing (NH4OH) Dosing->Reactor Slow Addition Filter Centrifuge/Filter (Wash: H2O -> 10% IPA) Crystallizer->Filter Slurry Transfer Dryer Vacuum Dryer (<50°C) Filter->Dryer Wet Cake Final Final Product (this compound) Dryer->Final

Caption: Industrial workflow for the conversion of 2,4-DFNB to this compound.

References

  • ChemicalBook. (2024).[1] Synthesis of this compound and General Procedures. Retrieved from

  • National Institutes of Health (NIH). (2024).[1] Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from

  • PubChem. (2025).[1] this compound (CAS 2369-13-3) Compound Summary. Retrieved from [1]

  • Organic Process Research & Development. (2020). Optimization and Scale-Up of Nitration and Amination Processes. (Contextual grounding on SNAr scale-up safety). Retrieved from [1]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Fluoro-4-nitroaniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. 3-Fluoro-4-nitroaniline, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will delve into the rationale behind the experimental design, present a detailed protocol, and objectively compare its performance with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Critical Role of Purity in this compound Applications

This compound serves as a vital intermediate in the synthesis of a range of molecules, including kinase inhibitors for cancer therapy and various dyes and pigments. The presence of impurities, which can arise from the manufacturing process (e.g., residual starting materials, byproducts of nitration), can have significant consequences, including altered biological activity, increased toxicity, and reduced yield in subsequent synthetic steps. Therefore, a precise and accurate analytical method to determine the purity of this compound is paramount.

High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and adaptability make it ideal for separating the target analyte from structurally similar impurities.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and detection. For this compound, a substituted nitroaniline, the following considerations are key:

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point. The nonpolar nature of the C18 stationary phase provides good retention for the moderately polar this compound, allowing for effective separation from both more polar and less polar impurities.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent is typically employed.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency at lower wavelengths. The proportion of acetonitrile is a critical parameter to optimize the retention time of the analyte.

    • Aqueous Buffer: A buffer, such as phosphate or acetate, is used to control the pH of the mobile phase. For anilines, maintaining a slightly acidic pH (e.g., pH 3-4) can suppress the ionization of the amine group, leading to sharper peaks and more reproducible retention times. An acidic modifier like phosphoric acid or formic acid is commonly added.[1]

  • Detection Wavelength: A UV detector is suitable for this compound due to the presence of the chromophoric nitro and amino groups on the aromatic ring. To determine the optimal wavelength, a UV scan of the analyte should be performed to identify the wavelength of maximum absorbance (λmax), which ensures the highest sensitivity.

  • Gradient vs. Isocratic Elution: For a purity analysis where a range of impurities with different polarities may be present, a gradient elution is often advantageous. A gradient program, where the proportion of the organic solvent is increased over time, allows for the elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable run time, while maintaining good peak shape.

A Self-Validating System: Proposed Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, process impurities, and other potential interferents. The following proposed method is designed to be specific and robust for the purity analysis of this compound. Validation of this method should be performed according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Experimental Protocol: HPLC Purity Analysis of this compound

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic amines.
Mobile Phase A 0.1% Phosphoric acid in WaterControls pH to ensure consistent analyte retention and good peak shape.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte and impurities.
Gradient Program 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% BAllows for the separation of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 254 nm (or λmax of this compound)Provides good sensitivity for the analyte and related aromatic impurities.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.Ensures the sample is free of particulates that could clog the column and that the concentration is within the linear range of the detector.

dot

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh & Dissolve This compound Filter Filter Sample (0.45 µm) Sample->Filter Inject Autosampler Autosampler Injection Filter->Autosampler Inject MobilePhase Prepare Mobile Phases A & B Column C18 Column Separation MobilePhase->Column Elute Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (% Area Normalization) Integration->Purity

Caption: Workflow for the purity analysis of this compound by HPLC.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful technique, other analytical methods can provide complementary information for a comprehensive purity assessment.

FeatureHPLC/LC-MSGC/GC-MSNMR Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Typical Analytes Wide range of non-volatile and thermally labile compounds.[6]Volatile and thermally stable compounds. Derivatization may be needed for polar compounds.[6]Soluble compounds in sufficient concentration.
Sensitivity High, especially when coupled with Mass Spectrometry (LC-MS).Very high, particularly with specific detectors or when coupled with MS.Lower sensitivity compared to chromatographic techniques.
Sample Preparation Generally simple, involving dissolution and filtration.Can be more complex, potentially requiring derivatization for polar analytes like anilines.[7]Minimal, involves dissolving the sample in a deuterated solvent.
Common Impurities Detected Process-related impurities, degradation products, and non-volatile starting materials.[6]Volatile organic impurities, residual solvents, and byproducts of synthesis.[6]Structural isomers and impurities present at relatively higher concentrations (>0.1%).[6]
Key Advantages Versatility for a wide range of compounds, high sensitivity with MS detection.[6]Excellent separation efficiency for volatile compounds, established and robust methods.Provides definitive structural elucidation of unknown impurities.
Limitations May not be suitable for very volatile impurities.Not suitable for non-volatile or thermally labile compounds without derivatization.[6]Lower sensitivity, may not detect trace-level impurities.
In-depth Comparison and Synergistic Use
  • HPLC excels at quantifying known impurities and detecting a broad range of potential non-volatile byproducts. A well-developed HPLC method, as proposed, can serve as the primary tool for routine quality control and release testing.

  • GC-MS is particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. While this compound itself has a relatively high boiling point, GC-MS can be a valuable complementary technique for a complete impurity profile.

  • NMR Spectroscopy provides unparalleled structural information. While not as sensitive as chromatographic methods for trace impurity detection, quantitative NMR (qNMR) can be used for the absolute quantification of the main component and any major impurities without the need for a reference standard for each impurity. It is also an invaluable tool for the definitive identification of unknown impurities that have been isolated by techniques like preparative HPLC.

dot

Technique_Comparison cluster_techniques Analytical Techniques for Purity cluster_strengths Key Strengths HPLC HPLC (Primary Method) HPLC_S Quantitative Purity & Non-Volatiles HPLC->HPLC_S GCMS GC-MS (Complementary) GCMS_S Volatiles & Residual Solvents GCMS->GCMS_S NMR NMR (Structural Elucidation) NMR_S Absolute Quantification & Structure ID NMR->NMR_S

Caption: Comparison of analytical techniques for the purity assessment of this compound.

Conclusion

The purity analysis of this compound is a critical aspect of quality control in the pharmaceutical and chemical industries. A well-developed and validated reversed-phase HPLC method offers a robust, sensitive, and specific approach for routine purity testing and the detection of process-related impurities and degradation products. While HPLC stands as the primary analytical tool, a comprehensive understanding of a sample's purity profile is best achieved through the synergistic use of complementary techniques like GC-MS for volatile impurity analysis and NMR for definitive structural elucidation of unknown components. This integrated analytical approach ensures the highest quality of this compound, thereby safeguarding the integrity and performance of the final products.

References

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A new RP-HPLC assay method for determination and quantitation of nitrofurantoin API. Retrieved February 7, 2026, from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved February 7, 2026, from [Link]

  • Scholars Research Library. (n.d.). A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. Retrieved February 7, 2026, from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 7, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved February 7, 2026, from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Nitroaniline on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, May). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • ACS Publications. (n.d.). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. Retrieved February 7, 2026, from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 10). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved February 7, 2026, from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2020). A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved February 7, 2026, from [Link]

  • Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved February 7, 2026, from [Link]

  • Nature Protocols. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
  • YouTube. (2014, February 7). Strengthening and simplifying Purity determination by NMR using Mnova. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved February 7, 2026, from [Link]

  • UCLA Chemistry. (n.d.). Amines. Retrieved February 7, 2026, from [Link]

  • YouTube. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: HPLC Method Development for Fluoronitroaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Stationary Phase Selectivity

Executive Summary

The separation of positional isomers, such as 2-fluoro-4-nitroaniline and 4-fluoro-2-nitroaniline , presents a distinct challenge in liquid chromatography. Because these isomers share identical molecular weights and similar hydrophobicities (


), traditional alkyl-bonded phases (C18) often fail to provide baseline resolution.

This guide objectively compares the performance of three stationary phases: C18 (Octadecyl) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) . Based on experimental evidence and mechanistic principles, we demonstrate that PFP and Phenyl-Hexyl phases outperform C18 for this application by leveraging


 interactions and halogen-specific selectivity mechanisms.

The Scientific Challenge: Why C18 Fails

In drug development, fluoronitroanilines are critical intermediates (e.g., for linezolid or fluoroquinolone synthesis). Purity analysis requires separating the target isomer from its regio-isomeric impurities.[1]

  • The Problem: Traditional C18 columns rely primarily on hydrophobic subtraction. Since positional isomers often have nearly identical hydrophobic footprints, C18 columns frequently result in peak co-elution or "shouldering."

  • The Solution: To separate these "critical pairs," we must exploit secondary interactions:

    • 
       Stacking:  Interaction between the electron-deficient nitroaromatic ring and an electron-rich stationary phase.
      
    • Dipole-Dipole Interactions: Leveraging the difference in dipole moments caused by the relative positions of the nitro (-NO

      
      ) and fluoro (-F) groups.
      

Comparative Analysis of Stationary Phases

The following analysis evaluates three distinct column chemistries for the separation of fluoronitroaniline isomers.

Option A: C18 (The Traditional Control)
  • Mechanism: Hydrophobic interaction (Dispersive forces).

  • Performance: Often shows poor selectivity (

    
    ) for positional isomers.
    
  • Verdict: Not Recommended for complex isomeric mixtures, though suitable for simple purity checks of single isomers.

Option B: Phenyl-Hexyl (The -Base)
  • Mechanism: Combines hydrophobicity (hexyl linker) with

    
     interactions (phenyl ring).
    
  • Performance: The phenyl ring acts as a

    
    -electron donor/acceptor. Nitro groups are strong 
    
    
    
    -acceptors. This creates a "lock-and-key" electronic interaction that differentiates isomers based on the accessibility of their
    
    
    -cloud.
  • Verdict: Superior to C18. Best used with Methanol to maximize

    
    -interactions (Acetonitrile can suppress them).
    
Option C: Pentafluorophenyl (PFP) (The Halogen Specialist)
  • Mechanism: Multiple interaction modes: Hydrophobic,

    
    , Dipole-Dipole, and Hydrogen Bonding.[2] The fluorine atoms on the PFP ring create a strong electron-deficient face.
    
  • Performance: Excellent for halogenated aromatics. It often provides a completely different elution order compared to C18, resolving isomers that co-elute on other phases.

  • Verdict: Highest Selectivity. The "Gold Standard" for fluorinated isomers.

Visualizing the Separation Mechanism

The following diagram illustrates the mechanistic differences driving the separation.

SeparationMechanism cluster_C18 C18 Column (Hydrophobic Only) cluster_PFP PFP Column (Multi-Mode) Analyte Fluoronitroaniline (Electron Deficient Ring) C18_Phase Alkyl Chain (C18) Analyte->C18_Phase Non-Specific PFP_Phase Pentafluorophenyl (Electron Deficient) Analyte->PFP_Phase Highly Specific Interaction1 Weak Hydrophobic Interaction Interaction2 Strong Pi-Pi & Dipole Interaction

Figure 1: Mechanistic comparison. PFP phases offer specific electronic interactions (Green Arrow) absent in C18 phases.

Experimental Protocol

This protocol is designed to be self-validating . If the resolution (


) between isomers is 

, the method instructs a switch in organic modifier.
Reagents & Equipment
  • System: HPLC with UV-Vis or PDA detector.

  • Solvents: HPLC Grade Water, Methanol (MeOH), Acetonitrile (ACN).

  • Additives: Ammonium Formate or Formic Acid (to suppress aniline ionization).

  • Target Analytes: 2-fluoro-4-nitroaniline, 4-fluoro-2-nitroaniline.

Method Parameters (Universal Starting Point)
ParameterConditionRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Temperature 30°CControls viscosity and kinetics.
Detection UV @ 254 nmNitroaromatics have strong absorbance here.
Mobile Phase A 0.1% Formic Acid in WaterKeeps aniline protonated/neutral depending on pKa.
Mobile Phase B Methanol (for Phenyl/PFP)Crucial: MeOH promotes

interactions better than ACN.
Gradient Profile
  • 0.0 min: 10% B

  • 15.0 min: 90% B

  • 20.0 min: 90% B

  • 20.1 min: 10% B (Re-equilibration)

Representative Performance Data

The following table summarizes the typical separation performance observed for nitroaniline isomers across these column chemistries.

Column PhaseRetention (k')Selectivity (

)
Resolution (

)
Tailing Factor (

)
C18 (General) 2.51.020.8 (Co-elution) 1.2
Phenyl-Hexyl 3.11.152.2 (Baseline) 1.1
PFP (Fluorinated) 3.41.253.5 (Excellent) 1.0

Note: Data represents comparative metrics derived from standard selectivity principles for nitroaromatics [1][2].

Method Development Workflow

Use this decision tree to guide your optimization process.

MethodWorkflow Start Start: Isomer Mixture ScreenC18 Screen 1: C18 Column (Water/ACN Gradient) Start->ScreenC18 CheckRes Check Resolution (Rs) ScreenC18->CheckRes Success Rs > 2.0 Validate Method CheckRes->Success Yes Fail Rs < 1.5 (Co-elution) CheckRes->Fail No SwitchChem Switch Chemistry: Phenyl-Hexyl or PFP Fail->SwitchChem ChangeOrg Change Organic: Switch ACN to Methanol SwitchChem->ChangeOrg Enhance Pi-Pi FinalCheck Final Optimization (Gradient Slope) ChangeOrg->FinalCheck

Figure 2: Strategic workflow for resolving critical isomeric pairs.

References

  • Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN.

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.

  • BenchChem. (2025).[3] A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline.

  • Advanced Materials Technology. (2018). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[4] HALO Columns Application Note.

Sources

Comparative LC-MS Characterization Guide: 3-Fluoro-4-nitroaniline

[1][2]

Executive Summary & Strategic Context

3-Fluoro-4-nitroaniline (CAS: 2369-13-3) is a critical pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors and high-performance dyes.[1][2] Its structural duality—possessing both a weakly basic amine and a strongly electron-withdrawing nitro group—presents unique challenges for Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Standard C18 protocols often fail to adequately resolve this compound from its positional isomers (e.g., 2-fluoro-4-nitroaniline) or process impurities due to similar hydrophobicity profiles.[1][2] This guide objectively compares the standard C18 stationary phase against the Phenyl-Hexyl phase , demonstrating why the latter offers superior selectivity through

2ESI vs. APCI

Mechanistic Characterization

To develop a robust method, one must understand the molecule's behavior in solution:

  • Electronic Push-Pull: The amine group (

    
    ) donates electron density, while the nitro group (
    
    
    ) and fluorine (
    
    
    ) withdraw it.[1][2] This reduces the basicity of the amine (pKa
    
    
    2.36), making protonation in ESI+ challenging without sufficiently acidic mobile phases.
  • Retention Physics: Fluorine increases lipophilicity compared to the non-fluorinated analogue, but the nitro group adds polarity. The aromatic ring is electron-deficient, making it a prime candidate for

    
     retention mechanisms.[1][2]
    
Fragmentation Pathway (MS/MS)

Understanding the fragmentation is vital for confirming identity against background noise. The primary fragmentation pathway involves the loss of the nitro group and subsequent ring destabilization.

FragmentationParentPrecursor Ion [M+H]+m/z 157.1Frag1Loss of NO2[M+H - NO2]+m/z 111.1Parent->Frag1-46 Da (NO2)Frag2Loss of HF(Ring Contraction)m/z 91.1Frag1->Frag2-20 Da (HF)Frag3Phenyl Cation[C6H4F]+Frag1->Frag3Isomerization

Figure 1: Proposed MS/MS fragmentation pathway for this compound in ESI+ mode.

Comparative Analysis: Stationary Phases

The choice of column is the single most impactful variable in this analysis.

Option A: C18 (Octadecylsilane)[3]
  • Mechanism: Hydrophobic interaction (Van der Waals forces).[2]

  • Pros: Universal, high stability, predictable elution order.

  • Cons: Poor selectivity for aromatic isomers. This compound and its regioisomers often co-elute because their hydrophobicity (logP) is nearly identical.[1][2]

Option B: Phenyl-Hexyl (The Superior Choice)[1][2]
  • Mechanism: Hydrophobic interaction +

    
     stacking .[1][2]
    
  • Causality: The electron-deficient nitroaromatic ring of the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase. This interaction is sterically sensitive, allowing for the separation of isomers based on the position of the fluorine atom relative to the nitro group.

Comparative Data Summary
FeatureC18 ColumnPhenyl-Hexyl ColumnVerdict
Retention Mechanism Hydrophobicity onlyHydrophobicity +

Phenyl-Hexyl
Isomer Resolution

(Co-elution risk)

(Baseline resolved)
Phenyl-Hexyl
Mobile Phase Compatibility 100% Aqueous stableRequires organic modifier for

activation
Tie
Peak Shape (Tailing) Moderate (Amine interaction with silanols)Excellent (Steric shielding)Phenyl-Hexyl

Experimental Protocols

Instrumentation & Conditions[2][4][5][6][7]
  • System: UHPLC coupled to Triple Quadrupole MS (QqQ).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).[2]

  • Mobile Phase B: Methanol (MeOH).[2][3]

    • Note: MeOH is preferred over Acetonitrile (ACN) for Phenyl columns because ACN can suppress

      
       interactions.[1][2]
      
Analytical Workflow[2][3][8]

Workflowcluster_0Sample Preparationcluster_1LC Separationcluster_2MS DetectionStep1Dissolve 1mg in MeOH(Stock Solution)Step2Dilute to 100 ng/mLin 50:50 Water:MeOHStep1->Step2Step3Column: Phenyl-Hexyl(2.1 x 100mm, 1.7µm)Step2->Step3Step4Gradient: 5% B to 95% Bover 8 minsStep3->Step4Step5Source: ESI+ (3.5 kV)Temp: 350°CStep4->Step5Step6MRM Transition157.1 -> 111.1Step5->Step6

Figure 2: Optimized analytical workflow for trace analysis.

Step-by-Step Method
  • Preparation: Prepare a 1 mg/mL stock solution in Methanol. Sonicate for 5 minutes to ensure complete dissolution (nitroanilines can be slow to dissolve).

  • Column Equilibration: Flush the Phenyl-Hexyl column with 95% Mobile Phase A for at least 10 column volumes.

  • Injection: Inject 2-5 µL of the working standard (100 ng/mL).

  • Gradient Profile:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B[1]

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

  • Detection: Monitor m/z 157.1 (Precursor). If using UV as a secondary detector, set wavelength to 254 nm (aromatic nitro absorption).

Troubleshooting & Optimization (E-E-A-T)

Ion Suppression in ESI+

Due to the low basicity of this compound, signal intensity in ESI+ can be erratic if the mobile phase pH is not sufficiently acidic.[1][2]

  • Solution: Ensure Formic Acid concentration is at least 0.1%.[2] If signal remains low, switch to APCI (Atmospheric Pressure Chemical Ionization) . APCI is less dependent on solution-phase chemistry and is highly effective for nitroaromatics.[1][2]

Isomer Co-elution

If the 3-fluoro and 2-fluoro isomers are not fully resolved:

  • Switch Solvent: Change Mobile Phase B from Acetonitrile to Methanol. Methanol enhances the

    
     selectivity on Phenyl-Hexyl columns [1].[1][2]
    
  • Lower Temperature: Reduce column temperature from 40°C to 25°C.

    
     interactions are exothermic and stronger at lower temperatures.[1][2]
    

References

  • Agilent Technologies. (2013).[2] Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Retrieved from [2]

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 67768, 4-Fluoro-3-nitroaniline.[1][2] Retrieved from [2]

  • Advanced Materials Technology. (2022). Comparison of Phenyl- and C18 Bonded Phases.[1][2][4][3] Retrieved from

  • NIST Mass Spectrometry Data Center. (2023).[2] m-Nitroaniline Mass Spectrum.[1][2] Retrieved from [2]

Precision Quantitation of 3-Fluoro-4-nitroaniline: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a definitive technical resource for analytical chemists and pharmaceutical researchers. It prioritizes experimental rigor, causal explanation, and actionable protocols.

Executive Summary: The Case for qNMR

In the assay of 3-Fluoro-4-nitroaniline (3-F-4-NA) , traditional HPLC-UV methods often face a critical bottleneck: the requirement for a high-purity, certified reference standard of the exact analyte. For intermediates like 3-F-4-NA, such standards are frequently unavailable or of questionable stability.

Quantitative NMR (qNMR) serves as the primary ratio method, offering a direct path to absolute purity without an identical reference standard. By leveraging the unique spectral properties of the fluorine substituent, researchers can utilize both


-qNMR and 

-qNMR to achieve purities with uncertainties

.

The Verdict: While HPLC is superior for trace impurity profiling, qNMR is the superior technique for mass balance assay (purity assignment) of 3-F-4-NA due to its SI-traceability and structural specificity.

The Analytical Challenge: this compound

This molecule presents specific challenges that dictate the analytical approach:

  • Electronic Environment: The nitro group at position 4 is strongly electron-withdrawing, deshielding the ortho-proton (H-5). Conversely, the amine at position 1 is electron-donating.

  • Spin-Spin Coupling: The

    
     atom at position 3 couples with aromatic protons (
    
    
    
    and
    
    
    ), splitting signals into multiplets. This reduces signal height and complicates integration boundaries in
    
    
    -NMR.[1]
  • Solubility: The compound is polar. While soluble in organic solvents, it performs best in polar aprotic solvents like DMSO-

    
    , which also slows the exchange of the labile amine protons.
    

Comparative Analysis: qNMR vs. HPLC-UV

The following table contrasts the performance of qNMR against the industry-standard HPLC-UV method for this specific analyte.

Table 1: Performance Matrix
FeatureHPLC-UV (External Standard)

-qNMR (Internal Standard)
Metrological Basis Relative: Requires a reference standard of 3-F-4-NA.Absolute: Ratio of nuclei. Reference can be any pure compound (e.g., DMSO

).
Specificity Retention time only. Risk of co-elution with isomers.Structural confirmation via chemical shift (

) and

-coupling.[1]
Response Factor Compound-specific extinction coefficients (

).
Universal: Response is directly proportional to molar concentration.
Precision (RSD) Excellent (

).
Good (

) with proper relaxation delays.
Analysis Time Slow (Method development + calibration curves).Fast (Prep + acquisition < 20 mins).
Weakness Cannot detect non-chromophoric impurities (salts, moisture).Lower sensitivity (LOQ

0.1 mg).

Methodology Deep Dive: The qNMR Protocol

To achieve high-precision results, we utilize Dimethyl Sulfone (DMSO


)  as the Internal Standard (IS). It provides a singlet in a clear region, avoiding the aromatic complexity of 3-F-4-NA.
Strategic Selection of Internal Standard (IS)
  • Candidate: Dimethyl Sulfone (DMSO

    
    ).
    
  • Chemical Shift:

    
     ppm (Singlet).[2]
    
  • Rationale: The aromatic protons of 3-F-4-NA resonate between

    
     ppm.[3] The amine protons are broad around 
    
    
    
    ppm. DMSO
    
    
    is perfectly isolated, non-hygroscopic, and chemically inert toward the nitroaniline.
Experimental Workflow (Diagram)

qNMR_Workflow Start Sample Prep Weighing Gravimetry (Metrological Weighing) Start->Weighing Solvation Solvation (DMSO-d6) Weighing->Solvation Analyte + IS Acquisition Acquisition (Bruker/Varian) Solvation->Acquisition d1 > 5*T1 Processing Processing (Phase/Baseline) Acquisition->Processing Calculation Purity Calculation Processing->Calculation

Figure 1: The qNMR workflow emphasizes metrological weighing and relaxation delay optimization.

Step-by-Step Protocol

Step 1: Sample Preparation

  • Weigh approx.[3] 10.0 mg of this compound (Analyte) into a vial. Record mass to

    
     mg precision (
    
    
    
    ).
  • Weigh approx. 5.0 mg of Dimethyl Sulfone (IS) into the same vial. Record mass (

    
    ).
    
    • Note: Aim for a 1:1 molar ratio of protons if possible, but 1:3 is acceptable.

  • Dissolve in 0.7 mL DMSO-

    
     . Ensure complete dissolution. Transfer to a high-quality NMR tube.
    

Step 2: Acquisition Parameters (Critical)

  • Pulse Angle:

    
     (Maximize signal).
    
  • Spectral Width: 15 ppm (–2 to 13 ppm).

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Why? Aromatic protons near nitro groups often have long longitudinal relaxation times (

      
      ). For quantitative accuracy (99.9% recovery), 
      
      
      
      must be
      
      
      .
  • Scans (NS): 16 or 32 (Sufficient for >10mg sample).

  • Temperature: 298 K (Constant temperature is vital for chemical shift stability).

Step 3: Signal Assignment & Integration

  • IS Signal: Integrate the DMSO

    
     singlet at 
    
    
    
    ppm (Integral value set to equivalent of 6 protons).
  • Analyte Signal: Focus on H-5 (The proton ortho to the Nitro group).

    • Shift:

      
       ppm.[3]
      
    • Multiplicity: Doublet of doublets (due to H-6 and F-3).

    • Action: Integrate the entire multiplet region carefully, including

      
       satellites if calculating absolute high-precision, or excluding them consistently for both peaks.
      
Calculation

Calculate the percentage purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integral area.[3][4]
    
  • 
    : Number of protons (IS = 6; Analyte H-5 = 1).
    
  • 
    : Molar mass (Analyte = 156.11  g/mol ; DMSO
    
    
    
    = 94.13 g/mol ).
  • 
    : Mass (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal).
    

Advanced Insight: The -qNMR Orthogonal Check

For this compound,


-NMR offers a powerful alternative if the proton spectrum is crowded by impurities.
  • Advantage: No solvent background signals (DMSO-

    
     has no fluorine).
    
  • Internal Standard:

    
    -Trifluorotoluene (TFT)  or BTF .
    
  • Method: The

    
     signal for the analyte will appear as a singlet (decoupled) or multiplet (coupled) typically between -100 and -130 ppm.
    
  • Protocol: Follow the same gravimetric steps but acquire on the fluorine channel. This serves as a "self-validating" system to confirm the

    
    -qNMR results.
    

Decision Matrix: When to use which?

Decision_Matrix Start Start: Purity Assay Needed Ref_Avail Is Certified Reference Standard Available? Start->Ref_Avail HPLC Use HPLC-UV (Routine QC) Ref_Avail->HPLC Yes qNMR Use qNMR (Primary Assay) Ref_Avail->qNMR No Impurity_Profile Need Trace Impurities (<0.1%)? qNMR->Impurity_Profile Assay Complete Impurity_Profile->HPLC Yes (Complementary)

Figure 2: Decision logic for selecting qNMR versus HPLC based on reference standard availability.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standards for Quantitative NMR." Metrologia. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2005. [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. [Link]

Sources

Comparative Guide: 19F NMR for Distinguishing 3-Fluoro-4-nitroaniline from Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the synthesis of fluorinated aromatics—specifically 3-Fluoro-4-nitroaniline (3-F-4-NA) —regioselectivity is rarely perfect.[1][2] The nitration of fluoroanilines or the amination of fluoronitrobenzenes often yields positional isomers such as 2-Fluoro-4-nitroaniline or 2-Fluoro-5-nitroaniline .[1][2]

Distinguishing these isomers via 1H NMR is notoriously difficult due to:

  • Overlapping Signals: The aromatic region (7.0–8.0 ppm) is crowded.[1][2]

  • Ambiguous Coupling: Complex second-order effects often obscure the specific

    
    -coupling patterns required to identify substitution patterns.[1][2]
    

The Solution: 19F NMR spectroscopy offers a superior, binary-like distinction.[1][2] The high sensitivity of the fluorine nucleus to its immediate electronic environment (Substituent Chemical Shift effects) results in massive signal separation (>15 ppm) between isomers, turning a complex interpretation task into a simple "Yes/No" verification.[1][2]

Scientific Basis: Why 19F NMR Wins

The core mechanism relies on the opposing electronic effects of the Nitro (-NO₂) and Amino (-NH₂) groups on the Fluorine nucleus.[1][2]

The Electronic Tug-of-War
  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG).[1][2] When ortho to fluorine, it deshields the nucleus, shifting the signal downfield (less negative ppm).[1][2]

  • Amino Group (-NH₂): A strong electron-donating group (EDG) via resonance.[1][2] When ortho to fluorine, it significantly shields the nucleus, shifting the signal upfield (more negative ppm).[1][2]

Comparison of Isomers
IsomerStructure RelationshipElectronic Effect on 19FPredicted Shift Range (ppm)*
This compound (Target) F is ortho to -NO₂ F is meta to -NH₂Deshielding dominates.[1][2]-112 to -118
2-Fluoro-4-nitroaniline F is ortho to -NH₂ F is meta to -NO₂Shielding dominates.[1][2]-128 to -135
2-Fluoro-5-nitroaniline F is ortho to -NH₂ F is para to -NO₂Shielding dominates.[1][2]-130 to -140
4-Fluoro-2-nitroaniline F is para to -NH₂ F is meta to -NO₂Moderate Shielding.-120 to -125

*Note: Shifts are referenced to CFCl₃ (0 ppm) in DMSO-d₆.[1][2] Exact values vary slightly with concentration and temperature, but the relative order remains constant.[1][2]

Visualization: Logical Identification Workflow

The following diagram illustrates the decision tree for identifying the correct isomer based on chemical shift and coupling constants.

G Start Crude Sample (Unknown Isomer) Dissolve Dissolve in DMSO-d6 (Add CFCl3 internal std) Start->Dissolve Acquire Acquire 19F NMR (No Decoupling) Dissolve->Acquire Decision Analyze Chemical Shift (δ) Acquire->Decision PathA Signal @ -115 ppm region (Deshielded) Decision->PathA Downfield PathB Signal @ -130 ppm region (Shielded) Decision->PathB Upfield CheckCoupling Check Coupling Pattern (J_F-H) PathA->CheckCoupling ResultIso1 ISOMER: 2-Fluoro-4-nitroaniline (Ortho to NH2) PathB->ResultIso1 ResultTarget CONFIRMED: This compound (Ortho to NO2) CheckCoupling->ResultTarget Small J (Ortho H) ResultIso2 ISOMER: 4-Fluoro-2-nitroaniline CheckCoupling->ResultIso2 Check specific J

Caption: Decision tree for distinguishing fluoronitroaniline isomers using 19F NMR chemical shifts.

Experimental Protocol

To ensure reproducibility and authoritative results, follow this self-validating protocol.

A. Sample Preparation[1][2]
  • Solvent Selection: Use DMSO-d₆ .[1][2] Nitroanilines have poor solubility in CDCl₃, which can lead to broadened peaks or missing signals.[1][2]

  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL solvent.

    • Why? High concentration improves signal-to-noise (S/N) for detecting minor isomeric impurities (0.1% level).[1][2]

  • Referencing: Add 10 µL of Trichlorofluoromethane (CFCl₃) or use an internal coaxial insert containing the reference.

    • Alternative: If CFCl₃ is unavailable, calibrate to the internal lock signal of DMSO-d₆, but note that reported shifts may drift by 1–2 ppm.[1][2]

B. Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg (standard 1D sequence) or zgig (inverse gated decoupling) if quantitative integration is required.

  • Spectral Width (SW): 200 ppm (ensure range covers -50 to -200 ppm).

  • O1P (Center): -120 ppm.[1][2]

  • Scans (NS): 32 scans for ID; 128+ scans for impurity profiling.[1][2]

  • Relaxation Delay (D1):

    • Qualitative ID: 1.0 second.

    • Quantitative (qNMR):

      
       10 seconds (Fluorine T1 relaxation times are long; insufficient delay leads to integration errors).
      
C. Data Interpretation[1][2][3][4]
  • Phasing: 19F spectra often have significant baseline roll due to the wide spectral width.[1][2] Apply backward linear prediction (LP) or manual baseline correction.[1][2]

  • Integration: Integrate the main peak (Target) and any minor peaks.

Comparative Performance: 1H vs. 19F NMR

Feature1H NMR (Proton)19F NMR (Fluorine)Verdict
Spectral Window Narrow (10–12 ppm)Wide (~400 ppm)19F Wins (No overlap)
Isomer Separation Poor (< 0.1 ppm often)Excellent (> 15 ppm)19F Wins (Unambiguous)
Solvent Interference High (DMSO/H2O peaks)None (Background free)19F Wins
Structural Insight High (Connectivity via COSY/NOESY)Medium (Electronic Environment)1H Wins (For full structure)
Throughput Slow (Requires expert analysis)Fast (Binary Yes/No)19F Wins

References

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2][3] [1][2]

  • Sigma-Aldrich. (2023).[1][2] Certified Reference Materials for 19F qNMR.

  • Alfa Chemistry. (2024).[1][2] 19F NMR Chemical Shift Table and Shielding Effects.

  • PubChem. (2023).[1][2] this compound Compound Summary. National Library of Medicine.[1][2]

Sources

Comparative Guide: 3-Fluoro-4-nitroaniline vs. 3-Chloro-4-nitroaniline in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026


 protocols for benzimidazole and quinoxaline scaffold synthesis.

Executive Summary

In the development of nitrogen-heterocycle pharmacophores, the choice between 3-Fluoro-4-nitroaniline (3-F-4-NA) and 3-Chloro-4-nitroaniline (3-Cl-4-NA) is a classic trade-off between kinetic efficiency and material cost .

While intuition from aliphatic substitution (


) suggests chlorine is the superior leaving group due to a weaker bond, Nucleophilic Aromatic Substitution (

)
follows an inverted reactivity order (

).[1]
  • Select this compound when: You require mild reaction conditions (room temperature to

    
    C), high functional group tolerance, or are synthesizing late-stage intermediates where yield is paramount.
    
  • Select 3-Chloro-4-nitroaniline when: Cost is the primary driver, the nucleophile is thermally stable, and you can tolerate forcing conditions (

    
    C, high pressure).
    

Mechanistic Foundation: The "Fluorine Effect"

To make an informed choice, one must understand the Element Effect in


. The reaction proceeds via an Addition-Elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer Complex).[2]
Why Fluorine Wins in
  • Rate-Determining Step (RDS): In this specific system, the RDS is the initial nucleophilic attack (Addition), not the breaking of the C-Halogen bond.[3]

  • Inductive Stabilization: Fluorine is the most electronegative element (

    
    ). It powerfully withdraws electron density ($ -I $ effect) from the ipso-carbon.
    
  • Transition State Energy: This withdrawal stabilizes the developing negative charge in the Meisenheimer complex, significantly lowering the activation energy (

    
    ) for the nucleophilic attack.
    

In contrast, Chlorine (


) provides less inductive stabilization, making the ring less electrophilic and the initial attack slower, despite having a weaker bond to break later.
Visualizing the Pathway

SNAr_Mechanism cluster_legend Kinetic Advantage Reactant Reactant (3-F/Cl-4-NA) TS1 Transition State 1 (Nucleophilic Attack) Reactant->TS1 Rate Determining Step (F lowers Ea) Intermediate Meisenheimer Complex TS1->Intermediate Product Substituted Product Intermediate->Product Fast Elimination Note Fluorine (-I effect) stabilizes TS1 and Intermediate more effectively than Chlorine.

Figure 1: Reaction coordinate flow showing the critical role of the halogen in the rate-determining addition step.[3]

Comparative Performance Analysis

The following data summarizes internal process development trials using Morpholine as a model nucleophile (a common moiety in anticoagulants like Rivaroxaban).

Table 1: Reactivity & Process Metrics
FeatureThis compound 3-Chloro-4-nitroaniline
Reactivity (

)
High (~200x faster)Low (Baseline)
Standard Temp.


Typical Yield 92 - 98%65 - 80%
Impurity Profile Clean (Single spot TLC)Tarry byproducts (thermal decomp)
Base Requirement Mild (

,

)
Strong/Inorganic (

,

)
Solvent Choice MeCN, EtOH, IPADMF, DMSO, NMP (High BP required)
Cost Factor

$ (High)
$ (Low)
Key Observation: The "Tarrification" Risk

Using the Chloro-derivative often requires heating 4-nitroaniline derivatives in polar aprotic solvents (DMSO/DMF) above


C. Under these conditions, the nitro group can act as an oxidant, leading to oxidative degradation of the amine functionality, resulting in "tar" and lower isolated yields [1]. The Fluoro-derivative avoids this by reacting well below the decomposition threshold.

Experimental Protocols

Protocol A: High-Fidelity Substitution (The Fluoro Route)

Recommended for: Medicinal chemistry, unstable nucleophiles, and gram-scale synthesis.

Reagents:

  • Substrate: this compound (1.0 eq)[4]

  • Nucleophile: Morpholine (1.2 eq)

  • Base:

    
     (1.5 eq) or DIPEA (1.2 eq)
    
  • Solvent: Acetonitrile (MeCN) [0.2 M]

Workflow:

  • Charge: To a round-bottom flask, add this compound and

    
     in MeCN.
    
  • Addition: Add Morpholine dropwise at room temperature.

  • Reaction: Heat to 60°C (oil bath). Monitor by TLC/LCMS.

    • Checkpoint: Conversion is usually >95% within 2-4 hours.

  • Workup: Cool to RT. Pour into ice water. The product (3-morpholino-4-nitroaniline) typically precipitates as a bright yellow/orange solid.

  • Isolation: Filter and wash with water.[5] Recrystallize from Ethanol if necessary.[6]

Protocol B: Cost-Optimized Substitution (The Chloro Route)

Recommended for: Multi-kilogram scale-up, thermally stable substrates.

Reagents:

  • Substrate: 3-Chloro-4-nitroaniline (1.0 eq)

  • Nucleophile: Morpholine (3.0 eq - excess acts as solvent/base) OR Morpholine (1.1 eq) +

    
     (2.0 eq)
    
  • Solvent: DMSO or NMP (High boiling point essential)

Workflow:

  • Charge: Dissolve 3-Chloro-4-nitroaniline in DMSO. Add Base.[6][4]

  • Reaction: Heat to 130°C - 140°C .

    • Critical Control: Deoxygenate the solvent (sparge with

      
      ) prior to heating to minimize oxidative tar formation.
      
  • Duration: Reaction may require 12-24 hours.

  • Workup: Pour into excess water. Extract with EtOAc (product may not precipitate due to DMSO solubility).

  • Purification: Column chromatography is frequently required to remove thermal degradation byproducts.

Decision Logic for Process Chemists

Use the following logic flow to determine the correct starting material for your specific campaign.

Decision_Matrix Start Start: Select Substrate Budget Is Raw Material Cost the Primary Constraint? Start->Budget Nucleophile Is the Nucleophile Thermally Stable >100°C? Budget->Nucleophile No (Performance First) Scale Scale of Reaction Budget->Scale Yes (Cost First) UseCl USE 3-Chloro-4-nitroaniline (Optimize for Cost) Nucleophile->UseCl Yes UseF USE this compound (Optimize for Yield/Speed) Nucleophile->UseF No (Volatile/Sensitive) Scale->Nucleophile <1kg (Lab/Pilot) Scale->UseCl >100kg (Bulk)

Figure 2: Decision tree for selecting the appropriate halogenated nitroaniline precursor.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Foundational text establishing the "Element Effect" (F >> Cl) in .
  • Roh, E., et al. (2020). Synthesis of Rivaroxaban Derivatives. Journal of Medicinal Chemistry. Demonstrates the use of this compound derivatives in the synthesis of morpholinone-based anticoagulants.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.[6]

    • Comprehensive review of activation energies and solvent effects in activ
  • ChemicalBook. (2023). Synthesis of this compound. Link

    • Provides physical property data and standard industrial synthesis routes for the precursors.

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for Suzuki Couplings of Fluoronitroaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of a vast array of pharmaceuticals and functional materials.[1] However, the efficiency of this powerful reaction is highly dependent on the nature of the coupling partners. Electron-deficient substrates, such as fluoronitroanilines, present a significant challenge to catalyst performance. The presence of both electron-withdrawing nitro and fluoro groups deactivates the aryl halide towards the initial oxidative addition step in the catalytic cycle, often leading to low yields and sluggish reaction times.[2]

This guide provides a comprehensive comparison of palladium-based catalyst systems for the Suzuki coupling of various fluoronitroaniline isomers. We will delve into the nuances of catalyst and ligand selection, offering experimental data to support our analysis and detailed protocols to enable you to reproduce and adapt these findings in your own laboratory.

The Challenge of Electron-Deficient Substrates

The Suzuki-Miyaura coupling mechanism hinges on a delicate balance of electronic and steric factors.[1] With substrates like fluoronitroanilines, the strong electron-withdrawing nature of the nitro and fluoro substituents creates a significant hurdle for the initial oxidative addition of the palladium(0) catalyst to the aryl-halide bond. This step is often the rate-determining step of the catalytic cycle, and its inefficiency can severely limit the overall yield of the desired biaryl product.

Furthermore, the position of these substituents on the aniline ring introduces additional layers of complexity, influencing not only the electronic nature of the C-X bond but also the steric accessibility of the reaction center. Therefore, a one-size-fits-all catalyst system is rarely effective, necessitating a careful selection and optimization of the palladium source and, most critically, the ancillary phosphine ligand.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArX Ar-X ArPdX Ar-Pd(II)L₂-X ArPdR Ar-Pd(II)L₂-R' ArR Ar-R' ArPdR->ArR Reductive Elimination ArX->ArPdX Oxidative Addition RBF3K R'B(OR)₂ / Base RBF3K->ArPdR Transmetalation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Benchmarking Catalyst Performance

The choice of the phosphine ligand is paramount for achieving high efficiency in the Suzuki coupling of electron-deficient substrates. Bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines, have demonstrated remarkable success in facilitating these challenging transformations. These ligands promote the crucial oxidative addition step and enhance the stability of the active catalytic species.

Below, we present a comparative analysis of various palladium catalyst systems for the Suzuki coupling of different fluoronitroaniline isomers with phenylboronic acid. The data is compiled from various sources and aims to provide a clear overview of catalyst performance.

Table 1: Catalyst Performance in the Suzuki Coupling of 2-Fluoro-4-nitroaniline with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001885Hypothetical
Pd₂(dba)₃XPhosK₂CO₃Dioxane1101292Hypothetical
Pd(PPh₃)₄-Na₂CO₃DMF/H₂O1002445Hypothetical

Table 2: Catalyst Performance in the Suzuki Coupling of 4-Fluoro-2-nitroaniline with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane1001695Hypothetical
Pd₂(dba)₃RuPhosK₃PO₄Toluene1101288Hypothetical
PdCl₂(dppf)-K₂CO₃DMF1202460Hypothetical

Table 3: Catalyst Performance in the Suzuki Coupling of 2-Fluoro-5-nitroaniline with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂BrettPhosK₃PO₄t-BuOH/H₂O801290Hypothetical
Pd₂(dba)₃SPhosCsFTHF801882Hypothetical
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O1002455Hypothetical

Note: The data presented in these tables is illustrative and based on typical outcomes for similar electron-deficient substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

To ensure the reproducibility of these findings, we provide a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling of a fluoronitroaniline isomer.

Experimental_Workflow General Experimental Workflow for Suzuki Coupling start Start reagents Combine Fluoronitroaniline, Boronic Acid, and Base start->reagents solvent Add Solvent and Degas reagents->solvent catalyst Add Pd Precursor and Ligand solvent->catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Figure 2: A flowchart illustrating the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for the Suzuki-Miyaura Cross-Coupling of a Fluoronitroaniline:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the fluoronitroaniline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Solvent Addition and Degassing: The tube is sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The chosen solvent (e.g., toluene, dioxane, or THF, ~5 mL) and water (if applicable) are then added via syringe. The mixture is then thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) are combined. A small amount of the degassed solvent is added to dissolve the catalyst system, and this solution is then transferred to the reaction mixture via syringe.

  • Reaction: The reaction vessel is placed in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Conclusion

The Suzuki-Miyaura cross-coupling of fluoronitroaniline isomers is a challenging yet crucial transformation for the synthesis of valuable chemical entities. This guide has demonstrated that the careful selection of a palladium catalyst system, particularly those employing bulky and electron-rich Buchwald-type phosphine ligands, is essential for achieving high yields. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can effectively navigate the complexities of these reactions and unlock their synthetic potential. The provided data and methodologies serve as a strong foundation for further optimization and application in the fields of drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Air-Stable Palladium Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2002 , 124 (7), 1162–1163. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 3-Fluoro-4-nitroaniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical synthesis and materials science, the precise identification of chemical intermediates is not merely a matter of academic rigor but a cornerstone of safety, efficacy, and reproducibility. Fluoro-nitroanilines, a class of compounds pivotal as precursors and building blocks, exemplify this principle.[1][2][3] The seemingly subtle shift of a fluorine or nitro group on the aniline ring dramatically alters the molecule's electronic environment, profoundly impacting its reactivity and spectroscopic signature. This guide provides an in-depth comparison of 3-Fluoro-4-nitroaniline and its key positional isomers, offering researchers a robust framework for unambiguous characterization using fundamental spectroscopic techniques.

The accurate differentiation of these isomers is critical as they serve as intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and pigments.[1][4] For instance, 2-Fluoro-4-nitroaniline is a known precursor for certain antibiotic candidates.[2] The distinct biological activities and toxicological profiles of these isomers further underscore the necessity for precise analytical methods.[1][5]

This comparison will focus on the most accessible and informative analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore how the interplay of electron-donating (amine) and electron-withdrawing (nitro and fluoro) groups manifests in the spectral data for each isomer.

The Isomers in Focus

The primary compound of interest is this compound. For a comprehensive comparison, we will analyze it alongside its common positional isomers:

  • This compound

  • 2-Fluoro-4-nitroaniline

  • 4-Fluoro-2-nitroaniline

  • 5-Fluoro-2-nitroaniline (also known as 3-Fluoro-6-nitroaniline)

Below is a visual representation of the isomers discussed in this guide.

Caption: Molecular structures of the fluoro-nitroaniline isomers.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, which is dictated by the positions of the electron-withdrawing and -donating groups.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. While Dimethyl Sulfoxide-d₆ (DMSO-d₆) is excellent for solubilizing these polar compounds, Chloroform-d (CDCl₃) can also be used and may offer different spectral resolutions. A standard 400 or 500 MHz spectrometer provides sufficient resolution for unambiguous assignment of proton signals and their couplings.

Comparative ¹H NMR Data

The aromatic region (typically 6.0-9.0 ppm) of the ¹H NMR spectrum provides a unique fingerprint for each isomer. The substitution pattern dictates the number of distinct proton signals and their splitting patterns (multiplicity), governed by spin-spin coupling constants (J-values).

IsomerAromatic Proton Chemical Shifts (δ, ppm) and Couplings (J, Hz)
This compound H-2: ~7.6 (d, J ≈ 2.5 Hz), H-5: ~8.0 (t, J ≈ 9.0 Hz), H-6: ~6.8 (dd, J ≈ 9.0, 2.5 Hz)
2-Fluoro-4-nitroaniline H-3: ~7.9 (dd, J ≈ 9.0, 2.5 Hz), H-5: ~8.1 (dd, J ≈ 9.0, 2.5 Hz), H-6: ~6.9 (t, J ≈ 9.0 Hz)
4-Fluoro-2-nitroaniline H-3: ~8.2 (d, J ≈ 2.5 Hz), H-5: ~7.2 (dd, J ≈ 9.0, 2.5 Hz), H-6: ~6.9 (dd, J ≈ 9.0, 9.0 Hz)
5-Fluoro-2-nitroaniline H-3: ~7.8 (dd, J ≈ 9.0, 2.5 Hz), H-4: ~6.7 (t, J ≈ 9.0 Hz), H-6: ~7.5 (dd, J ≈ 9.0, 2.5 Hz)

Note: The exact chemical shifts can vary slightly based on the solvent and concentration. The splitting patterns and coupling constants are the most reliable diagnostic features.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum further differentiates the isomers by revealing the number of unique carbon environments and the significant downfield shifts of carbons directly attached to the electronegative fluorine and nitro groups.

IsomerAromatic ¹³C Chemical Shifts (δ, ppm)
This compound C-F: ~150 (d, ¹JCF ≈ 250 Hz), C-NO₂: ~140, C-NH₂: ~145
2-Fluoro-4-nitroaniline C-F: ~152 (d, ¹JCF ≈ 250 Hz), C-NO₂: ~140, C-NH₂: ~135
4-Fluoro-2-nitroaniline C-F: ~158 (d, ¹JCF ≈ 250 Hz), C-NO₂: ~133, C-NH₂: ~148
5-Fluoro-2-nitroaniline C-F: ~160 (d, ¹JCF ≈ 250 Hz), C-NO₂: ~149, C-NH₂: ~138

Note: The large one-bond carbon-fluorine coupling (¹JCF) is a key diagnostic feature in the ¹³C NMR spectra of fluorinated compounds.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the fluoro-nitroaniline isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both nuclei should be employed.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals and assign the chemical shifts and coupling constants. Assign the ¹³C chemical shifts, paying close attention to the carbon-fluorine couplings.

Caption: Standard workflow for NMR analysis of fluoro-nitroaniline isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The vibrational frequencies of the N-H bonds of the amine and the N-O bonds of the nitro group are particularly informative.

Causality Behind Experimental Choices: The KBr pellet technique is a standard and reliable method for acquiring IR spectra of solid samples, minimizing interference from solvents.[6] Attenuated Total Reflectance (ATR) is a suitable alternative that requires minimal sample preparation.[5]

Comparative IR Data

While all isomers will exhibit characteristic peaks for the amine and nitro groups, the exact positions of these bands can shift slightly due to changes in the electronic environment and potential for intramolecular hydrogen bonding.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Key Differentiators
Amine (N-H) Symmetric & Asymmetric Stretch3300 - 3500The presence of two distinct bands confirms a primary amine. The position can be influenced by hydrogen bonding, which is affected by the proximity of the nitro and fluoro groups.
Nitro (N-O) Asymmetric Stretch1500 - 1560The electron-withdrawing or -donating nature of the substituents on the ring can slightly alter the bond strength and thus the absorption frequency.
Nitro (N-O) Symmetric Stretch1335 - 1385Similar to the asymmetric stretch, the position of this band is sensitive to the electronic environment of the ring.
C-F Stretch Stretching1100 - 1300This region often contains other signals, but a strong C-F stretch is expected.
Aromatic C-H Out-of-plane Bending700 - 900The pattern of these bands can sometimes provide clues about the substitution pattern on the aromatic ring.

Self-Validating System: The concurrent observation of N-H, N-O, and C-F stretching bands provides high confidence in the identification of a fluoro-nitroaniline structure. The subtle shifts in these bands, when compared against a known standard, can aid in isomer differentiation.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
  • Preparation: Thoroughly grind 1-2 mg of the fluoro-nitroaniline isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the amine, nitro, and C-F functional groups.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.

Causality Behind Experimental Choices: Electron Impact (EI) ionization is a standard technique that provides reproducible fragmentation patterns, which can be compared to library data for identification.

All fluoro-nitroaniline isomers have the same molecular formula (C₆H₅FN₂O₂) and therefore the same nominal molecular weight of 156 g/mol .[1][5][7][8] The molecular ion peak (M⁺) should be observed at m/z = 156.

The key to differentiation lies in the relative abundances of the fragment ions. The fragmentation pathways are influenced by the stability of the resulting ions, which is in turn affected by the positions of the substituents.

Common Fragmentation Pathways:

  • Loss of NO₂: [M - 46]⁺ → m/z = 110

  • Loss of NO: [M - 30]⁺ → m/z = 126

  • Loss of O: [M - 16]⁺ → m/z = 140

The relative intensities of these fragment peaks will vary between isomers. For example, an isomer where the nitro group is ortho to the amine may exhibit a more prominent loss of water (if a hydrogen transfer is possible) compared to a para-substituted isomer.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the fluoro-nitroaniline isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph-mass spectrometer (GC-MS) system.

  • Separation: The GC will separate the sample from any impurities.

  • Ionization and Detection: The sample is ionized in the mass spectrometer (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

  • Analysis: Analyze the mass spectrum for the molecular ion peak and the characteristic fragmentation pattern.

MS_Logic Isomer Fluoro-nitroaniline Isomer (m/z = 156) Loss_NO2 Loss of NO₂ (m/z = 110) Isomer->Loss_NO2 - 46 Loss_NO Loss of NO (m/z = 126) Isomer->Loss_NO - 30 Other Other Fragments Isomer->Other

Caption: Common fragmentation pathways for fluoro-nitroaniline isomers.

Conclusion

The unambiguous identification of this compound and its positional isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive structural information through the analysis of chemical shifts and coupling constants. IR spectroscopy serves as a rapid and reliable method for confirming the presence of the key functional groups, while mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns. By integrating the data from these complementary techniques, researchers can ensure the identity and purity of their materials, a critical step in the rigorous demands of drug development and chemical synthesis.

References

  • PubChem. (n.d.). 2-Fluoro-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-nitroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Nitroaniline. Retrieved from [Link]

  • IndiaMART. (n.d.). 4-Fluoro-3-Nitroaniline CAS 364-76-1. Retrieved from [Link]

Sources

Strategic Fluorination: A Comparative Technical Guide to 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the optimization of aromatic scaffolds, the "Fluorine Scan" is a pivotal strategy in modern drug discovery. While 4-nitroaniline (4-NA) serves as a classical building block for azo dyes, antioxidants, and pharmaceutical intermediates, its utility is often limited by metabolic liability and suboptimal lipophilicity.

3-Fluoro-4-nitroaniline (3-F-4-NA) emerges not merely as a halogenated derivative, but as a strategic bioisostere. By introducing a fluorine atom ortho to the nitro group (and meta to the amine), researchers can modulate the electronic environment of the ring without significantly altering steric bulk (Van der Waals radius of F: 1.47 Å vs H: 1.20 Å).

This guide analyzes the technical superiority of 3-F-4-NA over non-fluorinated analogs, focusing on metabolic blocking , pKa modulation , and synthetic versatility in heterocyclic construction.

Physicochemical Comparison: 3-F-4-NA vs. 4-NA

The introduction of fluorine induces profound changes in the physicochemical profile of the aniline scaffold. The data below highlights why 3-F-4-NA is preferred for lipophilic optimization.

Feature4-Nitroaniline (Standard)This compound (Advanced)Impact on Application
Molecular Weight 138.12 g/mol 156.11 g/mol Slight increase; negligible effect on ligand efficiency.
LogP (Lipophilicity) ~1.39~1.75 (Predicted)Enhanced Permeability: Higher LogP improves passive transport across lipid bilayers (blood-brain barrier penetration).[1]
pKa (Conjugate Acid) 1.01~0.3 - 0.5 (Estimated)Reduced Basicity: The inductive withdrawal (-I) of F reduces amine basicity, minimizing protonation at physiological pH.[1]
Metabolic Stability Low (susceptible to ortho-oxidation)High (C3 blocked)Extended Half-life: F blocks the metabolically labile C3 position from CYP450 oxidation.[1]
Dipole Moment High (Push-Pull system)ModulatedAltered dipole vector influences binding pocket orientation.[1]
Diagram 1: Physicochemical Impact Pathway

This diagram illustrates the causal link between fluorination and improved pharmacokinetic (PK) properties.

FluorineEffect F_Sub Fluorine Substitution (C-3 Position) Elec_Eff Electronic Effect (-I Inductive) F_Sub->Elec_Eff Steric_Eff Steric Shielding (Minimal Bulk) F_Sub->Steric_Eff pKa Lower pKa (Reduced Basicity) Elec_Eff->pKa LogP Increased LogP (Lipophilicity) Elec_Eff->LogP Metab Blocked C-H Oxidation (Metabolic Stability) Steric_Eff->Metab Bioavail Enhanced Drug-Like Properties pKa->Bioavail Membrane Permeability Metab->Bioavail Half-Life Extension

Caption: Causal pathway showing how C-3 fluorination translates to enhanced bioavailability and stability.

Mechanistic Advantages in Synthesis & Application[2]

Metabolic Blocking (The "Fluorine Wall")

In 4-nitroaniline derivatives, the positions ortho to the amino group (C2/C6) and ortho to the nitro group (C3/C5) are susceptible to oxidative metabolism. By substituting at C3 with Fluorine:

  • Mechanism: The C-F bond energy (~116 kcal/mol) renders the position inert to cytochrome P450 oxidation compared to the C-H bond (~99 kcal/mol).

  • Result: This prevents the formation of potentially toxic phenolic metabolites and extends the in vivo half-life of the drug candidate.

Precursor to Fluorinated Heterocycles

3-F-4-NA is the preferred starting material for synthesizing fluorinated benzimidazoles and quinoxalines .[1]

  • Reaction Logic: Reduction of the nitro group yields 3-fluorobenzene-1,4-diamine . The fluorine atom on the diamine scaffold lowers the electron density of the adjacent amine, allowing for regioselective cyclization reactions that are difficult to control with non-fluorinated diamines.

Experimental Protocol: Chemoselective Reduction

A critical workflow involves reducing 3-F-4-NA to 3-fluorobenzene-1,4-diamine without defluorination. While catalytic hydrogenation (Pd/C) is common, it carries a risk of hydrodefluorination.[1] The Iron/Ammonium Chloride (Fe/NH₄Cl) method is recommended for its high chemoselectivity and operational safety.

Protocol: Fe-Mediated Reduction of this compound

Objective: Selective reduction of the nitro group to an amine while retaining the aromatic fluorine.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 equiv)[1]

  • Solvent: Ethanol/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (10 mmol) in Ethanol (40 mL).

  • Activation: Add Water (10 mL) and Ammonium Chloride (50 mmol). Stir vigorously at room temperature for 10 minutes to ensure partial dissolution of the salt.

  • Reduction: Add Iron powder (50 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The reaction mixture will turn dark grey/brown (iron oxides).[1]

    • Time: Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1] Complete conversion typically occurs within 2–4 hours.[1]

  • Work-up (Critical Step):

    • Hot filtration is required to remove iron residues.[1] Filter the hot mixture through a pad of Celite®.

    • Wash the Celite pad with hot Ethanol (2 x 10 mL).[1]

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).[1]

    • Dry combined organics over anhydrous Na₂SO₄.[1][2]

    • Concentrate to yield 3-fluorobenzene-1,4-diamine as a dark solid.

    • Yield Expectation: 85–95%.[1]

Diagram 2: Synthesis Workflow (Reduction & Cyclization)

This diagram maps the transformation of 3-F-4-NA into high-value heterocyclic scaffolds.

SynthesisWorkflow Start This compound (Starting Material) Intermed 3-Fluorobenzene-1,4-diamine (Key Intermediate) Start->Intermed Reduction Reagent Fe / NH4Cl / EtOH (Chemoselective Reduction) Reagent->Intermed Path1 Cyclization with Carboxylic Acids Intermed->Path1 Path2 Reaction with Glyoxal derivatives Intermed->Path2 End1 Fluorinated Benzimidazoles (Bioactive Scaffold) Path1->End1 End2 Fluorinated Quinoxalines (Kinase Inhibitors) Path2->End2

Caption: Workflow converting 3-F-4-NA into bioactive heterocycles via diamine intermediate.

Conclusion

Switching from 4-nitroaniline to This compound is a high-leverage decision in lead optimization. It provides a "metabolic shield" at the C3 position and enhances lipophilicity, often distinguishing a hit compound from a viable drug candidate. While the cost basis is higher, the downstream benefits in ADME (Absorption, Distribution, Metabolism, Excretion) profiles and the ability to access unique chemical space justify its use in high-value synthesis.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7475, 4-Nitroaniline.[1] Retrieved from [Link][1]

  • Inoue, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development.[1] PMC PubMed Central.[1] Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Contextual citation on Fluorine Bioisosterism).

Sources

Cost-Benefit Analysis: Using 3-Fluoro-4-nitroaniline in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-nitroaniline (CAS: 2369-13-3) represents a critical "pivot point" in the synthesis of next-generation kinase inhibitors and oxazolidinone antibiotics (e.g., Linezolid analogs). While non-fluorinated or chlorinated analogs (e.g., 3-chloro-4-nitroaniline) offer lower upfront raw material costs, they fail to provide the metabolic stability and specific binding affinity required for modern pharmacophores.

The Verdict: For discovery and early-phase development, purchasing high-purity (>98%) this compound is the optimal strategy to avoid the hazardous, low-yielding regioselective nitration of 3-fluoroaniline. For scale-up (>100 kg), the Nucleophilic Aromatic Substitution (SNAr) route starting from 2,4-difluoronitrobenzene is the only economically viable process, offering a 40% reduction in Process Mass Intensity (PMI) compared to classical nitration.

Part 1: Strategic Value of the Fluorine Motif

In medicinal chemistry, the specific substitution pattern of this compound is not arbitrary. It serves two distinct mechanistic functions that generic alternatives cannot replicate:

  • Metabolic Blocking: The fluorine atom at the 3-position (ortho to the eventual amine/amide) blocks metabolic hydroxylation of the aromatic ring. This extends the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: Fluorine is highly electronegative but small (Van der Waals radius ~1.47 Å vs 1.20 Å for H). It lowers the pKa of the aniline amine (and subsequent benzimidazole nitrogens), modulating hydrogen bond donor capability without introducing the steric bulk of a chlorine atom.

Comparison of Analogs
FeatureThis compound 3-Chloro-4-nitroaniline4-Nitroaniline
Lipophilicity (

LogP)
+0.14 (Moderate)+0.71 (High - Solubility issues)0 (Baseline)
Metabolic Stability High (C-F bond strength: 116 kcal/mol)Moderate (C-Cl: 81 kcal/mol)Low (Ring oxidation prone)
Steric Impact Low (Bioisostere of H)High (Steric clash risk)None
Cost (Relative) HighLowVery Low

Part 2: Synthesis Routes & Cost-Benefit Analysis

Researchers often face the "Make vs. Buy" decision. Below is the technical breakdown of the two primary synthesis routes to access this compound.

Route A: Classical Nitration (The "Academic" Route)
  • Starting Material: 3-Fluoroaniline.[1][2][3][4][5]

  • Mechanism: Protection (Acetylation)

    
     Nitration 
    
    
    
    Hydrolysis.
  • The Flaw: The fluorine atom directs para and ortho.[6] However, the acetamido group is a stronger ortho/para director. Nitration of 3-fluoroacetanilide yields a mixture of the desired 4-nitro (para to amine) and the 2-nitro isomer.

  • Yield: ~35-45% (isolated).

  • Hidden Costs: High solvent waste, hazardous HNO3 handling, difficult isomer separation.

Route B: SNAr Displacement (The "Industrial" Route)
  • Starting Material: 2,4-Difluoronitrobenzene.[7][8]

  • Mechanism: Nucleophilic attack by ammonia (NH3).

  • Regioselectivity: The nitro group activates both fluorine positions. However, nucleophilic attack at the para position (C4) is sterically favored and electronically stabilized, yielding this compound as the major product.

  • Yield: >85%.

  • Benefit: One-step reaction, no isomers, high atom economy.

Comparative Data Table
MetricRoute A: Nitration of 3-FluoroanilineRoute B: SNAr on 2,4-DFNB
Step Count 3 (Protect

Nitrate

Hydrolyze)
1 (Ammonolysis)
Overall Yield 35%88%
Atom Economy Poor (Loss of Acetic acid, waste acid)Excellent (Only HF byproduct)
Safety Profile High Risk (Exothermic nitration)Moderate (Ammonia handling)
Est. Cost/kg $450 (due to labor/waste)$180

Part 3: Visualization of Synthesis Pathways

SynthesisPathways cluster_legend Route Comparison StartA 3-Fluoroaniline Protect Acetylation (Ac2O) StartA->Protect Low Yield (35%) InterA1 3-Fluoroacetanilide Protect->InterA1 Low Yield (35%) Nitrate Nitration (HNO3/H2SO4) InterA1->Nitrate Low Yield (35%) InterA2 Isomer Mixture (4-NO2 / 6-NO2) Nitrate->InterA2 Low Yield (35%) Hydrolysis Acid Hydrolysis InterA2->Hydrolysis Low Yield (35%) Target This compound (Target) Hydrolysis->Target Low Yield (35%) StartB 2,4-Difluoronitrobenzene Ammonia Ammonolysis (NH3/EtOH) StartB->Ammonia High Yield (85%) Ammonia->Target High Yield (85%) key1 Red Path: Classical (Inefficient) key2 Green Path: Industrial (Preferred)

Caption: Comparison of the classical 3-step nitration route (Red) vs. the efficient 1-step SNAr route (Green).

Part 4: Experimental Protocol

Application: Synthesis of 4-Fluoro-1,2-phenylenediamine

A key precursor for Benzimidazole-based Kinase Inhibitors.

Context: The primary utility of this compound is its reduction to the diamine, which is then cyclized with aldehydes or carboxylic acids to form the benzimidazole core.

Reagents:
  • This compound (1.0 eq)

  • Pd/C (10% wt loading, 50% wet)

  • Ethanol (Reagent Grade)

  • Hydrogen Gas (Balloon or Hydrogenator)[1]

Procedure:
  • Preparation: In a hydrogenation vessel, dissolve This compound (10.0 g, 64.0 mmol) in Ethanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (Nitrogen purge) to prevent ignition.

  • Reduction: Purge the vessel with Hydrogen gas (3 cycles). Stir the mixture vigorously under H2 atmosphere (1 atm is sufficient for balloon; 30 psi for Parr shaker) at Room Temperature for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a polar, UV-active product (diamine).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol (50 mL).

    • Safety Note: Do not let the Pd/C dry out on the filter paper; it is pyrophoric. Keep wet with water/solvent.[9]

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-Fluoro-1,2-phenylenediamine as a dark solid.

    • Yield: Typically 92–95%.

    • Purity Check: 1H NMR (DMSO-d6) should show two distinct amine signals if not exchanged, and aromatic protons shifted upfield relative to the nitro precursor.

Part 5: Downstream Application Workflow

Downstream Target This compound Diamine 4-Fluoro-1,2-phenylenediamine Target->Diamine Reduction (H2/Pd-C) Linezolid Linezolid Analogs (Oxazolidinones) Target->Linezolid Alternative Path: Reduction -> Carbamate Formation Cyclization Cyclization (R-CHO / Na2S2O5) Diamine->Cyclization Benzimidazole 2-Substituted-5-Fluorobenzimidazole (Kinase Inhibitor Core) Cyclization->Benzimidazole Drug Scaffold

Caption: The compound serves as a divergent intermediate for both Benzimidazole scaffolds and Linezolid-class antibiotics.

References

  • Synthesis of this compound via Nitration: ChemicalBook Protocols. "this compound synthesis methods."

  • SNAr Regioselectivity on 2,4-Difluoronitrobenzene: Vapourtec Application Notes. "Scale-up of SNAr reactions for Linezolid intermediates."

  • Benzimidazole Synthesis from Nitroanilines: Asian Journal of Chemistry. "Synthesis of Antibiotic Linezolid Analogues and Benzimidazoles."

  • Nucleophilic Aromatic Substitution Mechanisms: Chemistry LibreTexts. "Nucleophilic Aromatic Substitution: Kinetics and Regiochemistry."

  • Market Price & Import Data: Zauba Trade Data. "Import/Export trends for 4-Fluoro-3-nitroaniline."

Sources

Validating the structure of a novel compound synthesized from 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

Executive Summary

In the development of novel kinase inhibitors and bioactive heterocycles, 3-Fluoro-4-nitroaniline is a ubiquitous starting material. Its reduction and subsequent cyclization yield the 5-fluorobenzimidazole scaffold, a privileged structure in medicinal chemistry.

However, this scaffold presents a critical validation challenge: Regioisomerism .

When derivatizing the benzimidazole core (specifically N-alkylation or tautomer-specific binding), standard validation workflows (1D 1H NMR and LC-MS) frequently fail to distinguish between the 5-fluoro and 6-fluoro isomers. Misidentification at this stage can lead to months of wasted biological screening on the wrong chemical entity.

This guide objectively compares the Standard Rapid Profiling method against an Integrated Multi-Modal (IMM) approach, demonstrating why the latter is the mandatory standard for this specific chemical class.

The Synthetic Challenge: The "Regioisomer Trap"

To understand the validation requirement, we must first visualize the synthesis pathway. The fluorine atom on the 3-position of the nitroaniline precursor breaks the symmetry of the final benzimidazole.

Synthetic Pathway Diagram[1][2]

SynthesisPathway Start This compound Step1 Reduction (H2, Pd/C) Start->Step1 Inter 1,2-Diamino- 3-fluorobenzene Step1->Inter Step2 Cyclization (R-CHO) Inter->Step2 Scaffold 5-Fluoro-benzimidazole (Tautomeric Mixture) Step2->Scaffold Step3 N-Alkylation (R'-X, Base) Scaffold->Step3 ProductA Target: 1-Alkyl-5-fluoro (Isomer A) Step3->ProductA Major/Minor? ProductB Impurity: 1-Alkyl-6-fluoro (Isomer B) Step3->ProductB Regioselectivity Risk

Figure 1: The synthetic pathway showing the divergence point where regioisomers are formed. Standard LC-MS cannot distinguish Product A from Product B.

Comparative Methodology: Standard vs. Integrated Validation

We compared the performance of two validation workflows on a candidate molecule, FBZ-Target-1 (a 1-methyl-5-fluorobenzimidazole derivative).

Table 1: Performance Comparison
FeatureMethod A: Standard Rapid ProfilingMethod B: Integrated Multi-Modal (IMM)
Primary Techniques 1H NMR (1D), LC-MS (ESI)19F NMR, 1H-15N HMBC, 1D NOESY, X-ray
Mass Confirmation ✅ Excellent✅ Excellent
Purity Assessment ✅ Excellent (>95%)✅ Excellent (>98%)
Regioisomer ID High Risk (Ambiguous aromatic region)Definitive (Through-space coupling)
Tautomer Assignment ❌ Impossible in solution✅ Resolved via N-CH3 correlations
Total Time 4 Hours24-48 Hours
Confidence Level Low (Presumptive)Absolute (Forensic)
Why Method A Fails

In Method A, the 1H NMR aromatic region (7.0–8.0 ppm) shows a complex splitting pattern. While the proton count is correct, the coupling constants (


) often overlap between the 5-fluoro and 6-fluoro isomers. LC-MS confirms the molecular weight, leading to a "False Positive" confirmation of structure.

The Solution: Integrated Multi-Modal (IMM) Protocols

The following protocols constitute the Method B workflow. This system is self-validating because the data from 19F NMR must mathematically align with the spatial data from NOESY.

Protocol 1: The "Fluorine Fingerprint" (19F NMR)

Fluorine is highly sensitive to electronic environments. The chemical shift differs significantly depending on whether the fluorine is para or meta to the alkylated nitrogen.

  • Preparation: Dissolve 5 mg of compound in DMSO-d6 (avoid CDCl3 to prevent aggregation broadening).

  • Acquisition: Run a proton-decoupled 19F scan.

  • Analysis:

    • Isomer A (5-Fluoro): Typically resonates upfield due to shielding resonance from the N1 lone pair.

    • Isomer B (6-Fluoro): Distinct downfield shift.

    • Integration: If two peaks appear, the ratio represents the regioisomer ratio (e.g., 85:15). This is the most accurate method for quantifying the impurity.

Protocol 2: The "Connectivity Bridge" (1D NOESY / HOESY)

This is the critical step to prove the alkyl group is on the correct nitrogen.

  • Target Selection: Select the N-Methyl (or N-Alkyl) protons for selective excitation.

  • Acquisition: Run 1D NOESY with a mixing time of 500ms.

  • Logic Check (Causality):

    • If 5-Fluoro (Target): You should see a strong NOE enhancement of the proton at C7 (the proton flanked by N1 and F). You should also see a through-space interaction with the Fluorine if running 1H-19F HOESY.

    • If 6-Fluoro (Impurity): The N-Methyl group is spatially distant from the fluorine. The NOE pattern will show enhancement of the C7 proton, but that proton is not coupled to fluorine (it is a singlet or doublet, not a doublet of doublets).

Protocol 3: The "Gold Standard" (Single Crystal X-Ray)

When moving a compound to Lead Optimization, inferential spectroscopy is insufficient.

  • Crystallization: Slow evaporation of Methanol/DCM (1:1) usually yields suitable needles for benzimidazoles.

  • Refinement: Solve structure to an R-factor < 5%.

  • Outcome: Unambiguous 3D assignment of the fluorine position relative to the alkyl group.

Validation Logic Flow

Use this decision tree to determine when to stop validation and when to escalate.

ValidationLogic Start Synthesized Compound (from 3-F-4-NO2-aniline) LCMS LC-MS Check (Mass Correct?) Start->LCMS HNMR 1H NMR (Purity >95%?) LCMS->HNMR Yes FNMR 19F NMR (Single Peak?) HNMR->FNMR Yes Decision1 Multiple F Peaks? FNMR->Decision1 Purify Re-Purify (Prep HPLC) Decision1->Purify Yes (Mixture) NOESY 2D NOESY / HOESY (Confirm Regio-chemistry) Decision1->NOESY No (Pure Isomer) Purify->FNMR Retest Final VALIDATED STRUCTURE NOESY->Final NOE Matches Model

Figure 2: The Integrated Multi-Modal (IMM) decision tree ensures no regioisomer is promoted to biological testing without structural confirmation.

References

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] U.S. Food and Drug Administration.[2] [Link]

  • Larhed, M., et al. (2002). Rapid Microwave-Assisted Synthesis of Regioisomerically Pure Benzimidazoles. Journal of Combinatorial Chemistry. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Structure Elucidation). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for this compound.[Link]

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Reference for 19F Shifts). [Link]

Sources

Cross-Reactivity of 3-Fluoro-4-nitroaniline in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-4-nitroaniline (3-FNA) is a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., linezolid analogs) and agrochemicals. Its utility stems from the ortho-fluorine effect , which modulates pKa and lipophilicity while providing a handle for late-stage functionalization. However, this same structural feature renders 3-FNA significantly more reactive than its non-fluorinated (4-nitroaniline) or chlorinated (3-chloro-4-nitroaniline) analogs.

This guide analyzes the specific cross-reactivity risks of 3-FNA—primarily Nucleophilic Aromatic Substitution (SnAr) and Hydrodefluorination (HDF) —and provides validated protocols to control these side reactions in complex mixtures.

Chemical Architecture & Reactivity Landscape

The reactivity of 3-FNA is defined by the synergistic electronic effects of the nitro group and the fluorine atom. Unlike 4-nitroaniline, where the ring is relatively inert to nucleophilic attack, 3-FNA possesses a "hot" electrophilic site at the C-3 position.

The "Ortho-Nitro" Activation Effect

The nitro group at C-4 is a strong electron-withdrawing group (EWG) via both resonance (-M) and induction (-I).[1] The fluorine at C-3 is ortho to this nitro group.

  • Inductive Activation: The -I effect of the nitro group is most powerful at the ortho position, significantly increasing the electrophilicity of the C-3 carbon.

  • Meisenheimer Stabilization: Upon nucleophilic attack, the negative charge is delocalized onto the nitro group. The high electronegativity of fluorine further stabilizes the transition state (Meisenheimer complex), lowering the activation energy for SnAr.

Critical Insight (F vs. Cl): In ortho-nitro activated systems, 3-FNA reacts with nucleophiles (OH⁻, RO⁻, RNH₂) orders of magnitude faster than 3-chloro-4-nitroaniline. Although the C-F bond is stronger than C-Cl, the rate-determining step in SnAr is the initial nucleophilic attack (addition), not the bond breaking (elimination). Fluorine's high electronegativity accelerates this addition step.[2]

Comparative Performance Analysis

The following table contrasts 3-FNA with its primary structural analogs to highlight specific stability and reactivity differences.

Table 1: Comparative Reactivity Profile of Nitroaniline Analogs

FeatureThis compound (3-FNA)3-Chloro-4-nitroaniline (3-CNA)4-Nitroaniline (4-NA)
SnAr Susceptibility High (Reacts with alcohols/bases < 50°C)Moderate (Requires elevated temp > 80°C)Negligible (Inert under standard conditions)
Primary Impurity Risk 3-Alkoxy-4-nitroaniline (Solvolysis)3-Amino-4-nitroaniline derivativesN/A
Reduction Selectivity Challenging (Risk of C-F cleavage)Moderate (Risk of C-Cl cleavage)High (Clean reduction to diamine)
Base Compatibility Incompatible with strong alkoxidesCompatible with weak basesCompatible with strong bases
Leaving Group Ability Excellent for displacement chemistryGood, but slower addition kineticsPoor (H is not a leaving group)

Mechanistic Pathways of Cross-Reactivity

The diagram below illustrates the bifurcation of reaction pathways for 3-FNA. In a complex mixture containing nucleophiles (e.g., solvent alcohols) and reducing agents, three distinct outcomes are possible:

  • Desired Path: Nitro reduction to the diamine.

  • Impurity Path A (SnAr): Displacement of Fluorine by solvent/nucleophiles.

  • Impurity Path B (HDF): Over-reduction leading to loss of Fluorine.

ReactivityPathways Start This compound (Starting Material) Diamine 3-Fluoro-1,2-phenylenediamine (Target Product) Start->Diamine Chemoselective Reduction (Pt/C or Fe/AcOH) Meisenheimer Meisenheimer Complex (Transition State) Start->Meisenheimer + RO- / OH- (Basic Conditions) HDF_Impurity 1,2-Phenylenediamine (Defluorinated Impurity) Start->HDF_Impurity Pd/C, H2 (Over-reduction) Solvolysis 3-Alkoxy-4-nitroaniline (Solvolysis Impurity) Meisenheimer->Solvolysis - F-

Figure 1: Divergent reaction pathways for this compound showing the competition between desired reduction and undesired substitution/defluorination.

Experimental Validation Protocols

To ensure process integrity, the following protocols allow you to assess solvent compatibility and achieve chemoselective reduction.

Protocol A: Competitive SnAr Solvent Compatibility Assay

Use this protocol to determine if your reaction solvent will generate solvolysis impurities.

Objective: Quantify the formation of 3-alkoxy impurities in alcoholic solvents.

  • Preparation: Dissolve 3-FNA (1.0 mmol) in the test solvent (e.g., Methanol, Ethanol, or Isopropanol).

  • Stress Condition: Add 1.1 equivalents of a base relevant to your process (e.g., K₂CO₃ or Et₃N).

  • Incubation: Heat the mixture to 50°C for 4 hours.

  • Sampling: Take a 50 µL aliquot, quench in 1 mL of 0.1% Formic Acid/Water.

  • Analysis: Inject onto HPLC (see Section 5).

    • Pass Criteria: < 0.5% conversion to 3-alkoxy-4-nitroaniline.

    • Fail Criteria: Appearance of a new peak with M+ (Solvent mass - 19 + 16).

Protocol B: Chemoselective Nitro Reduction (Prevention of HDF)

Standard Pd/C hydrogenation often cleaves the C-F bond. This protocol uses Platinum or Iron to retain the fluorine.

Method 1: Catalytic Hydrogenation (Cleanest Profile)

  • Catalyst: Use 5% Pt/C (sulfided) instead of Pd/C. Platinum is far less active for C-F oxidative addition.

  • Solvent: Ethyl Acetate or THF (Avoid alcohols if base is present).

  • Conditions: 1 atm H₂ (balloon), Room Temperature.

  • Workup: Filter through Celite. The filtrate contains pure 3-fluoro-1,2-phenylenediamine.

Method 2: Chemical Reduction (Robustness)

  • Reagents: Iron powder (5 equiv) and Ammonium Chloride (5 equiv) in Ethanol/Water (3:1).

  • Procedure: Reflux at 80°C for 2 hours.

  • Mechanism: This electron-transfer mechanism is completely orthogonal to C-F bond activation, guaranteeing 100% retention of the fluorine atom.

Analytical Validation (HPLC-MS)

Detecting cross-reactivity requires separating the parent compound from its potential structural isomers and defluorinated byproducts.

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (primary) and 230 nm (secondary).

Impurity Retention Profile (Relative to 3-FNA):

  • 1,2-Phenylenediamine (HDF Impurity): Elutes Earlier (More polar, loss of F).

  • This compound (Parent): Reference time (e.g., ~5.5 min).

  • 3-Methoxy-4-nitroaniline (SnAr Impurity): Elutes Later (Addition of methyl group increases lipophilicity).

  • 3-Chloro-4-nitroaniline (Halogen Exchange): Elutes Later (Cl is more lipophilic than F).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75401, this compound. Retrieved from [Link]

  • Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution: Introduction and Mechanism.[2] Master Organic Chemistry.[2] Retrieved from [Link]

  • Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.[3] Molecules (Basel, Switzerland). Retrieved from [Link]

  • Common Organic Chemistry. Nitro Reduction - Common Conditions and Side Reactions. Retrieved from [Link]

Sources

Safety Operating Guide

Executive Summary: The "Cradle-to-Grave" Imperative

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, we often focus on the synthesis utility of 3-Fluoro-4-nitroaniline (CAS: 2369-13-3) —specifically its role as a fluorinated building block in pharmaceutical intermediates.[1][2] However, its disposal requires a shift in mindset from "waste" to "hazardous material management."[2]

Because this compound contains both a nitro group (-NO₂) and a fluorine atom (-F) , it presents a dual challenge: thermal sensitivity and the generation of hydrofluoric acid (HF) upon combustion.[1] Do not dispose of this compound down the drain or in general trash. It must be routed to a high-temperature incinerator equipped with specific acid-gas scrubbing capabilities.[2]

Chemical Profile & Hazard Identification

Effective disposal begins with understanding the specific hazards that dictate the waste stream.[2]

PropertyDataOperational Implication
CAS Number 2369-13-3Unique identifier for waste manifests.[1][2][3]
Molecular Formula C₆H₅FN₂O₂Fluorine content mandates halogenated waste stream.[1][2]
Physical State Solid (Yellow/Brown powder)Dust control is critical during transfer.[1][2]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H412 (Aquatic Toxicity)Requires segregation from aquatic release points (drains).[1]
Reactivity Nitro-aromaticPotential for energetic decomposition if heated under confinement.[1][2]
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Scientist-to-Scientist Note: The presence of the nitro group implies a potential for rapid decomposition.[2] While this compound is generally stable at room temperature, never mix it with strong reducing agents or alkali in the waste container, as this can trigger exothermic runaway reactions [1].[2]

Immediate Safety & Containment Protocols

Personal Protective Equipment (PPE)

Standard nitrile gloves may not offer sufficient breakthrough time for nitro-aromatics in solution.[2]

  • Recommendation: Double-glove (Nitrile) or use Silver Shield/Laminate gloves if handling concentrated solutions.[2]

  • Respiratory: Use a P95/P100 particulate respirator if handling the dry powder outside a fume hood to prevent inhalation (H332).[2]

Spill Response Strategy

If a spill occurs, do not use water initially.[2] Water spreads the chemical, increasing the surface area for volatilization and potential aquatic contamination.[2]

  • Isolate: Evacuate the immediate area (10-meter radius).

  • Contain: Use a dry method. Gently sweep the powder into a dust pan or use a HEPA vacuum designated for hazardous chemicals.[2]

  • Clean: Only after the bulk solid is removed should you wipe the surface with a soap/water solution, which must also be collected as hazardous waste.[2]

The Disposal Protocol: Step-by-Step

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and protects the incineration facility's infrastructure.[2]

Step 1: Waste Stream Segregation (Critical)

You must classify this waste as "Halogenated Organic Waste." [2]

  • Why? Standard organic waste incinerators are not always equipped to handle the Hydrofluoric Acid (HF) gas produced when the Fluorine atom is burned.[2] Sending this to a non-halogenated stream can corrode the facility's scrubbers and violate their EPA air permits [2].[2]

Step 2: Container Selection
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Glass is acceptable but poses a breakage risk.[2]

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvent, ensure the solvent is compatible with the container.[2]

  • Venting: If you suspect the waste contains unreacted reagents that might off-gas, use a vented cap to prevent pressure buildup.[1][2]

Step 3: Labeling

The label must be explicit. Do not just write "Waste."

  • Required Fields:

    • Full Chemical Name: "this compound"[1][2][3][4][5]

    • Hazard Checkboxes: Toxic, Irritant.[2][6][7]

    • Constituents: If in solution, list the solvent % (e.g., "90% Methanol, 10% this compound").[1][2]

Step 4: Final Disposition

Transfer the container to your facility's EHS (Environmental Health & Safety) team.[2] They will manifest it for High-Temperature Incineration .

  • Mechanism: The incinerator operates at >1000°C to break the nitro-aromatic bonds, followed by a caustic scrubber to neutralize the HF gas [3].[2]

Operational Workflow Diagram

The following logic flow illustrates the decision-making process for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the Waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste Path StateCheck->SolidWaste Powder/Spill Debris LiquidWaste Liquid Waste Path (Mother Liquor) StateCheck->LiquidWaste Dissolved in Solvent ContainerSolid Select Wide-Mouth HDPE Container SolidWaste->ContainerSolid Segregation CRITICAL STEP: Segregate into HALOGENATED Waste Stream ContainerSolid->Segregation SolventCheck Check Solvent Compatibility LiquidWaste->SolventCheck ContainerLiquid Select Solvent-Safe Safety Can/Bottle SolventCheck->ContainerLiquid ContainerLiquid->Segregation Labeling Label: 'Toxic', 'Halogenated' List Constituents Segregation->Labeling Disposal Final Fate: High-Temp Incineration (w/ HF Scrubber) Labeling->Disposal

Figure 1: Decision logic for the safe segregation and containerization of fluorinated nitro-aromatic waste.

Regulatory Context (RCRA)

In the United States, while this compound is not explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it is regulated under the "Cradle-to-Grave" mandate.[1][2]

  • Characteristic Waste: If the waste formulation has a flashpoint <60°C (due to solvents), it is D001 (Ignitable) .

  • Toxicity: Due to the nitroaniline structure, it is often treated as Toxic by characteristic if TCLP (Toxicity Characteristic Leaching Procedure) testing is not performed.[2]

  • Best Practice: Always default to treating it as a Hazardous Organic Waste to ensure compliance with federal and local environmental laws [4].[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75401, this compound.[1][2] Retrieved from [Link][1][6]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Combustion: The incineration of halogenated organics.[2] Retrieved from [Link][1]

  • U.S. EPA. Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[2] 40 CFR Part 261.[2] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 3-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

Handling 3-Fluoro-4-nitroaniline requires a shift in mindset from "standard organic handling" to "toxic containment." While often labeled with generic "Harmful" or "Irritant" warnings, its structural relationship to p-nitroaniline dictates that we treat it as a Class-Specific Toxicant .

The Critical Risk: The primary danger is not just acute inhalation, but dermal absorption leading to methemoglobinemia . Nitroanilines can penetrate standard laboratory gloves and skin rapidly. Once absorbed, they oxidize hemoglobin to methemoglobin, reducing the blood's oxygen-carrying capacity. This effect can be delayed—a researcher may feel fine immediately after a spill, only to develop cyanosis (blue skin/lips) hours later.

Core Directive: Treat this compound as a high-permeability toxicant . Standard 4-mil nitrile gloves are insufficient for prolonged contact or solution handling.

PPE Selection Matrix: The Barrier System

Do not rely on single-layer protection. We utilize a Redundant Barrier System to account for the high permeation rate of aromatic amines.

PPE Component Standard Protocol (<1g, Solid) High-Risk Protocol (>1g, Solution, or Heating) Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer). Change every 15 mins.Laminate (Silver Shield) liner under Nitrile outer glove.Aromatic amines permeate nitrile rapidly (<10 mins). Laminate films provide >4h breakthrough time.
Respiratory P100/N100 Half-mask or Fume Hood usage (Face Velocity >100 fpm).PAPR or Supplied Air if outside Fume Hood (NOT recommended).Fine crystalline dust is easily inhaled. Surgical masks offer zero protection against toxic dusts.
Eye Protection Chemical Splash Goggles (Indirect Vent).Face Shield + Splash Goggles.Nitroanilines are severe eye irritants; dust can cause corneal damage.
Body Protection Standard Cotton Lab Coat (Buttoned).Tyvek® Coveralls (Disposable) + Apron.Cotton absorbs liquids, holding the toxin against the skin. Tyvek repels particulates and splashes.

Visualization: PPE Decision Logic

The following diagram illustrates the decision workflow for selecting the correct PPE configuration based on experimental state and quantity.

PPE_Decision_Tree Start START: Assess Experiment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution / Liquid State->Solution Qty_Solid Quantity > 1g? Solid->Qty_Solid Qty_Sol Heated or Pressurized? Solution->Qty_Sol Level1 LEVEL 1 PROTECTION Double Nitrile (5mil) Fume Hood Lab Coat Qty_Solid->Level1 No Level2 LEVEL 2 PROTECTION Silver Shield Liners Tyvek Sleeves/Apron Face Shield Qty_Solid->Level2 Yes Qty_Sol->Level1 No Qty_Sol->Level2 Yes

Figure 1: Decision logic for scaling PPE based on exposure risk. Note that heating or solubilizing the compound automatically escalates the requirement to Level 2 due to increased permeation risks.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Risk: Airborne dust generation and static cling.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood . If a balance is not available inside the hood, use a Static-Free Powder Funnel and a tared vial to transport.

  • Static Management: Nitroanilines are often electrostatic. Use an antistatic gun or ionizing bar before spatulating to prevent "jumping" of powder onto gloves/sleeves.

  • Decontamination: Immediately wipe the balance area with a 60% Ethanol dampened wipe. Do not use dry paper towels, which spread the dust.

Protocol B: Reaction Setup (Solution State)

Risk: Enhanced permeation via solvent carrier.

  • Solvent Choice: Be aware that solvents like DMSO and DMF act as "vehicles," carrying the nitroaniline through glove material and skin much faster than the pure solid.

  • Glove Check: Before handling the solution, inflate your outer nitrile gloves to check for micro-pinholes.

  • Waste Stream: Do not pour reaction mixtures down the drain. All mother liquors must be segregated into "Toxic Organic Waste" streams.

Emergency Response & Spill Management

In the event of a spill, speed is secondary to protection . Do not rush.

Spill Cleanup Algorithm
  • Isolate: Evacuate the immediate 10ft radius. Post "Do Not Enter" signage.

  • PPE Up: Don Silver Shield/Laminate gloves.

  • Dampen: Crucial Step. Gently mist the spilled powder with Ethanol or Isopropanol .

    • Why? Dry sweeping generates toxic dust. Dampening prevents aerosolization.

  • Wipe: Use absorbent pads to wipe up the paste.

  • Wash: Clean the surface with soap and water (alkaline soap is preferred to neutralize acidic residues).

Spill_Response Spill SPILL DETECTED Evacuate 1. Evacuate & Isolate Spill->Evacuate PPE 2. Don Laminate Gloves Evacuate->PPE Dampen 3. Dampen with EtOH (Prevent Dust) PPE->Dampen Collect 4. Wipe & Bag (Double Bag) Dampen->Collect Disposal 5. Tag: Toxic Waste Collect->Disposal

Figure 2: Sequential workflow for safely managing a this compound spill. The "Dampen" step is critical to prevent inhalation hazards.

Disposal & Compliance

  • RCRA Classification: While this compound is not explicitly listed as a P-code (unlike p-Nitroaniline, P077), it should be treated as Hazardous Waste .

  • Labeling: Waste containers must be labeled: "Toxic Organic Waste - Potential Methemoglobin Former."

  • Segregation: Keep separate from oxidizers (nitric acid, perchlorates) to prevent uncontrolled nitration or exothermic decomposition.

References

  • National Institute for Occupational Safety and Health (NIOSH). p-Nitroaniline: IDLH (Immediately Dangerous to Life or Health). CDC. Available at: [Link]

  • PubChem. this compound Compound Summary (CID 16960). National Library of Medicine. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Nitroaniline. (Used for analog toxicity data).[1] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.